1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Introduction
In the fields of medicinal chemistry, materials science, and drug development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for understanding its function, reactivity, and potential applications.[1] The process of structure elucidation is a systematic investigation that moves from the elemental composition of a compound to its three-dimensional arrangement of atoms. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required to elucidate the structure of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol , a chiral heterocyclic compound.
With the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol , this molecule contains several key structural features: a substituted aromatic ring, a saturated nitrogen-containing heterocycle, a secondary alcohol, and a nitro functional group.[2] This guide will demonstrate how a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments, can be synergistically employed to piece together the molecular puzzle.[3] We will explore not just the "what" but the "why" behind each experimental choice, providing a self-validating workflow that ensures scientific integrity and confidence in the final structural assignment. The final, and often critical, step of determining the absolute configuration of the molecule's stereocenter will also be addressed.
Elucidation Workflow Overview
The process of structure elucidation follows a logical progression from broad, general information to fine, specific details. This workflow ensures that each piece of evidence builds upon the last, systematically constraining the possible structures until only one correct assignment remains.
Caption: A logical workflow for small molecule structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the first essential step, providing the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its exact elemental composition.
For 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, the molecular formula is C₁₁H₁₄N₂O₃. The monoisotopic mass is calculated to be 222.10045 Da.[4] An HRMS experiment would aim to find a molecular ion peak [M+H]⁺ at m/z 223.10773, confirming this composition.[4]
Degree of Unsaturation (DoU): With a confirmed molecular formula, the DoU can be calculated to determine the total number of rings and/or multiple bonds:
DoU = C + 1 + (N/2) - (H/2) = 11 + 1 + (2/2) - (14/2) = 12 + 1 - 7 = 6
This value of 6 is a crucial first clue. It is immediately consistent with the proposed structure:
-
Benzene ring: 1 ring + 3 double bonds = 4 degrees
-
Nitro group (O=N-O): 1 double bond = 1 degree
-
Pyrrolidine ring: 1 ring = 1 degree
-
Total: 4 + 1 + 1 = 6 degrees
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.
-
Analysis: Compare the experimentally observed exact mass of the molecular ion with the theoretical mass calculated for C₁₁H₁₅N₂O₃⁺. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of specific functional groups.[5] The spectrum acts as a molecular fingerprint, confirming the deductions from the DoU calculation.
| Predicted IR Absorption Data for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
| Frequency Range (cm⁻¹) | Vibration Type |
| 3500 - 3200 (broad) | O-H stretch |
| 3100 - 3000 | C-H stretch |
| 2980 - 2850 | C-H stretch |
| 1540 - 1510 (strong) | N-O asymmetric stretch |
| 1360 - 1330 (strong) | N-O symmetric stretch |
| 1610, 1480 | C=C stretch |
| 1250 - 1050 (strong) | C-O stretch |
The presence of a broad band around 3300 cm⁻¹, two very strong bands in the 1530 cm⁻¹ and 1350 cm⁻¹ regions, and peaks corresponding to both aromatic and aliphatic C-H stretches would provide compelling evidence for the alcohol, nitro, and combined aromatic/aliphatic nature of the molecule.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the neat sample (if an oil or solid) directly onto the ATR crystal (e.g., diamond or germanium).[2]
-
Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.
Part 2: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[3][8] It provides information on the chemical environment, connectivity, and number of protons and carbons, allowing for the complete assembly of the molecular framework.[9]
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical shifts (electronic environment), their integration (number of protons), and their multiplicity (neighboring protons).[10][11][12]
| Predicted ¹H NMR Data (500 MHz, CDCl₃) | ||||
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.15 | s (s, t) | 1H | Aromatic C2-H |
| H-b | ~8.10 | d | 1H | Aromatic C4-H |
| H-c | ~7.70 | d | 1H | Aromatic C6-H |
| H-d | ~7.50 | t | 1H | Aromatic C5-H |
| H-e | ~4.40 | m | 1H | Pyrrolidine CH -OH |
| H-f | ~3.75 | s | 2H | Benzylic CH₂ |
| H-g, h | 2.80 - 3.10 | m | 2H | Pyrrolidine CH₂ -N (C5) |
| H-i | ~2.70 | m | 1H | Pyrrolidine CH -N (C2) |
| H-j | ~2.50 | m | 1H | Pyrrolidine CH -N (C2) |
| H-k, l | 1.80 - 2.20 | m | 2H | Pyrrolidine CH₂ (C4) |
| H-m | Variable (broad) | s | 1H | OH (D₂O exchangeable) |
-
Aromatic Region (δ 7.5-8.2): The four protons on the 3-nitrophenyl ring are expected to be in this downfield region due to the strong electron-withdrawing effect of the nitro group. Their specific shifts and coupling patterns (doublets, triplets, and a singlet-like signal for the proton between the two substituents) will confirm the 1,3-substitution pattern.
-
Benzylic Protons (δ ~3.75): The two protons of the CH₂ group linking the phenyl ring and the pyrrolidine nitrogen appear as a sharp singlet, as they are not adjacent to any other protons.
-
Pyrrolidine Protons (δ 1.8-4.4): The protons on the pyrrolidine ring show complex multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-e) is the most downfield due to the deshielding effect of the oxygen atom.
¹³C NMR and DEPT Spectroscopy: Defining the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons.[13][14] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between CH, CH₂, and CH₃ carbons.
| Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| ~148.5 | Absent | Absent | Aromatic C -NO₂ |
| ~141.0 | Absent | Absent | Aromatic C -CH₂ |
| ~135.0 | Positive | Positive | Aromatic C H |
| ~129.5 | Positive | Positive | Aromatic C H |
| ~122.5 | Positive | Positive | Aromatic C H |
| ~122.0 | Positive | Positive | Aromatic C H |
| ~69.0 | Positive | Positive | Pyrrolidine C H-OH |
| ~60.0 | Negative | Absent | Pyrrolidine C H₂-N (C5) |
| ~58.0 | Negative | Absent | Benzylic C H₂ |
| ~55.0 | Negative | Absent | Pyrrolidine C H₂-N (C2) |
| ~34.0 | Negative | Absent | Pyrrolidine C H₂ (C4) |
-
DEPT Analysis: The DEPT-135 spectrum would show positive signals for CH carbons and negative signals for CH₂ carbons. The DEPT-90 spectrum would only show signals for CH carbons. Quaternary carbons (like the two aromatic carbons attached to the nitro and benzyl groups) would be absent in both DEPT spectra but present in the main ¹³C spectrum. This combination allows for the unambiguous assignment of each carbon type.
2D NMR Spectroscopy: Assembling the Final Structure
While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[15][16][17][18]
COSY (¹H-¹H Correlation Spectroscopy)
This experiment identifies protons that are spin-coupled, typically those on adjacent carbons.
-
Expected Correlations:
-
Strong correlations would be seen between the adjacent protons on the pyrrolidine ring, allowing one to "walk" around the ring from H-e to its neighbors (H-k/l and H-g/h).
-
Correlations between the aromatic protons (H-b, H-c, H-d) would confirm their relative positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence)
This experiment maps each proton directly to the carbon atom it is attached to.
-
Expected Correlations:
-
The aromatic proton at δ ~8.15 ppm would correlate to the carbon at δ ~122.0 ppm.
-
The methine proton at δ ~4.40 ppm would correlate to the carbon at δ ~69.0 ppm.
-
This experiment is the primary tool for definitively assigning every carbon atom based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation)
This is arguably the most critical experiment for confirming the overall structure, as it shows correlations between protons and carbons over two to three bonds.[18][19] It connects the molecular fragments identified by COSY and IR.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
-
Critical Connectivity Confirmation: The most important correlation is from the benzylic protons (H-f, δ ~3.75) to the pyrrolidine carbons C2 and C5, and to the aromatic carbons. This single set of correlations unambiguously proves that the 3-nitrophenylmethyl group is attached to the nitrogen of the pyrrolidine ring, completing the structural puzzle.
Part 3: Stereochemistry - Determining the Absolute Configuration
The analytical techniques described above confirm the constitution (the sequence of atom connections) of the molecule. However, they do not define the three-dimensional arrangement at the chiral center, C3 of the pyrrolidine ring.
Single Crystal X-ray Crystallography
For determining the absolute configuration of a chiral molecule, single-crystal X-ray crystallography is the definitive method.[20][21] If an enantiomerically pure sample of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be grown into a suitable single crystal, the diffraction experiment can distinguish between the R and S enantiomers.
The technique relies on the phenomenon of anomalous dispersion. The result of the analysis provides the precise 3D coordinates of every atom in the crystal lattice, thereby revealing the absolute configuration.[22] The quality of the determination is often expressed by the Flack parameter, where a value close to zero for a given configuration confirms that assignment with high confidence.[22] Commercial sources often specify the (3S)-enantiomer for this compound, an assignment that can be unequivocally verified by this method.[2]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation, over a wide range of diffraction angles.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Structure Determination: During the final refinement stages, calculate the Flack parameter to determine the absolute configuration of the chiral center. A value near 0 indicates the correct assignment, while a value near 1 would indicate the opposite enantiomer.
Conclusion
The structure elucidation of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a prime example of a modern, multi-faceted analytical approach. The process begins with Mass Spectrometry to establish the molecular formula and calculate the degree of unsaturation. This is followed by Infrared Spectroscopy to identify the key functional groups predicted by the formula. The core of the elucidation lies in a comprehensive suite of NMR experiments: ¹H and ¹³C NMR provide the inventory of atoms in their respective environments, DEPT assigns carbon types, COSY traces proton-proton connectivities, HSQC links protons to their attached carbons, and finally, HMBC provides the long-range correlations that piece the entire molecular framework together. The final piece of the puzzle, the absolute configuration of the stereocenter, is definitively assigned using single-crystal X-ray crystallography. This integrated and self-validating workflow provides the highest level of confidence in the final, unambiguously assigned structure, a critical requirement for any further research or development involving this compound.
References
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Jove.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.
- X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. (n.d.). ResearchGate.
- Absolute Structure Determination. Rigaku.
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed.
- STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
- The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Acta Chimica Slovenica.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate.
- Absolute structure and absolute configuration. (n.d.). IUCr Journals.
- How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate.
- ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
- (3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. PubChemLite.
- Tools for Structure Elucidation. Bruker.
- Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide. Benchchem.
- (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. Sigma-Aldrich.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
- The Fourier-transform infrared (FTIR) spectrum of sonicated NMP shows an amine peak at around 3500 cm −1... (n.d.). ResearchGate.
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Physicochemical Profiling of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol: A Technical Guide for Early-Stage Drug Discovery
Executive Summary
In early-stage drug discovery, the transition from a synthetic hit to a viable lead compound is dictated by its physicochemical properties. 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (Chemical Formula: C₁₁H₁₄N₂O₃) is a highly versatile building block and pharmacophore model. It features a tertiary amine, a secondary alcohol, and a nitroaromatic system. Understanding how these structural moieties interact to define the molecule's ionization constant (pKa) and lipophilicity (LogP/LogD) is paramount. These parameters govern the compound's thermodynamic solubility, membrane permeability, and ultimate pharmacokinetic (PK) fate.
This whitepaper provides an in-depth analysis of the physicochemical behavior of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, detailing the structural causality behind its properties and outlining self-validating experimental protocols for empirical characterization.
Structural Deconstruction & Predictive Profiling
Before empirical testing, it is critical to establish a predictive physicochemical profile based on the molecule's structural topology. The table below summarizes the core quantitative data for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
| Physicochemical Parameter | Predicted Value / Count | Pharmacological Implication |
| Molecular Weight (MW) | 222.24 g/mol | Highly tractable; well within Lipinski's Rule of 5 (<500 Da). |
| Topological Polar Surface Area | 69.2 Ų | Optimal for intestinal absorption and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Enhances aqueous solubility via hydration; avoids permeability penalties. |
| Hydrogen Bond Acceptors (HBA) | 4 | Facilitates target engagement and solvation. |
| Predicted pKa (Basic) | ~8.0 – 8.2 | Ensures a balanced ratio of ionized/unionized species at physiological pH. |
| Predicted LogP | ~1.8 – 2.0 | Ideal lipophilicity for passive transcellular membrane diffusion. |
Causality in Physicochemical Behavior
The properties of a drug molecule are not merely the sum of its parts; they are the result of complex intramolecular interactions (). For this compound, three distinct moieties drive its behavior:
-
Pyrrolidine Nitrogen (Ionization Core): The tertiary amine acts as the primary basic center. While an unsubstituted aliphatic pyrrolidine typically exhibits a pKa of ~10.4, N-benzylation lowers this to ~8.9.
-
3-Nitrobenzyl Group (Inductive Modulator & Lipophilic Driver): The addition of the meta-nitro group—a strong electron-withdrawing group (EWG)—exerts an inductive pull through the benzylic methylene bridge. This further suppresses the nitrogen's electron density, dropping the pKa to approximately 8.0–8.2. Consequently, at physiological pH (7.4), the molecule is ~86% ionized, ensuring excellent aqueous dissolution while retaining a ~14% unionized fraction for membrane permeation.
-
Hydroxyl Group (Solubility Anchor): The secondary alcohol on the pyrrolidine ring acts as a critical hydrogen bond donor. It significantly lowers the overall LogP compared to its des-hydroxy analog, preventing excessive lipophilicity that typically leads to off-target toxicity, high plasma protein binding, or poor metabolic stability.
Fig 1. Structural moieties dictating the physicochemical profile of the compound.
Self-Validating Experimental Methodologies
Theoretical predictions must be empirically validated. As an Application Scientist, I emphasize that every analytical workflow must contain internal self-validation mechanisms to prevent the propagation of artifactual data into downstream pharmacokinetic models.
Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Because the unionized form of nitroaromatic compounds often exhibits limited aqueous solubility, standard aqueous titration can lead to micro-precipitation, yielding false pKa values. A cosolvent extrapolation method is strictly required ().
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Cosolvent Titration: Perform acid-base potentiometric titrations using a standardized glass electrode in three distinct methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume) against 0.5 M HCl and 0.5 M KOH.
-
Data Acquisition: Record the apparent pKa ( psKa ) for each cosolvent mixture.
-
Self-Validation (Bjerrum Plot): Generate a Bjerrum difference plot (average bound protons vs. pH) for each run. The curve must show a single, symmetrical inflection point. Asymmetry indicates compound precipitation or a concentration error, mandating a rerun.
-
Extrapolation: Apply the Yasuda-Shedlovsky equation. Plot psKa+log[H2O] against the reciprocal of the dielectric constant ( 1/ε ). The y-intercept at 0% cosolvent yields the true thermodynamic aqueous pKa .
LogD (pH 7.4) Determination via Shake-Flask LC-MS/MS
While chromatographic approximations (e.g., RP-HPLC) exist, the shake-flask method coupled with LC-MS/MS quantification remains the most rigorous approach for LogD determination, providing a true thermodynamic measurement of phase distribution ().
Step-by-Step Protocol:
-
Phase Saturation: Vigorously stir n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.
-
Equilibration: Dispense 500 µL of pre-saturated PBS and 500 µL of pre-saturated n-octanol into a 1.5 mL glass vial. Spike with 10 µL of the 10 mM compound stock.
-
Partitioning: Vortex the vial for 3 minutes, then incubate on a plate shaker at 300 rpm for 2 hours at 25°C to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Carefully sample the aqueous and organic layers without disturbing the interface.
-
Quantification: Analyze both phases using LC-MS/MS (Multiple Reaction Monitoring mode) against a matrix-matched calibration curve to determine aqueous ( Caq ) and organic ( Coct ) concentrations.
-
Self-Validation (Mass Balance): Calculate the total mass recovered: (Caq×Vaq)+(Coct×Voct) . If the recovered mass is < 90% of the initial spike, the compound has likely adsorbed to the glass or precipitated at the interface, and the LogD value must be invalidated.
Fig 2. Self-validating experimental workflow for pKa and LogD determination.
Pharmacokinetic (ADME) Implications
The interplay between the pKa (~8.2) and LogP (~1.8) defines the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. At physiological pH, the LogD is significantly lower than the LogP due to the ionization of the pyrrolidine nitrogen.
This "chameleon-like" phase behavior is highly desirable in drug development. It allows the unionized fraction to partition seamlessly into the lipid bilayer of the gastrointestinal tract (driving transcellular absorption), while the ionized fraction ensures adequate dissolution in the aqueous lumen of the gut and blood plasma. This optimal physicochemical space makes 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol a highly tractable and robust scaffold for hit-to-lead medicinal chemistry optimization.
References
-
Manallack, C. G. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]
-
Szakács, Z., Béni, S., Varga, Z., Őrfi, L., Kéri, G., & Noszál, B. (2020). Acid-base profiling of kinase inhibitors. European Journal of Pharmaceutical Sciences, 144, 105216. URL:[Link]
-
Bannan, C. C., et al. (2021). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design, 35(10), 989–1005. URL:[Link]
Technical Whitepaper: 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic selection of bifunctional building blocks is paramount for efficient library generation and structure-activity relationship (SAR) exploration. 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (also known as 1-(3-nitrobenzyl)pyrrolidin-3-ol) represents a highly versatile intermediate[1]. The molecule integrates a privileged pyrrolidine core—ubiquitous in GPCR ligands and kinase inhibitors—with a modifiable hydroxyl group and a masked aniline (the nitro group). This whitepaper provides a comprehensive technical guide on its chemical identifiers, structural utility, and field-validated synthetic protocols.
Chemical Identity and Core Identifiers
The compound exists both as a racemic mixture and as isolated enantiomers. The stereocenter at the 3-position of the pyrrolidine ring is critical for spatial orientation in target binding pockets. The (3S)-enantiomer is frequently prioritized in lead optimization to ensure enantiomeric purity and specific receptor engagement [2].
Table 1: Chemical Properties and Identifiers
| Identifier / Property | Value |
| IUPAC Name | 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
| Synonyms | 1-(3-nitrobenzyl)pyrrolidin-3-ol; 1-(3-nitrobenzyl)-3-pyrrolidinol |
| CAS Number (Racemic) | 1044766-94-0 |
| CAS Number (3S-enantiomer) | 1568191-65-0 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol |
| SMILES (Racemic) | OC1CCN(CC2=CC(=CC=C2)=O)C1 |
| InChIKey (3S) | LKEWGWDXLPFRKT-NSHDSACASA-N |
Structural Utility and Mechanistic Rationale
The architectural value of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol lies in its orthogonal reactivity:
-
The Pyrrolidin-3-ol Core: The secondary hydroxyl group serves as a vector for late-stage diversification. It can be inverted or substituted via Mitsunobu conditions to yield ethers, thioethers, or amines, allowing for fine-tuning of lipophilicity (LogP) and topological polar surface area (TPSA).
-
The 3-Nitrobenzyl Moiety: The nitro group acts as a robust, electron-withdrawing "masked" amine. It remains inert under various alkylation and etherification conditions applied to the pyrrolidine ring. Once structural modifications are complete, the nitro group can be selectively reduced to an aniline, opening the door for subsequent amide couplings, urea formations, or Buchwald-Hartwig cross-couplings.
Fig 1. Synthetic pathways and derivatization of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Validated Experimental Protocols
The following workflows are designed as self-validating systems, incorporating specific mechanistic causality for reagent selection and workup procedures to ensure high fidelity in library generation.
Protocol A: Synthesis via Reductive Amination
Direct alkylation of pyrrolidin-3-ol with 3-nitrobenzyl bromide often leads to over-alkylation (quaternary ammonium salt formation) and challenging purifications. Reductive amination using Sodium Triacetoxyborohydride (STAB) circumvents this by selectively targeting the transient iminium ion [3].
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-nitrobenzaldehyde (1.0 eq) and pyrrolidin-3-ol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: Acetic acid accelerates the dehydration step to form the intermediate iminium ion, which is crucial for the subsequent reduction.
-
-
Reduction: Stir the mixture at room temperature for 1 hour. Portion-wise, add STAB (1.5 eq).
-
Causality: STAB is a mild hydride donor. Unlike NaBH₄, it does not reduce the unreacted aldehyde at room temperature, ensuring high chemoselectivity and minimizing benzyl alcohol byproducts[3].
-
-
Self-Validation (Monitoring): Stir for 12 hours. Monitor reaction completion via LC-MS (ESI+). The disappearance of the aldehyde peak and the emergence of the [M+H]⁺ = 223.1 m/z peak indicates completion.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, driving the product entirely into the organic phase.
-
-
Isolation: Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH gradient) if necessary.
Protocol B: Nitro Reduction to Aniline
To utilize the 3-position of the aromatic ring, the nitro group must be reduced to an aniline. Catalytic hydrogenation is the cleanest method, avoiding the iron or tin salts associated with dissolving metal reductions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in MS-grade methanol (0.1 M).
-
Catalyst Addition: Under a gentle stream of N₂, carefully add 10% Pd/C (10% w/w).
-
Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. The N₂ blanket prevents oxygen ingress during this critical addition step.
-
-
Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
-
Self-Validation (Monitoring): TLC (DCM:MeOH 9:1) will show a highly polar, UV-active spot that stains positive with ninhydrin (indicating the primary aniline).
-
Filtration: Filter the suspension through a tightly packed pad of Celite.
-
Causality: Celite traps the sub-micron Pd/C particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in downstream biological assays.
-
-
Isolation: Wash the Celite pad with excess methanol and concentrate the filtrate to yield 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.
References
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996. Available at:[Link]
exploring the synthesis of novel 3-hydroxypyrrolidine compounds
Architecting Novel 3-Hydroxypyrrolidine Scaffolds: Advanced Synthetic Modalities and Mechanistic Insights
Executive Summary
The 3-hydroxypyrrolidine motif is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, ranging from broad-spectrum carbapenem antibiotics to muscarinic receptor antagonists[1]. Due to the inherent chirality at the C3 position and the nucleophilic nature of the secondary amine, synthesizing stereochemically pure and selectively functionalized derivatives presents a significant challenge. As drug development pivots toward highly functionalized, sp3-rich architectures, mastering the synthesis of this scaffold is non-negotiable. This technical guide deconstructs the causality behind modern synthetic choices, detailing chiral pool derivation, enzymatic kinetic resolution, and state-of-the-art borrowing hydrogen methodologies.
Retrosynthetic Paradigms and Mechanistic Rationale
The synthetic trajectory of a 3-hydroxypyrrolidine derivative is dictated by the required stereochemistry and the substitution pattern at the C3 and N1 positions. Selecting the correct pathway requires balancing atom economy, stereocontrol, and scalability.
Retrosynthetic pathways for 3-hydroxypyrrolidine synthesis.
Core Synthetic Methodologies: The "How" and "Why"
One-Pot Chiral Pool Synthesis via Epichlorohydrin
Traditional syntheses often suffer from intermediate isolation losses. A refined industrial approach utilizes epichlorohydrin to form 4-chloro-3-hydroxy-butyronitrile, followed by a tandem reduction and cyclization[2].
Causality Insight: The critical innovation in this route is the use of sodium borohydride to generate borane in situ. Borane serves a dual, self-validating purpose: it acts as the hydrogen donor for the reduction of the nitrile to a primary amine, and it simultaneously forms a Lewis acid-base complex with the newly generated amine. This complexation temporarily protects the highly reactive amine, preventing premature intermolecular side reactions (polymerization) and funneling the reactive intermediate exclusively toward intramolecular S_N2 cyclization (displacement of the chloride). This ensures a high-yield, one-pot cascade[2].
Enzymatic Kinetic Resolution of Racemic Mixtures
When de novo asymmetric synthesis is unfeasible, kinetic resolution (KR) of racemic 3-hydroxypyrrolidine provides access to high enantiomeric excess (ee)[3].
Causality Insight: Lipases (such as Amano lipase P or PS-IM) catalyze the highly stereoselective transesterification of the (R)-enantiomer with an acyl donor (e.g., vinyl acetate). Conducting this reaction in organic solvents rather than aqueous buffers is a deliberate choice: it suppresses the reverse hydrolysis reaction and exaggerates the polarity difference between the unreacted (S)-alcohol and the acetylated (R)-product. This physical divergence makes subsequent chromatographic separation trivial and highly efficient[3].
Ir(III)-Catalyzed Borrowing Hydrogen (BH) Amination
The Borrowing Hydrogen methodology represents a paradigm shift in green chemistry. By combining 1,2,4-butanetriol with primary amines in the presence of an Ir(III) catalyst, the system achieves direct amination without stoichiometric waste[4].
Causality Insight: The Ir(III) catalyst temporarily oxidizes the alcohol to a ketone, generating an iridium-hydride (Ir-H) intermediate. This temporary oxidation is mechanistically vital because it drastically lowers the activation barrier for C-N bond formation. The ketone condenses with the primary amine to form an imine, which is subsequently reduced by the stored Ir-H species to yield the pyrrolidine ring. The catalyst "borrows" the hydrogen and returns it, avoiding the need for external, hazardous reductants[4].
Ir(III)-catalyzed borrowing hydrogen catalytic cycle.
Quantitative Data: Route Comparison
To aid in route selection, the following table summarizes the quantitative metrics of the discussed synthetic strategies based on literature benchmarks[2][3][4].
| Synthetic Strategy | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Key Advantage |
| Chiral Pool (One-Pot) | Epichlorohydrin | >85% | N/A (Maintains pool ee) | Highly scalable, low production cost |
| Enzymatic Resolution | Racemic 3-Hydroxypyrrolidine | ~45-50% (per enantiomer) | >99% | Excellent stereocontrol, mild conditions |
| Borrowing Hydrogen | 1,2,4-Butanetriol | 56-86% | N/A (Requires chiral triol for ee) | High atom economy, direct N-functionalization |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, ensuring that intermediate states inherently drive the reaction to the desired thermodynamic endpoint.
Protocol 1: One-Pot Synthesis of 1-N-Boc-3-hydroxypyrrolidine[2]
-
Nitrile Formation : React epichlorohydrin with sodium cyanide in an aqueous/organic biphasic system to yield 4-chloro-3-hydroxy-butyronitrile. Isolate the organic layer.
-
Reduction & Cyclization : Dissolve the nitrile intermediate in anhydrous tetrahydrofuran (THF). Carefully add sodium borohydride. The in situ generated borane reduces the nitrile to an amine, which immediately undergoes intramolecular S_N2 cyclization to form the pyrrolidine ring. Maintain temperature below 40°C to control the exothermic reduction.
-
Boc Protection : Cool the reaction vessel to 30°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise over 30 minutes. The addition of Boc₂O shifts the equilibrium, dissociating the borane-amine complex and allowing the secondary amine to be protected. Stir for 3 hours.
-
Workup & Isolation : Extract the mixture with chloroform (3x). Dry the combined organic phases over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure, add petroleum ether, and induce crystallization at -10°C. Filter to obtain 1-N-Boc-3-hydroxypyrrolidine (>85% yield, >95.1% purity).
Protocol 2: Ir(III)-Catalyzed Borrowing Hydrogen Amination of 1,2,4-Butanetriol[4]
-
Inert Setup : Flame-dry a Schlenk tube and backfill with argon three times.
-
Reagent Loading : Add 1,2,4-butanetriol (1.0 equiv) and the desired primary amine (1.2 equiv) to the tube.
-
Catalyst Addition : Introduce the Ir(III) catalyst complex (e.g., [Cp*IrCl₂]₂ at 2-5 mol%) and a catalytic amount of base (e.g., NaHCO₃) to facilitate the initial dehydrogenation step. Add a degassed solvent (e.g., toluene or tert-amyl alcohol).
-
Thermal Activation : Seal the Schlenk tube to ensure the retention of the generated hydrogen equivalents. Heat the mixture to 110°C for 24 hours behind a blast shield.
-
Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the iridium catalyst. Concentrate the filtrate and purify the resulting N-substituted 3-hydroxypyrrolidine via flash column chromatography (typically using a DCM/MeOH gradient).
References
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology ChemRxiv URL:[Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine Google Patents URL
Sources
- 1. (S)-3-Hydroxypyrrolidine | Chiral Building Block | RUO [benchchem.com]
- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol molecular weight and formula
An In-Depth Technical Guide to 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Executive Summary: This guide provides a comprehensive technical overview of the chemical compound 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, a heterocyclic molecule of interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, outlines a robust synthetic methodology complete with mechanistic considerations, and describes analytical protocols for structural verification and purity assessment. By integrating expert insights with authoritative data, this whitepaper serves as a vital resource for researchers engaged in drug discovery and the development of novel chemical entities.
Introduction: The Significance of the Pyrrolidinol Scaffold
Saturated heterocyclic systems, particularly the pyrrolidine ring, are foundational scaffolds in modern pharmacology. They are prevalent in a multitude of biologically active natural products and are ranked among the top ten most common ring systems found in small-molecule drugs.[1] The pyrrolidinol motif, which incorporates a hydroxyl group onto the pyrrolidine ring, introduces a key functional handle for further molecular elaboration and a potential hydrogen bonding site for target engagement. The strategic attachment of a substituted benzyl group, such as the (3-nitrophenyl)methyl moiety, creates a versatile intermediate, primed for a variety of chemical transformations. This specific substitution pattern offers a pathway for introducing amine functionalities via nitro group reduction, enabling its use as a building block in the assembly of more complex molecular architectures for drug discovery programs.[2]
Physicochemical and Structural Characteristics
The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases. 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is characterized by the properties summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3][4] |
| Molecular Weight | 222.24 g/mol | [3] |
| Monoisotopic Mass | 222.10045 Da | [4] |
| CAS Number | 1568191-65-0 | [3] |
| Synonym | (3S)-1-(3-nitrobenzyl)-3-pyrrolidinol | [3] |
| Physical Form | Oil | [3] |
| InChIKey | LKEWGWDXLPFRKT-NSHDSACASA-N | [3][4] |
Synthesis and Mechanistic Rationale
The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is most effectively achieved through nucleophilic substitution (N-alkylation). This strategy leverages the nucleophilicity of the secondary amine within the pyrrolidin-3-ol starting material and the electrophilic nature of the benzylic carbon in a 3-nitrobenzyl halide.
Causality of Experimental Design
The choice of a weak base, such as potassium carbonate (K₂CO₃), is critical. A strong base could deprotonate the hydroxyl group of pyrrolidin-3-ol, leading to undesired O-alkylation and the formation of an isomeric ether byproduct. K₂CO₃ is sufficient to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation without promoting side reactions. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.
Detailed Experimental Protocol: N-Alkylation
Objective: To synthesize 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol from (S)-pyrrolidin-3-ol and 3-nitrobenzyl bromide.
Materials:
-
(S)-Pyrrolidin-3-ol (1.0 eq)
-
3-Nitrobenzyl bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (S)-pyrrolidin-3-ol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add 3-nitrobenzyl bromide (1.05 eq) to the stirred suspension.
-
Heat the reaction mixture to 60°C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol as an oil.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Analytical Validation: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where orthogonal methods corroborate the molecular structure and assess for the presence of impurities.
Spectroscopic Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons from the nitrophenyl ring, a singlet for the benzylic CH₂ group, and distinct multiplets for the pyrrolidine ring protons and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Eleven distinct carbon signals should be observed, corresponding to the molecular formula C₁₁H₁₄N₂O₃.
-
Mass Spectrometry (MS): Determines the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the compound (222.10045 Da for the monoisotopic mass), confirming the elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. When run with a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient), the product should appear as a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks detected.
Structural Logic Diagram
Caption: Structural components and analytical validation pathway.
Potential Applications in Research and Drug Development
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is not an end-product but rather a valuable synthetic intermediate. Its structure suggests several potential applications:
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment for screening against biological targets. The pyrrolidinol provides a 3D scaffold while the nitrophenyl group offers vectors for chemical elaboration.
-
Synthesis of Novel Ligands: The nitro group is a versatile functional group that can be readily reduced to an aniline. This primary amine can then be used in a wide range of coupling reactions (e.g., amide bond formation, reductive amination, sulfonylation) to build libraries of compounds for screening as potential therapeutics.
-
Development of CNS-Active Agents: The pyrrolidine scaffold is a common feature in molecules that target the central nervous system (CNS). Further modification of this intermediate could lead to the development of novel agents for neurological disorders.
Safety and Handling
As a laboratory chemical, 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol requires careful handling in a controlled environment.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Signal Word: Danger.[3]
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).[3]
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a well-defined chemical intermediate with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[3] Its strategic combination of a chiral pyrrolidinol scaffold and a functionalizable nitrophenyl group makes it a valuable building block for medicinal chemistry and drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, ensuring high purity and structural integrity for subsequent research applications.
References
-
(3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. PubChemLite. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Center for Biotechnology Information (PMC). [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
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- 3. (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | 1568191-65-0 [sigmaaldrich.com]
- 4. PubChemLite - (3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Safe Handling of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety protocols and handling procedures for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. As a compound featuring both a nitroaromatic group and a pyrrolidinol moiety, it necessitates a comprehensive approach to safety, drawing from the known hazards of both functional groups. This document is intended to equip laboratory personnel with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Hazard Identification and Classification
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications highlight the primary routes of exposure and the immediate health risks. The nitroaromatic component suggests additional, systemic hazards that are common to this class of compounds, including potential toxicity to organs and the environment.[1][2] The pyrrolidine portion of the molecule can also contribute to skin and eye irritation.[3][4][5]
Physicochemical and Toxicological Data Summary
The following table summarizes known properties and hazard classifications. Data for related compounds are included to provide a broader context for the anticipated hazards.
| Property | Value / Classification | Source(s) |
| Chemical Name | 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | N/A |
| Synonyms | 1-(3-nitrobenzyl)-3-pyrrolidinol | |
| Molecular Formula | C11H14N2O3 | |
| Physical Form | Expected to be an oil | |
| GHS Signal Word | Danger | |
| Hazard Statements | H302, H315, H318, H335 | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. The required equipment is designed to prevent contact through all potential routes of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes and vapors that can cause serious eye damage.[3][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves must be inspected before use and changed immediately if contaminated.[3][6] A lab coat or chemical-resistant apron should be worn to protect street clothing.[4]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[3][7] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Caption: Recommended PPE for handling 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Laboratory Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for mitigating the risks associated with 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Handling
-
Ventilation: All manipulations, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[1][8][9]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4][10] Do not eat, drink, or smoke in areas where this chemical is handled.[5][6]
-
Ignition Sources: While not classified as flammable, nitroaromatic compounds can be combustible.[1] Keep away from heat, sparks, and open flames.[8][11]
-
Aerosol Prevention: Avoid actions that could generate aerosols or dust.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[3][12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[9][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][11] Aromatic nitro compounds can react vigorously or explosively with reducing agents, and their explosive tendencies can be increased by the presence of a base.[13]
Caption: Key handling and storage protocols for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Spill and Emergency Response
Prompt and appropriate action is required in the event of a spill or personnel exposure.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6][11]
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4][6] Do not allow the material to enter drains or waterways.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[4][6] Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[8]
Caption: Decision workflow for spill and exposure emergency response.
Disposal Considerations
All waste containing 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol must be treated as hazardous waste.
-
Collection: Collect waste material and contaminated absorbents in clearly labeled, sealed containers.[6]
-
Disposal: Dispose of waste through a licensed professional waste disposal service.[5] Do not dispose of down the drain or in regular trash.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Synthesis and Reactivity Insights
While specific synthesis routes for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol are not detailed in readily available literature, its structure suggests it may be synthesized via the reaction of 3-pyrrolidinol with a 3-nitrobenzyl halide. The synthesis of related pyrrolidines often involves reactions that require careful temperature control and inert atmospheres.[14][15][16]
The chemical reactivity is dictated by its functional groups:
-
Nitroaromatic Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself can be reduced to an amine, which is a common transformation in drug development.
-
Pyrrolidinol Moiety: The tertiary amine is basic and can react with acids. The secondary alcohol can undergo oxidation or esterification reactions.
Understanding these reactive sites is crucial for planning experiments and avoiding incompatible combinations of reagents.
References
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ICSC 0562 - PYRROLIDONE. (1997, August). International Chemical Safety Cards. Available at: [Link]
- 1 - SAFETY DATA SHEET for 1-Methylpyrrolidine. (2025, December 18). Fisher Scientific.
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
- SAFETY DATA SHEET for 1-Methylpyrrolidine. (2026, January 29). Sigma-Aldrich.
- SAFETY DATA SHEET for 1-Methylpyrrolidin-3-ol. (2025, December 21). Fisher Scientific.
- Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
- MATERIAL SAFETY DATA SHEETS N-NITROSO PYRROLIDINE-3-OL. Cleanchem.
- 4-Nitrophenol Safety D
- SAFETY DATA SHEET (GHS) for N-Methyl Pyrrolidone containing product. (2020, September 30).
- Process for the preparation of 1-methylpyrrolidin-3-ol. (2019, October 22). Google Patents. (CN108698989B).
- Preparation method of 1-methyl-3-pyrrolidinol. (2021, August 31). Google Patents. (CN113321605A).
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N-Nitrosopyrrolidine Hazardous Substance Fact Sheet. (2008, July). New Jersey Department of Health. Available at: [Link]
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Toxicological Profile for Nitrophenols. (2022, July 28). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Pérez-Pantoja, D., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 158-190. Available at: [Link]
- PYRROLIDINE FOR SYNTHESIS Safety D
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- Toxicological Profile for Nitrophenols. (2022, July 28). Agency for Toxic Substances and Disease Registry.
- (3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. PubChemLite.
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1143-1148.
- 1-Methyl-3-pyrrolidinol, (-)-. PubChem.
- Toxicological Profile for Nitrophenols. (2022, June 15).
- 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o872.
- Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide. Benchchem.
- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. (2024, October 26). MDPI.
- Pyrrolidine-catalyzed regioselective reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine with aldehydes/ketones. (2017).
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 15. jocpr.com [jocpr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
solubility profile of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in lab solvents
Comprehensive Solubility Profiling of 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol: A Technical Guide for Preclinical Development
As a Senior Application Scientist, I approach the physicochemical characterization of novel intermediates and drug candidates not merely as a checklist of assays, but as a predictive science. The solubility profile of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (also known as 1-(3-nitrobenzyl)pyrrolidin-3-ol) dictates its utility in high-throughput screening, its formulation viability, and its ultimate pharmacokinetic behavior.
Because empirical data for specialized synthetic intermediates is often sparse in open literature, we must engineer a predictive solvation model based on its structural moieties, followed by a rigorous, self-validating experimental framework to empirically define its kinetic and thermodynamic solubility limits.
PART 1: Physicochemical Deconstruction & Predictive Solvation Mechanics
To understand how 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol behaves in solution, we must deconstruct its molecular architecture. The molecule is a chimera of polar, ionizable, and lipophilic domains:
-
The Pyrrolidin-3-ol Core: Contains a tertiary amine and a secondary alcohol. The hydroxyl group acts as both a hydrogen-bond donor and acceptor, favoring polar solvents. The tertiary amine is ionizable (estimated pKa ~7.5–8.5).
-
The 3-Nitrobenzyl Moiety: The nitro group is highly electron-withdrawing and participates in strong dipole-dipole interactions. However, the aromatic ring and the aliphatic pyrrolidine backbone impart significant lipophilicity (LogP enhancement), creating a hydrophobic cavity effect in aqueous media.
Causality of Solvation: In polar aprotic solvents like DMSO, the compound exhibits high solubility because the solvent's oxygen acts as a powerful H-bond acceptor for the hydroxyl group, while its methyl groups accommodate the lipophilic benzyl core [1]. In aqueous media, solubility is strictly pH-dependent. At physiological pH (7.4), the free base predominates, leading to poor solubility ("brick dust" behavior). In acidic media (pH 1.2), the tertiary amine protonates, drastically increasing solvation energy via ion-dipole interactions.
Table 1: Predictive Solubility Profile in Standard Lab Solvents
| Solvent | Polarity Index | Expected Solubility | Mechanistic Rationale |
| DMSO / DMF | 7.2 / 6.4 | High (>50 mg/mL) | Optimal dipole-dipole interactions with the nitro group; strong H-bond acceptance from the hydroxyl group. |
| Methanol / Ethanol | 5.1 / 5.2 | High (>30 mg/mL) | Protic solvents satisfy both H-bond donation and acceptance; effectively solvates the basic amine. |
| Dichloromethane (DCM) | 3.1 | Moderate-High | Excellent solvation of the lipophilic benzyl and pyrrolidine rings; polar enough to stabilize the nitro group. |
| Ethyl Acetate | 4.4 | Moderate | Good dipole interactions, but lacks strong H-bond donation to fully solvate the basic amine. |
| Hexanes / Heptane | 0.1 / 0.1 | Poor (<1 mg/mL) | Highly non-polar; incapable of disrupting the intermolecular H-bonding of the compound's crystal lattice. |
| Aqueous Buffer (pH 7.4) | 9.0 | Poor (<50 µg/mL) | Free base form dominates; hydrophobic penalty from the 3-nitrobenzyl group causes precipitation. |
| Aqueous Buffer (pH 1.2) | 9.0 | High (>10 mg/mL) | Amine protonation yields a cationic species, enabling powerful ion-dipole interactions with water. |
PART 2: Thermodynamic vs. Kinetic Solubility: Strategic Implementation
In drug development, solubility is not a single static number; it is a condition-dependent state. We must distinguish between Kinetic and Thermodynamic solubility, as conflating the two leads to catastrophic downstream failures in assay design and formulation [2].
-
Kinetic Solubility: Measures the precipitation point of a compound pre-dissolved in an organic solvent (DMSO) when spiked into an aqueous buffer. It is prone to supersaturation and is used primarily to ensure compounds don't crash out during early in vitro bioassays.
-
Thermodynamic Solubility: The true equilibrium solubility of the solid crystalline compound in a solvent. This is the "gold standard" required for lead optimization, formulation, and Biopharmaceutics Classification System (BCS) tiering [3].
Caption: Solvation mechanics and functional group interactions of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
PART 3: Experimental Protocols: Self-Validating Systems
To ensure data integrity, the following protocols incorporate built-in quality control steps. A common failure mode in solubility testing is the presence of sub-visible colloidal aggregates that pass through standard filters, leading to artificially inflated LC-MS readings.
Protocol A: High-Throughput Kinetic Solubility Assay
Purpose: To determine the maximum aqueous concentration before precipitation occurs from a DMSO stock.
-
Stock Preparation: Dissolve 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Create a 10-point serial dilution of the stock in DMSO.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. The final DMSO concentration must be strictly maintained at 1.0% to prevent solvent-mediated solubilization artifacts.
-
Incubation: Seal and shake the plate at 300 RPM for 2 hours at 25°C.
-
Nephelometric Readout: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the concentration at which a significant increase in scattered light is detected, indicating the formation of a precipitate [4].
-
Self-Validating QC: Include Atenolol (high solubility) and Ketoconazole (low solubility) as reference standards.
Caption: Divergent workflows for Kinetic vs. Thermodynamic solubility profiling.
Protocol B: Gold-Standard Thermodynamic Shake-Flask Method
Purpose: To establish the true equilibrium solubility of the crystalline API.
-
Solid Addition: Add an excess of solid 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (e.g., 5 mg) to a glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., Simulated Gastric Fluid [SGF] or Simulated Intestinal Fluid [SIF]). Crucial: Do not use any co-solvents like DMSO.
-
Equilibration: Cap the vial and agitate on a rotary shaker at 37°C for 24 to 72 hours. Causality: Long incubation is required to overcome the lattice energy of the crystal and achieve true thermodynamic equilibrium.
-
Phase Separation (The Critical Step): Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using reversed-phase HPLC-UV (measuring absorbance of the nitroaromatic chromophore at ~270 nm) or LC-MS/MS.
-
Self-Validating QC (Solid-State Verification): Recover the remaining solid pellet from the vial, dry it, and analyze it via X-Ray Powder Diffraction (XRPD). Why? If the compound formed a hydrate or disproportionated into a different polymorph during the 72-hour aqueous incubation, the measured solubility reflects the new crystal form, not the original input material.
Conclusion & Strategic Impact
For a molecule like 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, navigating its solubility profile requires exploiting its ionizable pyrrolidine core and mitigating the hydrophobic penalty of its nitrobenzyl group. By strictly separating kinetic screening from thermodynamic validation, and by enforcing solid-state QC checks post-equilibration, scientists can generate a highly reliable, artifact-free ADME dataset to drive formulation strategies.
References
-
BioDuro-Sundia. (2024). ADME Solubility Assay: Kinetic vs Thermodynamic Methodologies. Global CRDMO Technical Resources. Available at:[Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]
-
Fliniaux, I. et al. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics / PubMed (PMID: 38149685). Available at:[Link]
Preliminary Screening for Bioactivity of Pyrrolidine Derivatives: A Technical Guide
As a Senior Application Scientist, I approach the preliminary screening of novel chemical entities not merely as a checklist of assays, but as a highly orchestrated, self-validating funnel. The goal is to rapidly eliminate false positives, identify true pharmacodynamic potential, and understand the precise mechanism of action.
This whitepaper provides an in-depth, causality-driven guide to the preliminary bioactivity screening of pyrrolidine derivatives —a privileged class of molecules in modern drug discovery.
The Rationale: Why the Pyrrolidine Scaffold?
The pyrrolidine ring (tetrahydropyrrole) is a five-membered, saturated nitrogen-containing heterocycle. Unlike flat, aromatic rings (e.g., pyrrole), pyrrolidine is sp3 -hybridized, allowing it to undergo "pseudorotation"[1]. This structural flexibility enables the ring to adopt various envelope and half-chair conformations, providing exceptional three-dimensional spatial coverage.
Causality in Drug Design: We utilize pyrrolidine derivatives because their inherent basicity, hydrophilicity, and unrestricted conformational flexibility allow them to be precisely locked by substituents to fit complex enzymatic pockets[2]. This makes them highly effective as dual-action therapeutic agents, such as simultaneous inhibitors of carbohydrate-metabolizing enzymes (antidiabetic) and cellular proliferation (anticancer)[3].
The Screening Funnel: Strategic Workflow
To conserve valuable wet-lab resources, preliminary screening must follow a strict hierarchy: computational filtering, phenotypic/target-based in vitro screening, and finally, mechanistic validation.
Fig 1: Logical workflow for the preliminary bioactivity screening of pyrrolidine derivatives.
Phase 1: In Silico Pre-Screening (The Computational Filter)
Before any compound touches a multi-well plate, it must pass computational validation.
The Causality of Docking: Pyrrolidine derivatives often exhibit high steric hindrance depending on their N1, C3, or C5 substitutions. Molecular docking (e.g., via AutoDock Vina) acts as a computational funnel to predict binding affinities against specific targets like VEGFR-2 or α -amylase[4][5]. If a compound displays poor steric complementarity or violates Lipinski's Rule of Five during ADMET profiling, it is deprioritized. This prevents the progression of Pan-Assay Interference Compounds (PAINS) into expensive in vitro stages.
Phase 2: In Vitro High-Throughput Screening (HTS)
Once a pyrrolidine library is computationally validated, we move to in vitro screening. The assays chosen must provide orthogonal validation of the compound's efficacy.
Anticancer Phenotypic Screening: The MTT Assay Protocol
To evaluate the antiproliferative effects of pyrrolidine derivatives against cancer cell lines (e.g., MCF-7, A549), we utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay[4][6].
The Causality of the Assay: We choose MTT because it directly measures mitochondrial succinate dehydrogenase activity. Unlike dye-exclusion methods (e.g., Trypan Blue) that only indicate membrane integrity, the reduction of MTT to purple formazan crystals requires active cellular metabolism. This provides a highly sensitive, early indicator of pyrrolidine-induced cytotoxicity before morphological apoptosis becomes apparent[4].
Self-Validating Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., HCT116 or A549) in a 96-well flat-bottom plate at a density of 1×104 cells/well in 100 µL of complete culture medium (DMEM + 10% FBS). Incubate for 24 h at 37°C in 5% CO2 .
-
Compound Exposure: Aspirate the medium. Add pyrrolidine derivatives dissolved in medium at varying concentrations (e.g., 10, 25, 50, 100 µM).
-
Self-Validation Checkpoint: Always include a positive control (e.g., Doxorubicin) to ensure cell line sensitivity, and a vehicle control (1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity[6].
-
-
Incubation: Incubate the plates for 24, 48, and 72 h to assess time-dependent antiproliferative effects.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for 4 hours at 37°C[4][6].
-
Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis.
Target-Based Enzyme Inhibition
Pyrrolidine derivatives are exceptional pharmacophores for enzyme inhibition. For instance, pyrrolidine-based chalcones have been synthesized as dual inhibitors of α -amylase and α -glucosidase for antidiabetic applications[4], while pyrrole-3-one sulfa derivatives show high potency against Acetylcholinesterase (AChE) for neurological applications[1].
Quantitative Data Synthesis
To benchmark your novel pyrrolidine derivatives, compare your preliminary screening results against established literature values. The table below summarizes typical potency ranges for various pyrrolidine hybrids across different biological targets.
| Biological Target / Activity | Specific Cell Line / Enzyme | Representative Pyrrolidine Derivative | Potency ( IC50 / MIC / Ki ) | Reference |
| Anticancer | MCF-7 (Breast Cancer) | Dispiro indenoquinoxaline pyrrolidine | IC50 : 17 µM | [2] |
| Antidiabetic | α -Amylase | Pyrrolidine-based chalcone | IC50 : 14.61 µM | [4] |
| Neurological | Acetylcholinesterase (AChE) | Pyrrole-3-one sulfa derivative | Ki : 6.50 nM | [1] |
| Antibacterial | Staphylococcus aureus | Sulfonylamino pyrrolidine | MIC : 3.11 µg/mL | [7] |
Mechanistic Validation
Once a "hit" is identified (e.g., an IC50<20μM in the MTT assay), the final step of preliminary screening is to validate the mechanism of action. If a pyrrolidine derivative shows strong anticancer activity, we must prove how it causes cell death. Typically, target enzyme inhibition (such as VEGFR-2 kinase inhibition) leads to mitochondrial dysfunction, triggering the caspase cascade[5].
Fig 2: Mechanistic pathway of pyrrolidine-induced apoptosis via target enzyme inhibition.
By adhering to this structured, causality-driven approach, researchers can confidently transition pyrrolidine derivatives from preliminary screening hits into robust, optimized lead candidates for preclinical development.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. nih.gov. 2
-
Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. nih.gov. 3
-
Recent insights about pyrrolidine core skeletons in pharmacology. ua.es. 7
-
Full article: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. tandfonline.com. 6
-
Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. researchgate.net. 1
-
Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α -Amylase and α -Glucosidase. acs.org.4
-
Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. eurekaselect.com. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rua.ua.es [rua.ua.es]
Methodological & Application
Application Note: Synthesis Protocol for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: N-Benzyl Secondary/Tertiary Amine, Functionalized Pyrrolidine
Introduction & Scientific Rationale
Functionalized N-benzylpyrrolidin-3-ol derivatives are highly privileged scaffolds in modern medicinal chemistry. They frequently serve as critical intermediates in the development of targeted therapeutics, including caspase-3 apoptotic agents for oncology and phosphodiesterase (PDE) inhibitors [1]. The target compound, 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (also known as 1-(3-nitrobenzyl)pyrrolidin-3-ol), features a tertiary amine core with a hydrogen-bond donating hydroxyl group and a strongly electron-withdrawing nitroarene moiety.
While both routes are viable, Route A is the definitively superior choice for drug development workflows. Direct alkylation (Route B) inherently risks over-alkylation, leading to the formation of quaternary ammonium salts. Reductive amination bypasses this by forming a transient iminium ion that is selectively reduced, ensuring absolute control over the reaction stoichiometry and yielding a highly pure product.
Mechanistic Causality & Reaction Design
Why Sodium Triacetoxyborohydride (STAB)?
In Route A, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. According to the seminal methodology developed by Abdel-Magid et al. [2], STAB is exceptionally mild compared to Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetate groups sterically and electronically dampen the nucleophilicity of the boron-hydride bond.
-
Causality: This dampening prevents the premature reduction of 3-nitrobenzaldehyde into 3-nitrobenzyl alcohol. STAB selectively reduces the highly electrophilic iminium ion intermediate only after it forms, driving the reaction to the desired tertiary amine without generating toxic hydrogen cyanide gas (a dangerous byproduct of NaBH₃CN workups).
Solvent Selection: The Role of 1,2-Dichloroethane (DCE)
DCE is selected as the optimal solvent for this reductive amination over standard choices like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality: DCE provides superior solubility for both the polar pyrrolidin-3-ol and the STAB reagent. Furthermore, the slightly higher boiling point and specific dielectric constant of DCE accelerate iminium ion formation and subsequent reduction kinetics, reducing the overall reaction time from 12 hours (in THF) to just 2–4 hours.
Synthetic Pathways Visualization
Fig 1: Synthetic pathways for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol via Routes A and B.
Quantitative Data Comparison
To facilitate experimental planning, the following table summarizes the operational metrics contrasting the two synthetic strategies.
| Parameter | Route A (Reductive Amination) | Route B (N-Alkylation) |
| Primary Reagents | 3-Nitrobenzaldehyde, NaBH(OAc)₃ | 3-Nitrobenzyl bromide, K₂CO₃ |
| Solvent System | 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN) |
| Temperature | 20–25 °C (Room Temperature) | 80 °C (Reflux) |
| Reaction Time | 2–4 hours | 12–16 hours |
| Typical Yield | 85–95% | 60–75% |
| Major Byproducts | Trace 3-nitrobenzyl alcohol | Quaternary ammonium salts |
| Scalability | Excellent (Mild exotherm) | Moderate (Requires strict stoichiometry) |
Experimental Methodologies
Protocol A: Reductive Amination (Recommended)
Self-Validating System: This protocol incorporates specific In-Process Controls (IPCs) to validate reaction progression, ensuring trustworthiness and eliminating guesswork.
Materials:
-
Pyrrolidin-3-ol (Free base): 1.0 equivalent (eq)
-
3-Nitrobenzaldehyde: 1.0 eq
-
Sodium triacetoxyborohydride (STAB): 1.5 eq
-
1,2-Dichloroethane (DCE): 0.2 M relative to the amine
Step-by-Step Procedure:
-
Reactant Mixing: To an oven-dried, argon-purged round-bottom flask, add pyrrolidin-3-ol (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq). Dissolve the mixture in anhydrous DCE to achieve a 0.2 M concentration.
-
Iminium Formation (IPC Check 1): Stir the mixture at room temperature (20–25 °C) for 30 minutes. Validation: A TLC aliquot (Eluent: 100% EtOAc) should show the near-complete consumption of the aldehyde starting material and the appearance of a baseline iminium species.
-
Reductant Addition: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 eq) portionwise over 10 minutes to control the mild exotherm and prevent localized heating.
-
Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
Completion Validation (IPC Check 2): Analyze via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). The product will appear as a single polar spot (UV active at 254 nm, ninhydrin positive).
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) until the aqueous layer reaches pH ~8. Causality: Basic pH ensures the tertiary amine product is fully in its free-base form, preventing it from partitioning into the aqueous layer during extraction.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% MeOH in DCM to afford the pure 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Fig 2: Step-by-step experimental workflow for the reductive amination protocol (Route A).
Protocol B: Direct N-Alkylation (Alternative)
Materials:
-
Pyrrolidin-3-ol: 1.0 eq
-
3-Nitrobenzyl bromide: 1.05 eq
-
Potassium carbonate (K₂CO₃, finely powdered): 2.0 eq
-
Acetonitrile (MeCN): 0.2 M
Step-by-Step Procedure:
-
Suspend pyrrolidin-3-ol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeCN. Stir at room temperature for 15 minutes.
-
Dissolve 3-nitrobenzyl bromide (1.05 eq) in a small volume of MeCN and add it dropwise to the suspension at 0 °C. Causality: Dropwise addition at low temperature minimizes the local concentration of the electrophile, mitigating the risk of double alkylation (quaternization).
-
Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.
-
Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.
-
Partition the residue between Ethyl Acetate and water. Extract the aqueous layer with EtOAc (2x).
-
Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH) to yield the product.
References
-
Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University / ResearchGate. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
Application Note: Highly Selective N-Alkylation of Pyrrolidin-3-ol with 3-Nitrobenzyl Bromide
Introduction & Scientific Scope
Pyrrolidin-3-ol and its derivatives are highly versatile chiral building blocks in medicinal chemistry. They are extensively utilized in the synthesis of monoamine transporter ligands, phosphodiesterase (PDE) inhibitors, and various cholinergic antagonists[1][2][3]. A fundamental transformation in leveraging this scaffold is the selective N-alkylation of the amino alcohol.
This application note details a robust, high-yielding protocol for the synthesis of 1-(3-nitrobenzyl)pyrrolidin-3-ol via the bimolecular nucleophilic substitution (SN2) of pyrrolidin-3-ol with 3-nitrobenzyl bromide. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection to ensure a self-validating and reproducible workflow.
Mechanistic Insights and Chemoselectivity (Causality)
A critical challenge in the functionalization of unprotected amino alcohols is achieving absolute chemoselectivity—specifically, directing the electrophile exclusively to the nitrogen atom while leaving the oxygen atom unreacted.
-
Nucleophilicity vs. Basicity : The secondary amine of pyrrolidin-3-ol is intrinsically more nucleophilic than the secondary hydroxyl group. This is due to the lower electronegativity and greater polarizability of nitrogen compared to oxygen, which lowers the activation energy for the SN2 attack on the benzylic carbon.
-
Base Selection : To exploit this inherent nucleophilic difference, a mild inorganic base such as potassium carbonate (K2CO3) is mandatory[3][4]. K2CO3 is sufficiently basic to neutralize the hydrobromic acid (HBr) byproduct, thereby driving the reaction forward and preventing the amine from being deactivated as a hydrobromide salt. Crucially, it is not strong enough to deprotonate the hydroxyl group (pKa ~ 16). Utilizing strong bases (e.g., NaH) would generate a highly reactive alkoxide, leading to competitive and undesirable O-alkylation[2].
-
Solvent Effects : Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It effectively solvates the potassium cation and stabilizes the polar transition state of the SN2 pathway without hydrogen-bonding to the nucleophilic amine, which would otherwise dampen its reactivity[4].
Fig 1: Chemoselective logic for N-alkylation over O-alkylation using mild base conditions.
Quantitative Optimization Data
To validate the chosen parameters, various conditions were screened. The data below demonstrates why MeCN and K2CO3 form the optimal system for this specific transformation.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | DMF | K2CO3 | 80 | 3 | 82 | Fast reaction; difficult solvent removal during workup. |
| 2 | MeCN | K2CO3 | 60 | 5 | 89 | Optimal balance of reaction rate, purity, and ease of workup. |
| 3 | MeCN | Et3N | 60 | 8 | 76 | Slower reaction; lower overall conversion. |
| 4 | THF | NaH | 0 to RT | 4 | 45 | Significant O-alkylation observed due to alkoxide formation. |
Experimental Methodology
Self-Validating Protocol Design : This protocol incorporates a slight excess of the alkylating agent to ensure complete conversion of the amine. Continuous TLC monitoring acts as a built-in validation step to prevent over-reaction (e.g., quaternization) or thermal degradation.
Materials & Reagents
-
Pyrrolidin-3-ol : 1.0 equiv (10 mmol, 871 mg)
-
3-Nitrobenzyl bromide : 1.1 equiv (11 mmol, 2.38 g)
-
Potassium carbonate (K2CO3) : 2.0 equiv (20 mmol, 2.76 g), anhydrous
-
Acetonitrile (MeCN) : 30 mL, anhydrous
Step-by-Step Procedure
-
System Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidin-3-ol (871 mg) in anhydrous MeCN (25 mL) under an inert nitrogen atmosphere to prevent ambient moisture from interfering with the SN2 transition state.
-
Base Activation : Add anhydrous K2CO3 (2.76 g) to the solution. Stir the suspension vigorously at room temperature for 15 minutes. Note: Ensuring uniform dispersion of the heterogeneous base is critical for efficient HBr scavenging.
-
Electrophile Addition : Dissolve 3-nitrobenzyl bromide (2.38 g) in MeCN (5 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing localized exothermic spikes and suppressing the formation of quaternary ammonium salts.
-
Reaction Execution : Attach a reflux condenser, heat the reaction mixture to 60 °C, and stir for 4–6 hours.
-
In-Process Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Visualize the spots using a UV lamp (for the nitrobenzyl chromophore) and a Ninhydrin stain (to confirm the disappearance of the secondary amine).
-
Quenching & Extraction : Upon complete consumption of the starting amine, cool the mixture to room temperature. Quench the reaction by adding distilled water (30 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[3].
-
Washing & Drying : Wash the combined organic layers with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water and highly polar impurities. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentration & Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford pure 1-(3-nitrobenzyl)pyrrolidin-3-ol as a solid.
Fig 2: Step-by-step experimental workflow for the synthesis of 1-(3-nitrobenzyl)pyrrolidin-3-ol.
References
1.[1] Title : (S)-1-Benzylpyrrolidin-3-ol | 101385-90-4 - Benchchem Source : benchchem.com URL :
2.[4] Title : A Straightforward Synthesis of Enantiopure 2-Cyano azetidines from b-amino alcohols - Arkivoc Source : arkat-usa.org URL :
3.[2] Title : Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PMC Source : nih.gov URL :
4.[3] Title : Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters and Exploration of Iridium Chemistr - ScholarWorks@UNO Source : uno.edu URL :
Sources
- 1. (S)-1-Benzylpyrrolidin-3-ol | 101385-90-4 | Benchchem [benchchem.com]
- 2. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uno.edu [scholarworks.uno.edu]
- 4. arkat-usa.org [arkat-usa.org]
using 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol as a chemical intermediate
Comprehensive Application Note: 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol as a Versatile Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol (also known as 1-(3-nitrobenzyl)pyrrolidin-3-ol) is a highly versatile chemical intermediate. It combines an sp³-rich pyrrolidine core—a privileged pharmacophore in FDA-approved therapeutics [1]—with a 3-nitrobenzyl appendage that serves as a masked aniline. This application note details the mechanistic rationale, quantitative optimization, and validated protocols for utilizing this scaffold, specifically addressing the chemoselective challenges associated with its functionalization.
Strategic Importance of the Scaffold
The architectural value of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol lies in its orthogonal functional handles:
-
The C3-Hydroxyl Group: Provides a vector for stereospecific inversion (via Mitsunobu reaction), oxidation to a ketone, or activation (mesylation/tosylation) for nucleophilic displacement. This allows for the rapid generation of chiral diversity, which is critical for target binding affinity [2].
-
The 3-Nitrobenzyl Group: Acts as a stable protecting group for the pyrrolidine nitrogen during early-stage synthesis, while the nitro moiety can be unmasked later to an aniline. The resulting primary amine is an excellent handle for Buchwald-Hartwig cross-couplings, sulfonylation, or amide bond formations.
Mechanistic Causality in Synthetic Strategy
The N-Debenzylation Liability
A critical challenge in utilizing this intermediate is the reduction of the nitro group to an aniline. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient for nitro reduction but is fundamentally incompatible with this scaffold. The palladium surface readily catalyzes the hydrogenolysis of the N-benzyl C–N bond, leading to catastrophic debenzylation and fragmentation of the molecule.
To preserve the structural integrity of the intermediate, chemoselective reduction is mandatory. The use of zero-valent iron powder activated by ammonium chloride (Fe/NH₄Cl) provides a mild, single-electron transfer (SET) reduction pathway that exclusively targets the nitro group while leaving the benzylic C–N bond entirely intact [4].
Stereospecific Hydroxyl Activation
When functionalizing the C3-hydroxyl group, simple SN2 displacements are often plagued by competing elimination reactions, yielding unwanted 3-pyrroline byproducts. The Mitsunobu reaction circumvents this by forming a highly reactive alkoxyphosphonium intermediate. The bulky N-benzyl group sterically directs the incoming nucleophile, ensuring high stereospecificity (clean inversion of configuration) while suppressing elimination.
Quantitative Data Analysis
To establish the optimal conditions for nitro reduction without scaffold degradation, various reductive systems were evaluated. The data below synthesizes the causal relationship between the chosen reagent and the preservation of the N-benzyl bond.
Table 1: Comparative Analysis of Nitro Reduction Conditions for N-Benzyl Pyrrolidines
| Reagent System | Solvent | Temp (°C) | Yield (%) | N-Debenzylation (%) | Mechanistic Outcome & Scalability |
| H₂, 10% Pd/C | EtOH | 25 | < 20 | > 70 | Poor chemoselectivity; dominant hydrogenolysis of the N-benzyl bond. |
| SnCl₂·2H₂O | EtOH | 70 | 65 | < 5 | Good chemoselectivity but generates toxic tin emulsions during basic workup. |
| NaBH₄, NiCl₂ | MeOH | 25 | 75 | < 5 | Fast reaction; however, boride intermediates are moisture-sensitive. |
| Fe powder, NH₄Cl | EtOH/H₂O | 80 | 92 | Not detected | Optimal. Highly chemoselective; environmentally benign; excellent for scale-up. |
Pathway Visualization
Figure 1: Divergent synthetic workflows for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Validated Experimental Protocols
Protocol A: Chemoselective Nitro Reduction via Fe/NH₄Cl
This protocol is designed as a self-validating system. The use of Celite filtration and specific quenching steps prevents product sequestration in iron sludge and avoids thermal hazards.
Reagents:
-
1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol (1.0 eq, 10 mmol)
-
Electrolytic Iron Powder (<10 μm) (4.0 eq, 40 mmol)
-
Ammonium Chloride (NH₄Cl) (5.0 eq, 50 mmol)
-
Ethanol / Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the nitro intermediate in the Ethanol/Water mixture.
-
Activation: Add NH₄Cl followed by the Iron powder. Causality: NH₄Cl acts as a mild proton source to continuously clean the passivating oxide layer off the iron surface, enabling sustained single-electron transfer [3].
-
Reflux: Heat the vigorously stirred suspension to 80 °C. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The nitro compound should be fully consumed within 2–3 hours.
-
Safety Quench (Critical): Cool the mixture to 40 °C. Add 20 mL of water before attempting to remove the ethanol. Causality: Concentrating unreacted iron powder and trace nitro species in a dry organic state can lead to a violent exothermic runaway [3].
-
Filtration: Filter the warm, black sludge through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 × 30 mL). Causality: Iron oxides form colloidal suspensions that blind standard filter paper; Celite traps these particulates while hot EtOAc prevents the polar amine product from co-precipitating with the iron matrix.
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol as a pale yellow oil (>90% yield).
Protocol B: Stereospecific Etherification via Mitsunobu Inversion
This protocol dictates strict temperature control to manage the highly reactive betaine intermediate, ensuring inversion over elimination.
Reagents:
-
1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol (1.0 eq, 5 mmol)
-
Phenol derivative / Acidic Nucleophile (1.2 eq, 6 mmol)
-
Triphenylphosphine (PPh₃) (1.5 eq, 7.5 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.5 mmol)
-
Anhydrous THF (25 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged flask, dissolve the pyrrolidin-3-ol intermediate, the nucleophile, and PPh₃ in anhydrous THF.
-
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Betaine Formation: Add DIAD dropwise via a syringe pump over 10 minutes. Causality: The reaction between PPh₃ and DIAD to form the Morrison-Brunn-Huisgen betaine is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the betaine and suppresses the formation of elimination byproducts.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The solution will typically transition from pale yellow to a deep orange.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 × 20 mL).
-
Purification: Concentrate the organics. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1); the TPPO will precipitate as a white solid and can be filtered off. Purify the filtrate via silica gel chromatography to isolate the inverted ether product.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, ResearchG
- Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology, ACS Public
- Reduction of nitro arene by Fe/ammonium chloride, ChemSpider Synthetic Pages.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron, Advanced Synthesis & C
Application Notes and Protocols for Efficacy Testing of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
A Guide for Researchers in Drug Discovery and Development
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[1][2][3] The compound 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol presents a novel chemical entity with unexplored therapeutic potential. The presence of the pyrrolidin-3-ol core, combined with a nitrophenyl moiety, suggests a potential for biological activity, possibly through mechanisms related to enzyme inhibition or modulation of signaling pathways.[4][5] This document provides a comprehensive experimental framework for the initial efficacy testing of this compound, with a primary focus on its potential neuroprotective properties, a common attribute of this chemical class.[3]
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, stepwise approach to evaluating the biological efficacy of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. The experimental design emphasizes a tiered screening cascade, commencing with foundational in vitro assays to establish a basic pharmacological profile and progressing to more complex cellular and, ultimately, in vivo models to validate initial findings.[6][7] This structured approach ensures a thorough and resource-efficient evaluation of the compound's therapeutic potential.
Experimental Design Workflow
A robust preclinical evaluation of a novel compound necessitates a phased approach, starting with broad-based screening and moving towards more specific and complex models.[8][9] This workflow is designed to first assess the compound's general cytotoxicity and then to probe for specific protective effects in cellular models of neurological stress, before culminating in a preliminary in vivo assessment.
Figure 1: A tiered experimental workflow for evaluating the efficacy of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Part 1: In Vitro Efficacy Evaluation
In vitro assays are fundamental for the initial characterization of a compound's biological activity, providing a controlled environment to assess its effects on cellular viability and function.[10][11]
Phase 1: Cytotoxicity Assessment
Rationale: Before assessing the therapeutic efficacy of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, it is crucial to determine its intrinsic cytotoxicity. This initial screen identifies the concentration range where the compound can be safely evaluated for protective effects without confounding results due to inherent toxicity.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[11]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (medium with the highest concentration of DMSO used).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 25 | 88.3 ± 6.3 |
| 50 | 65.1 ± 7.8 |
| 100 | 22.4 ± 5.5 |
Phase 2: Primary Neuroprotection Screening
Rationale: Oxidative stress is a key contributor to the pathology of numerous neurodegenerative diseases.[11] Inducing oxidative stress in a neuronal cell line with hydrogen peroxide (H₂O₂) provides a robust and reproducible model to screen for the neuroprotective effects of novel compounds.[12] This assay will determine if 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can protect neuronal cells from oxidative damage.
Protocol: H₂O₂-Induced Oxidative Stress Neuroprotection Assay
-
Cell Culture and Seeding: Follow steps 1 and 2 from the MTT assay protocol.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (determined from the cytotoxicity assay) for 2 hours.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the culture medium at a final concentration that induces approximately 50% cell death (e.g., 150 µM, this should be optimized for the specific cell line) and incubate for 24 hours.[12]
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Controls: Include a negative control (cells treated with vehicle only), a positive control (cells treated with H₂O₂ only), and a known neuroprotective agent (e.g., N-acetylcysteine).
-
Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
Data Presentation: Hypothetical Neuroprotection Data
| Treatment | Cell Viability (%) | Neuroprotection (%) |
| Vehicle Control | 100 ± 6.1 | - |
| H₂O₂ (150 µM) | 52.3 ± 4.5 | 0 |
| H₂O₂ + Compound (1 µM) | 65.8 ± 5.3 | 28.3 |
| H₂O₂ + Compound (10 µM) | 85.2 ± 6.0 | 69.0 |
| H₂O₂ + Compound (25 µM) | 92.1 ± 5.7 | 83.5 |
Phase 3: Mechanistic Insights
Rationale: If 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol demonstrates significant neuroprotective effects, the next logical step is to investigate its potential mechanism of action. Key cellular events in neurodegeneration include apoptosis (programmed cell death), the overproduction of reactive oxygen species (ROS), and mitochondrial dysfunction.[6] Assays for these processes can provide valuable insights into how the compound exerts its protective effects.
Protocols for Mechanistic Assays
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. A colorimetric or fluorometric assay can be used to measure its activity in cell lysates following treatment with the compound and H₂O₂. A reduction in caspase-3 activity would suggest an anti-apoptotic mechanism.
-
Intracellular ROS Measurement: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) can be used to measure intracellular ROS levels. A decrease in DCF-DA fluorescence in compound-treated cells exposed to H₂O₂ would indicate antioxidant activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Mitochondrial dysfunction is often characterized by a loss of mitochondrial membrane potential. Fluorescent dyes such as JC-1 can be used to assess ΔΨm. Maintenance of ΔΨm in the presence of an insult would suggest the compound protects mitochondrial integrity.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
An Application Guide to the Quantitative Analysis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, a key intermediate in pharmaceutical synthesis and drug discovery. Recognizing the critical need for precise measurement in process development, quality control, and pharmacokinetic studies, this document details three field-proven analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section offers a detailed protocol, the scientific rationale behind experimental choices, and guidance on data interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated quantitative assays for this compound.
Introduction and Compound Profile
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidinol core, a tertiary amine, and a nitrophenyl moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry. The presence of the nitroaromatic ring provides a strong chromophore, ideal for UV-based detection methods, while the basic pyrrolidine nitrogen is highly suitable for electrospray ionization in mass spectrometry. Accurate and precise quantification is paramount for ensuring reaction yield, assessing purity, and studying metabolic fate. This document outlines methodologies tailored to leverage these chemical properties for optimal analytical performance.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1] |
| Monoisotopic Mass | 222.10045 Da | [2] |
| Physical Form | Oil | [1] |
| Predicted XlogP | 1.1 | [2] |
| InChIKey | LKEWGWDXLPFRKT-NSHDSACASA-N | [1][2] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. This method separates the analyte from impurities based on its hydrophobicity. The compound is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. The 3-nitrophenyl group contains a strong chromophore, which allows for sensitive detection using a UV-Vis spectrophotometer.[3] The choice of an acidic mobile phase is crucial; it protonates the tertiary amine on the pyrrolidine ring, preventing peak tailing and ensuring sharp, symmetrical peaks for reliable integration.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation & Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 262 nm (based on typical absorption maxima for nitrophenyl compounds, should be empirically verified).[3]
-
-
Sample Preparation & Calibration:
-
Stock Solution: Accurately weigh and dissolve 10 mg of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in 10 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample with the mobile phase starting condition (90:10 Water:ACN with 0.1% FA) to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the analyte's retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample using the linear regression equation derived from the calibration curve (y = mx + c).
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for quantifying compounds at low concentrations, particularly in complex matrices like biological fluids.[4][5] It couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes matrix interference.[4] The tertiary amine in the pyrrolidine ring makes this compound an excellent candidate for positive-mode ESI.
Experimental Protocol: LC-MS/MS
-
Instrumentation & Consumables:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for fast analysis).
-
LC-MS grade acetonitrile, water, and formic acid.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. A fast gradient is often used in LC-MS/MS for high throughput.[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Key MS Parameters: Capillary Voltage (e.g., 3.5 kV), Source Temperature (e.g., 150 °C), Desolvation Temperature (e.g., 400 °C). These must be optimized for the specific instrument.
-
-
MRM Transition Details: The analyte's molecular formula is C₁₁H₁₄N₂O₃, with a monoisotopic mass of 222.10 Da.[2] The protonated precursor ion [M+H]⁺ will be at m/z 223.1. Fragmentation would likely occur at the benzylic C-N bond or within the pyrrolidine ring. The following transitions are proposed and must be confirmed via infusion and product ion scans on the mass spectrometer.
Parameter Value Rationale Precursor Ion [M+H]⁺ 223.1 Protonation of the pyrrolidine nitrogen. Product Ion 1 (Quantifier) 121.0 Putative fragment for the 3-nitrobenzyl cation [C₇H₆NO₂]⁺. Product Ion 2 (Qualifier) 84.1 Putative fragment from the pyrrolidinol ring cleavage. Collision Energy (eV) 15-30 To be optimized for maximum product ion intensity. -
Sample Preparation & Calibration:
-
Stock & Standards: Prepare as in the HPLC-UV method, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS): For highest accuracy, especially in biological samples, use a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.
-
Sample Preparation (e.g., for Plasma): Perform protein precipitation by adding 3 parts cold acetonitrile (containing IS) to 1 part plasma. Vortex, centrifuge, and inject the supernatant.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for quantification via LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for volatile and thermally stable compounds.[7] The target analyte, 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, contains a polar hydroxyl group which can lead to poor peak shape and thermal degradation in the hot GC injector. Therefore, derivatization is highly recommended to improve its chromatographic properties. Silylation (e.g., with BSTFA) is a common strategy that replaces the active hydrogen of the alcohol with a nonpolar trimethylsilyl (TMS) group, increasing volatility and stability.[8] Following separation on the GC column, the compound is fragmented by electron ionization (EI), producing a reproducible fragmentation pattern that serves as a chemical fingerprint for identification and quantification.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation & Consumables:
-
GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column suitable for general-purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
High-purity Helium as carrier gas.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine).
-
-
Derivatization Procedure:
-
Evaporate the solvent from a known amount of sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 150 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (for qualitative confirmation) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
-
Data Analysis (SIM Mode):
-
The TMS-derivatized molecule will have a mass of 294.16 Da.
-
Select characteristic, abundant ions from the EI mass spectrum for monitoring. For example, the molecular ion (M⁺, m/z 294) and a major fragment ion should be chosen.
-
Quantification is performed by creating a calibration curve based on the peak area of the most abundant ion versus concentration.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantification via GC-MS.
Summary and Method Comparison
The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL range (LOD ~0.1-1 µg/mL) | pg/mL to ng/mL range (LOD <1 ng/mL) | ng/mL range |
| Primary Application | Purity assessment, in-process control, content uniformity | Bioanalysis (PK studies), trace impurity analysis | Volatile impurity profiling, confirmatory analysis |
| Throughput | Moderate | High | Low to Moderate |
| Sample Prep | Simple (Dilute & Shoot) | Moderate to Complex (Extraction often needed) | Complex (Requires derivatization) |
| Cost | Low | High | Moderate |
References
- Benchchem. Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
- MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- Archive of SID. SIMULTANEOUS SPECTROPHOTOMETRIC DETERMINATION OF NITROPHENOL ISOMERS IN ENVIRONMENTAL SAMPLES USING FIRST DERIVATIVE OF THE DENS.
- SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol.
- ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from....
- SciSpace. Spectrophotometric Determination of p -Nitrophenol under ENP Interference.
- Sigma-Aldrich. (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
- ChemBK. 1-Methylpyrrolidin-3-Ol.
- PubChem - NIH. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874.
- ResearchGate. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case | Request PDF.
- PubMed. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- PubChemLite. (3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
- SIELC Technologies. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column.
- Benchchem. Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide.
- PubChem. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074.
- Benchchem. Physical and chemical properties of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.
- Benchchem. Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology.
- Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- PubChem. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332.
- Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- ResearchGate. (PDF) Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
- Waters. LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey.
- MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
- Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- Juniper Publishers. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
- Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
- ATSDR. 51 6. analytical methods.
- RSC Publishing. Analytical Methods.
- Scilit. [Analytical methods I]..
Sources
- 1. (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | 1568191-65-0 [sigmaaldrich.com]
- 2. PubChemLite - (3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 4. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
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- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Advanced Derivatization Strategies for 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol in SAR Campaigns
Executive Summary & Scaffold Analysis
In medicinal chemistry, the design of Structure-Activity Relationship (SAR) libraries relies heavily on the late-stage diversification of bifunctional scaffolds. 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a highly versatile intermediate that presents two distinct vectors for derivatization:
-
The Pyrrolidin-3-ol Core: The provides a stereochemically defined secondary alcohol[1]. Derivatizing this handle (via ethers, esters, or carbamates) allows researchers to fine-tune the molecule's hydrogen-bonding profile, lipophilicity (LogP), and [2].
-
The 3-Nitrobenzyl Group: The nitroarene serves as a latent aniline. Once reduced, it opens access to a vast chemical space of amides, sulfonamides, and ureas, enabling the exploration of electronic effects and solvent-exposed binding pockets.
This application note details the causal logic, chemical vulnerabilities, and self-validating protocols required to successfully derivatize this scaffold without compromising its structural integrity.
Strategic Rationale & Mechanistic Causality
The N-Debenzylation Trap in Nitro Reduction
A critical vulnerability in this scaffold is the N-benzyl linkage connecting the pyrrolidine ring to the aromatic system. Standard nitro reduction protocols employing catalytic hydrogenation (e.g., H₂ with Pd/C) carry an unacceptably high risk of concomitant N-debenzylation, which cleaves the molecule in half.
To circumvent this, chemoselective electron-transfer reductions must be employed. The classic Béchamp-style reduction using Sn/HCl operates via a (nitro → nitroso → N-phenylhydroxylamine → aniline)[3], safely reducing the nitro group while leaving the benzylamine intact. However, for modern SAR library synthesis, a zinc-mediated reduction in provides superior functional group tolerance, avoids harsh acids, and eliminates heavy metal waste[4].
Overcoming Competitive N/O-Derivatization
When targeting the C3-hydroxyl group, researchers face competitive derivatization between the oxygen atom and the tertiary nitrogen atom ()[5]. Direct O-alkylation with highly reactive electrophiles (e.g., methyl iodide) risks unwanted N-quaternization of the pyrrolidine. Therefore, O-acylation using acid chlorides in the presence of N,N -diisopropylethylamine (DIPEA) and catalytic DMAP is the preferred route. The steric bulk of DIPEA prevents its own quaternization while effectively neutralizing the generated HCl, funneling the reaction toward the harder oxygen nucleophile.
Divergent SAR Workflow Visualization
Divergent SAR derivatization workflow for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Zinc/Nanomicelles)
Causality: Water-based nanomicelles encapsulate the lipophilic nitroarene, bringing it into intimate contact with the zinc surface. This accelerates the reduction without requiring highly acidic conditions that would protonate the pyrrolidine and stall the reaction.
-
Reaction Setup: In a 20 mL vial, dissolve 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (1.0 mmol) in a 2 wt % aqueous solution of TPGS-750-M (5.0 mL).
-
Reduction: Add Zinc dust (3.0 mmol) and a catalytic amount of NH₄Cl (0.1 mmol). Stir vigorously at room temperature for 2 hours.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (UV active, Rf ~0.6) must disappear. The product spot ( Rf ~0.3) must stain positive (purple/brown) with ninhydrin, confirming the presence of the primary aniline. LC-MS must show a definitive mass shift from [M+H]+ 223.1 to 193.1.
-
Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.
Protocol B: Parallel Amidation of the Aniline
Causality: Anilines are relatively weak nucleophiles. Using HATU generates a highly reactive HOAt ester from the carboxylic acid, driving the amidation forward at room temperature without requiring elevated heat, which could degrade the pyrrolidinol core.
-
Pre-activation: To a solution of the desired carboxylic acid (1.2 mmol) in anhydrous DMF (3.0 mL), add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes.
-
Coupling: Add the aniline intermediate from Protocol A (1.0 mmol) dissolved in DMF (1.0 mL). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O. LC-MS analysis should confirm the disappearance of the m/z 193.1 peak and the appearance of the target amide mass. The absence of di-acylated byproducts validates the stoichiometry.
-
Workup: Dilute with water (15 mL), extract with EtOAc, wash extensively with 5% LiCl (to remove residual DMF), dry, and purify via flash chromatography.
Protocol C: Regioselective O-Acylation
Causality: Using an acid chloride with an excess of a non-nucleophilic base (DIPEA) and a nucleophilic catalyst (DMAP) ensures the rapid formation of an acylpyridinium intermediate that selectively reacts with the secondary alcohol rather than quaternizing the tertiary amine.
-
Reaction Setup: Dissolve 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (1.0 mmol) in anhydrous DCM (5.0 mL). Add DIPEA (2.5 mmol) and DMAP (0.1 mmol). Cool the mixture to 0 °C.
-
Acylation: Add the desired acyl chloride (1.1 mmol) dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The formation of a quaternary N-acyl ammonium species (which would appear as a highly polar, permanently charged mass) indicates poor temperature control or insufficient DIPEA. A single, clean peak at the expected [M+H]+ for the O-ester validates the regioselectivity.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.
Quantitative Data Presentation
The following table summarizes the expected physicochemical shifts and reaction efficiencies for the primary derivatization pathways, aiding in parallel library planning:
| Derivatization Pathway | Reagents / Conditions | Chemoselectivity Risk | Expected Yield | LogP Impact (Est.) |
| Nitro Reduction (Zn) | Zn dust, TPGS-750-M, RT | Low (Preserves N-benzyl) | 85 - 95% | Decreases (~ -0.5) |
| Nitro Reduction (Pd/C) | H₂, Pd/C, MeOH, RT | HIGH (N-debenzylation) | < 20% (Product) | N/A |
| N-Amidation | HATU, DIPEA, DMF, RT | Low | 70 - 90% | Increases (~ +1.0) |
| O-Acylation | R-COCl, DIPEA, DCM, 0°C | Moderate (N-quaternization) | 75 - 85% | Increases (~ +1.5) |
| O-Alkylation | R-X, NaH, DMF, 0°C | High (N-alkylation) | 40 - 60% | Increases (~ +1.2) |
References
-
Title: Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) Source: OrgoSolver URL: [Link]
-
Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]
- Title: Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity (WO2007024113A1)
-
Title: Derivatization in Analytical Chemistry Source: MDPI Books URL:[Link]
-
Title: (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 Source: PubChem - NIH URL:[Link]
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
Advanced Application Note: 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol in Medicinal Chemistry & Drug Discovery
Executive Summary
The compound 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a latent aniline (masked as a stable nitro group) and a highly tunable, polar pyrrolidin-3-ol ring, this scaffold is engineered for the rapid generation of focused chemical libraries. It is particularly valued in lead optimization campaigns aimed at fine-tuning physicochemical properties—such as lowering lipophilicity (clogP) and restricting blood-brain barrier (BBB) penetration—while maintaining or enhancing target affinity through strategic hydrogen bonding.
Structural Rationale & Physicochemical Profiling
In rational drug design, the choice of a basic amine appendage dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate.
-
The Pyrrolidin-3-ol Motif: Unlike highly lipophilic rings (e.g., piperidine) or traditional morpholine groups, pyrrolidin-3-ol introduces a critical hydrogen bond donor/acceptor pair. This modification directly lowers the molecule's clogP, reducing passive diffusion across the BBB—a crucial feature when designing peripherally restricted drugs to avoid central nervous system (CNS) toxicity. Furthermore, the chiral center at the C3 position allows for stereospecific interactions within the solvent-exposed regions of target proteins.
-
The 3-Nitrobenzyl Linker: The nitro group is highly stable under the basic conditions required for N-alkylation. Post-alkylation, it undergoes clean, chemoselective reduction to an aniline. This provides a highly reactive, sterically accessible nucleophile for subsequent coupling with electrophiles (e.g., acyl chlorides, isocyanates, or carboxylic acids), enabling the divergent synthesis of amides, ureas, and sulfonamides.
Key Applications in Target-Directed Drug Discovery
Optimization of Androgen Receptor (AR) Antagonists
Resistance to first-generation AR antagonists in prostate cancer often necessitates targeting novel binding sites, such as the DNA-binding domain or N-terminal domain. Recent breakthroughs in the discovery of N-(thiazol-2-yl) furanamide derivatives demonstrated that replacing a solvent-exposed morpholine ring with a pyrrolidin-3-ol moiety significantly improved the pharmacological profile[1]. The pyrrolidin-3-ol derivative exhibited enhanced AR antagonistic activity while drastically reducing BBB permeability, thereby minimizing off-target CNS effects.
Table 1: Impact of Amine Scaffold Replacement on Physicochemical and Biological Properties
| Scaffold Moiety | ClogP Profile | BBB Permeability | AR Antagonistic Activity (IC₅₀) | Structural Rationale |
| Morpholine | High | High | ~0.97 μM (Initial) | Highly lipophilic; extends deeply into the solvent region. |
| Pyrrolidine | Medium | Moderate | 0.97 μM | Removes oxygen; slightly reduces steric bulk. |
| Pyrrolidin-3-ol | Low | Low | 0.45 μM | Introduces H-bond donor/acceptor; significantly lowers clogP. |
| 3,3-Difluoropyrrolidine | High | High | 0.043 μM | Fluorine substitution increases lipophilicity and metabolic stability. |
Data synthesized from recent SAR studies on N-(thiazol-2-yl) furanamide derivatives[1].
Focused Library Generation for P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation and neuropathic pain. Antagonists targeting this receptor often utilize basic amine scaffolds coupled to aromatic systems. The 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol scaffold serves as an ideal precursor. Upon reduction, the resulting aniline is coupled with pyroglutamide or sulfonyl derivatives to generate potent P2X7 antagonists that block ATP-induced receptor activation and downstream IL-1β release[2],[3].
Experimental Protocols
The following protocols outline the synthesis, deprotection, and functionalization of the scaffold. Each step is designed as a self-validating system to ensure high fidelity during library generation.
Protocol 1: Synthesis of the Scaffold via N-Alkylation
-
Objective: Establish the core 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol scaffold via SN2 displacement.
-
Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to neutralize the hydrobromide byproduct. Unlike stronger bases (e.g., NaH), K₂CO₃ prevents unwanted side reactions such as the etherification of the unprotected hydroxyl group on the pyrrolidine ring. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the SN2 kinetics.
-
Step-by-Step Procedure:
-
Dissolve pyrrolidin-3-ol (1.0 eq) and 3-nitrobenzyl bromide (1.1 eq) in anhydrous MeCN (0.2 M).
-
Add anhydrous K₂CO₃ (2.5 eq) in a single portion.
-
Reflux the suspension at 80°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-active 3-nitrobenzyl bromide spot (Rf ~0.7) disappears, replaced by a highly polar, ninhydrin-active product spot (Rf ~0.2).
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure product.
-
Protocol 2: Chemoselective Nitro Reduction to Aniline
-
Objective: Unmask the aniline nucleophile for downstream coupling.
-
Causality & Rationale: While Pd/C-catalyzed hydrogenation is highly efficient for standard substrates, the Fe/NH₄Cl system is utilized here. This single-electron transfer reduction method is highly chemoselective, ensuring that if this scaffold is used in a broader library containing sensitive functional groups (e.g., halogens, alkenes), those groups remain intact.
-
Step-by-Step Procedure:
-
Dissolve 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol in a 4:1 mixture of EtOH/H₂O (0.1 M).
-
Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).
-
Heat the mixture to 90°C with vigorous stirring for 4 hours.
-
Self-Validation: An aliquot filtered through Celite and spotted on TLC (DCM/MeOH 90:10) should show a shift from a UV-active spot to a fluorescent blue spot under 254 nm UV light, which rapidly turns brown upon exposure to air (characteristic of anilines).
-
Filter the hot mixture through a pad of Celite, washing thoroughly with hot EtOAc.
-
Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate to yield 1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.
-
Protocol 3: Amide Coupling for Library Diversification
-
Objective: Synthesize the final bioactive candidate (e.g., AR or P2X7 antagonist).
-
Causality & Rationale: HATU is utilized over standard EDC/HOBt coupling reagents due to its superior efficiency in coupling sterically hindered or electronically deactivated anilines. DIPEA acts as a non-nucleophilic base to maintain the basicity of the reaction without competing for the activated ester.
-
Step-by-Step Procedure:
-
Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Add the aniline synthesized in Protocol 2 (1.0 eq) dissolved in a minimal amount of DMF.
-
Stir at room temperature for 6 hours.
-
Self-Validation: Quench a micro-aliquot in water and extract with EtOAc. LC-MS analysis should confirm the disappearance of the aniline mass [M+H]⁺ and the appearance of the desired amide product mass.
-
Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine (to remove DMF). Dry and purify via preparative HPLC.
-
Visualizations
Workflow for the synthesis and functionalization of the pyrrolidin-3-ol scaffold.
Mechanism of action for AR antagonists disrupting cytosolic activation and dimerization.
References
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]
-
Molecular Docking Analysis Of P2X Receptor Antagonists: Insights Into Neurological Pain Modulation International Journal of Environmental Sciences / ResearchGate URL: [Link][3]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives
Introduction: The Strategic Importance of Chiral 3-Hydroxypyrrolidines in Modern Drug Discovery
Chiral 3-hydroxypyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their rigid, five-membered ring structure, combined with the stereodefined hydroxyl group, provides a valuable platform for creating molecules with precise three-dimensional orientations necessary for selective interaction with biological targets. These structural motifs are integral to a wide range of therapeutics, including treatments for overactive bladder, hypertension, and various infectious diseases. For instance, (S)-3-hydroxypyrrolidine is a key intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist, and (R)-3-hydroxypyrrolidine is a crucial building block for the calcium channel blocker Barnidipine.[1]
The escalating demand for enantiomerically pure drugs has propelled the development of robust, scalable, and economically viable synthetic routes to these vital chiral intermediates. This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of chiral 3-hydroxypyrrolidine derivatives, tailored for researchers, scientists, and professionals in drug development and process chemistry. We will delve into the causality behind various synthetic choices, offering detailed, self-validating protocols for the most industrially relevant methods.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiopure 3-hydroxypyrrolidines on a large scale hinges on the strategic selection of a method that balances cost, efficiency, stereochemical control, and scalability. The primary strategies employed in industrial settings can be broadly categorized into three main approaches: chiral pool synthesis, asymmetric synthesis through chiral inversion, and chemoenzymatic methods.
1. Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates. This approach is often the most direct and cost-effective for large-scale production, as the initial chirality is pre-installed by nature.
-
Expertise & Experience: L-glutamic acid is a preferred starting material for (S)-3-hydroxypyrrolidine due to its ready availability and the correct stereochemistry at the C4 position, which becomes the chiral center in the final product. The synthetic sequence involves the protection of the amine, reduction of both carboxylic acid moieties to alcohols, and subsequent cyclization. The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic as it is stable under the reduction conditions and can be readily removed under acidic conditions without affecting the hydroxyl group. Sodium borohydride is a safer and more manageable reducing agent for large-scale operations compared to lithium aluminum hydride.
-
Trustworthiness: Each step in the protocol is designed to be high-yielding and produce intermediates that can be purified through crystallization or simple extraction, avoiding costly and time-consuming column chromatography. In-process controls, such as TLC and NMR, are crucial to ensure the complete conversion of intermediates before proceeding to the next step.
2. Asymmetric Synthesis via Chiral Inversion: The Mitsunobu Reaction
Often, one enantiomer of a chiral building block is more readily available or less expensive than the other. In such cases, a stereochemical inversion reaction can be a powerful tool. The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol.
-
Expertise & Experience: This protocol is particularly useful for preparing (S)-3-hydroxypyrrolidine from the more accessible (R)-enantiomer. The reaction proceeds via an SN2 mechanism, where a nucleophile (in this case, the carboxylate of benzoic acid) displaces the activated hydroxyl group, leading to a complete inversion of stereochemistry. The use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) is standard for activating the alcohol. The subsequent hydrolysis of the benzoate ester under basic conditions is a straightforward and high-yielding step.
-
Trustworthiness: The stereochemical inversion is highly reliable and predictable. The progress of the reaction can be monitored by TLC, and the intermediates and final product are readily purified by standard techniques. The optical purity of the final product can be confirmed by chiral HPLC analysis.
3. Chemoenzymatic Methods: The Power of Biocatalysis
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering highly efficient and environmentally friendly routes to chiral compounds. For 3-hydroxypyrrolidines, two prominent strategies are the asymmetric reduction of a prochiral ketone and the dynamic kinetic resolution of a racemic mixture.
-
Expertise & Experience: The asymmetric reduction of N-Boc-3-pyrrolidinone using a ketoreductase (KRED) is a highly attractive method for producing enantiopure N-Boc-3-hydroxypyrrolidine. KREDs are enzymes that can stereoselectively reduce a ketone to a chiral alcohol. The reaction requires a nicotinamide cofactor (such as NADP+), which is regenerated in situ by a coupled enzyme system (e.g., glucose dehydrogenase, GDH) and a sacrificial substrate (e.g., glucose or isopropanol). This enzymatic approach often provides exceptionally high enantiomeric excess (>99% ee) under mild reaction conditions.
-
Trustworthiness: The high selectivity of the enzyme ensures the production of a single enantiomer, simplifying purification. The reaction can be monitored by HPLC to track the conversion of the ketone and the formation of the alcohol. The use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst handling and recycling.
-
Dynamic Kinetic Resolution (DKR): For racemic starting materials, dynamic kinetic resolution offers a pathway to a single enantiomer with a theoretical yield of 100%. This process combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. In the case of 3-hydroxypyrrolidine, a lipase can be used to selectively acylate one enantiomer, while a ruthenium catalyst racemizes the remaining alcohol. This allows for the complete conversion of the racemate to a single enantiomer of the acylated product.[2]
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine from L-Glutamic Acid
This protocol details a practical, multi-step synthesis starting from the inexpensive and readily available chiral pool material, L-glutamic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of (S)-N-Boc-3-hydroxypyrrolidine from L-Glutamic Acid.
Step-by-Step Methodology:
-
Step 1: Diesterification of L-Glutamic Acid.
-
To a stirred suspension of L-glutamic acid (100 g, 0.68 mol) in methanol (500 mL) at 0 °C, add thionyl chloride (108 mL, 1.48 mol) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a white solid.
-
-
Step 2: N-Protection of Dimethyl L-glutamate.
-
Dissolve the crude dimethyl L-glutamate hydrochloride in chloroform (600 mL) and cool to 0 °C.
-
Add triethylamine (200 mL, 1.43 mol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add a solution of di-tert-butyl dicarbonate (163 g, 0.75 mol) in chloroform (200 mL) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water, 10% aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-dimethyl L-glutamate as a viscous liquid.[3]
-
-
Step 3: Reduction of the Diester.
-
To a stirred solution of N-Boc-dimethyl L-glutamate (100 g, 0.36 mol) in methanol (600 mL), add sodium borohydride (34 g, 0.90 mol) portion-wise at room temperature.
-
Stir the reaction for 2 hours.
-
Quench the reaction by the slow addition of 10% aqueous citric acid until the pH is between 5 and 6.
-
Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-N-Boc-2-aminopentane-1,5-diol.[3]
-
-
Step 4: Ditosylation of the Diol.
-
Dissolve the diol (50 g, 0.23 mol) in dichloromethane (500 mL) and cool to 0 °C.
-
Add triethylamine (96 mL, 0.69 mol), p-toluenesulfonyl chloride (96 g, 0.50 mol), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 1 hour.
-
Quench with 20% aqueous sodium bicarbonate and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ditosylate.
-
-
Step 5: Cyclization to (S)-N-Boc-3-hydroxypyrrolidine.
-
The crude ditosylate is then treated with a base such as potassium carbonate in a suitable solvent like methanol to effect cyclization to the desired (S)-N-Boc-3-hydroxypyrrolidine.
-
Protocol 2: Synthesis of (S)-3-Hydroxypyrrolidine via Mitsunobu Inversion
This protocol describes the inversion of stereochemistry from the readily available (R)-N-Boc-3-hydroxypyrrolidine.
Workflow Diagram:
Caption: Chemoenzymatic synthesis of (S)-N-Boc-3-hydroxypyrrolidine with cofactor regeneration.
Step-by-Step Methodology:
-
Reaction Setup.
-
In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add N-Boc-3-pyrrolidinone (e.g., 50 g/L), glucose (1.2 equivalents), and NADP+ (e.g., 0.1 g/L).
-
Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes (either as purified enzymes, cell-free extracts, or whole cells).
-
-
Reaction Execution.
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a base (e.g., NaOH), as the formation of gluconic acid will lower the pH.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Work-up and Purification.
-
Once the reaction is complete, remove the biomass (if using whole cells) by centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypyrrolidine.
-
The product can be further purified by crystallization or flash chromatography if necessary.
-
Data Summary and Comparison
| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Scalability & Industrial Relevance |
| Chiral Pool Synthesis | L-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl | Good to Excellent | >99% | High. Utilizes inexpensive starting materials. Multi-step but amenable to large-scale production. |
| Chiral Inversion | (R)-N-Boc-3-hydroxypyrrolidine | Benzoic Acid, PPh₃, DIAD, NaOH | Good | >98% | Moderate to High. Useful when one enantiomer is more accessible. Mitsunobu reagents can be costly on a very large scale. |
| Chemoenzymatic Reduction | N-Boc-3-pyrrolidinone | Ketoreductase, GDH, NADP⁺, Glucose | Excellent | >99% | High. Environmentally friendly, mild conditions, and exceptional selectivity. Requires expertise in biocatalysis. |
| Dynamic Kinetic Resolution | Racemic N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM, Ruthenium catalyst, Acyl donor | Excellent (e.g., 87%) | High (e.g., 95%) | High. Maximizes yield from a racemic starting material. Requires optimization of both enzymatic and chemical catalysis. [2] |
Conclusion
The large-scale synthesis of chiral 3-hydroxypyrrolidine derivatives is a critical endeavor for the pharmaceutical industry. The choice of synthetic route depends on a multitude of factors including the cost and availability of starting materials, the desired enantiomer, and the scale of production. Chiral pool synthesis from L-glutamic acid remains a robust and economical option for producing the (S)-enantiomer. For accessing the opposite enantiomer or when a suitable chiral pool starting material is not available, chemoenzymatic methods, particularly asymmetric reduction with ketoreductases, offer a highly efficient, selective, and green alternative. The Mitsunobu reaction provides a reliable method for stereochemical inversion, adding flexibility to synthetic strategies. By understanding the underlying principles and practical considerations of these methods, researchers and drug development professionals can make informed decisions to efficiently produce these valuable chiral building blocks for the advancement of modern medicine.
References
-
Bäckvall, J.-E., et al. (2011). Dynamic kinetic resolution of 3-hydroxy-pyrrolidine employing lipase PS-IM and a ruthenium catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
- Not found in search results.
- Not found in search results.
- Not found in search results.
- Not found in search results.
-
Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
- Not found in search results.
-
Khom, et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note: Chemoselective Asymmetric Synthesis of (3S)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol
Target Audience: Process Chemists, Biocatalysis Researchers, and Medicinal Chemistry Scale-up Teams Document Type: Advanced Protocol & Methodological Rationale
Strategic Rationale & Retrosynthetic Analysis
The synthesis of enantiopure 3-substituted pyrrolidines is a critical operation in modern drug development, as these scaffolds are ubiquitous in kinase inhibitors, muscarinic antagonists, and PDE4 inhibitors. The target molecule, (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol , presents a unique chemoselectivity challenge: it contains both a reducible ketone precursor and a highly sensitive nitro (-NO2) group on the benzyl moiety.
While traditional "chiral pool" synthesis (starting from commercially available (S)-3-pyrrolidinol) is viable for discovery chemistry, it often suffers from supply chain bottlenecks and variable enantiopurity depending on the source material [3]. Conversely, de novo asymmetric synthesis via Transition Metal Asymmetric Transfer Hydrogenation (ATH) using Ru/TsDPEN catalysts poses significant risks. The basic tertiary amine of the pyrrolidine ring can poison the ruthenium catalyst, and the nitro group is highly susceptible to unwanted reduction under standard hydrogenation conditions.
The Biocatalytic Solution: To achieve absolute stereocontrol and perfect chemoselectivity, this protocol details a two-phase approach culminating in an enzymatic asymmetric reduction. By utilizing an engineered Ketoreductase (KRED), the pro-chiral ketone is reduced to the (3S)-alcohol with >99% enantiomeric excess (ee), leaving the nitro group completely untouched [2].
Experimental Workflows & Mechanistic Causality
Phase 1: Synthesis of the Pro-Chiral Ketone
The immediate precursor is 1-(3-nitrobenzyl)pyrrolidin-3-one. A critical failure point in pyrrolidine chemistry is the handling of 3-pyrrolidinone free bases. As established in process chemistry, the free base possesses both a nucleophilic secondary amine and an electrophilic ketone, leading to rapid intermolecular aldol-type polymerization (tarring) within hours [1].
Causality in Design: To bypass this instability, we utilize pyrrolidin-3-one ethylene acetal as the starting material. The acetal protecting group masks the ketone, allowing for a clean reductive amination with 3-nitrobenzaldehyde. We select sodium triacetoxyborohydride (NaBH(OAc)3) because it is a mild hydride donor that specifically reduces the transient iminium ion without reducing the starting aldehyde.
Phase 2: Biocatalytic Asymmetric Reduction
The deprotected ketone is subjected to KRED-mediated reduction. KREDs transfer a hydride from the cofactor NADPH to the re-face of the ketone to establish the (S)-stereocenter.
Causality in Design: Because NADPH is prohibitively expensive for stoichiometric use, we couple the reaction with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, regenerating NADPH in a continuous catalytic loop. The lactone spontaneously hydrolyzes to gluconic acid, which drops the pH of the solution. This pH drop is leveraged as a self-validating system : by using an autotitrator (pH stat) to maintain pH 7.0, the volume of base consumed provides a real-time, quantitative readout of reaction conversion.
Visualized Workflows
Two-phase synthetic workflow from commercial precursors to the enantiopure (3S)-target.
KRED-mediated asymmetric reduction coupled with GDH-driven NADPH cofactor recycling.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-(3-nitrobenzyl)pyrrolidin-3-one
-
Imine Formation: Charge a dry 500 mL jacketed reactor with 3-nitrobenzaldehyde (15.1 g, 100 mmol, 1.0 eq) and pyrrolidin-3-one ethylene acetal (13.5 g, 105 mmol, 1.05 eq) in 1,2-dichloroethane (DCE, 200 mL). Add glacial acetic acid (6.0 g, 100 mmol, 1.0 eq) to catalyze iminium ion formation. Stir at 20 °C for 30 minutes.
-
Reduction: Cool the reactor to 10 °C. Add NaBH(OAc)3 (31.8 g, 150 mmol, 1.5 eq) portion-wise over 45 minutes to prevent thermal runaway. Allow the reaction to warm to 20 °C and stir for 12 hours.
-
Quench & Isolate: Quench carefully with saturated aqueous NaHCO3 (150 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (2 × 100 mL). Dry the combined organics over Na2SO4 and concentrate under reduced pressure.
-
Acetal Deprotection: Dissolve the crude acetal intermediate in THF (100 mL). Add 2M aqueous HCl (100 mL) and heat to 40 °C for 4 hours.
-
Neutralization: Cool to 5 °C and slowly adjust the pH to 8.0 using 2M NaOH. Extract with ethyl acetate (3 × 100 mL). Wash with brine, dry, and concentrate to afford the pro-chiral ketone as a pale yellow oil (Yield: ~85%). Proceed immediately to biocatalysis to avoid degradation.
Protocol B: Biocatalytic Asymmetric Reduction
-
Buffer Preparation: Prepare 250 mL of 100 mM potassium phosphate (KPi) buffer. Adjust to exactly pH 7.0.
-
Cofactor & Substrate Charging: To the buffer, add D-glucose (18.0 g, 100 mmol, 2.0 eq) and NADP+ sodium salt (39 mg, 0.05 mmol, 0.001 eq). Dissolve the pro-chiral ketone (11.0 g, 50 mmol) in DMSO (13 mL) and add it to the buffer. Note: 5% v/v DMSO acts as a co-solvent to solubilize the highly lipophilic ketone without denaturing the enzymes.
-
Enzyme Addition: Charge the reactor with GDH powder (50 mg) and a commercially available (S)-selective KRED (e.g., KRED-P1-B04 or equivalent, 100 mg).
-
Reaction & Self-Validation: Incubate at 30 °C with overhead stirring (250 rpm). Connect the reactor to a pH stat autotitrator loaded with 1M NaOH, set to maintain pH 7.0.
-
Validation Checkpoint: The reaction is progressing successfully if the autotitrator actively dispenses NaOH. The reaction is complete when base consumption plateaus (typically 12–18 hours).
-
-
Workup: Add Celite (5 g) and filter the mixture to remove denatured protein. Extract the filtrate with ethyl acetate (3 × 150 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol as a crystalline solid (Yield: >90%, >99% ee).
Quantitative Data Summary
The table below summarizes the process chemistry metrics comparing the biocatalytic route against alternative asymmetric strategies for generating chiral 3-pyrrolidinols [3].
| Synthesis Strategy | Catalyst / Reagent System | Chemoselectivity (Nitro Group) | Enantiomeric Excess (ee) | EHS & Scalability Profile |
| Biocatalysis (Current) | KRED / GDH / NADP+ | Excellent (Completely inert) | >99% | High / Green (Aqueous, ambient temp) |
| Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-TsDPEN] | Poor (High risk of -NO2 reduction) | 90–95% | Moderate / Heavy metal waste generation |
| Chiral Pool Alkylation | None (Uses pre-formed (S)-core) | Excellent | >98% (Source dependent) | High / Vulnerable to supply chain disruptions |
References
-
BenchChem Technical Support Team. "1-Methylpyrrolidin-3-one hydrochloride: The Stability Paradox." Benchchem. 1 [1]
-
ChemicalBook. "1-Benzyl-3-pyrrolidinone: Enzymatic Asymmetric Reduction." ChemicalBook.2 [2]
-
White Rose Research Online. "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." White Rose University Consortium. 3 [3]
Sources
Developing Biological Assays for Pyrrolidine-Based Compounds: A Comprehensive Guide to DPP-4 Inhibition and GLP-1R Activation
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring—a five-membered saturated nitrogen heterocycle—is one of the most privileged scaffolds in medicinal chemistry, appearing in dozens of FDA-approved drugs[1]. Its prominence is driven by its sp³-hybridization, which allows for the efficient exploration of three-dimensional pharmacophore space, and its non-planar "pseudorotation" that enhances target coverage[1][2]. Furthermore, the secondary amine of the pyrrolidine core provides a highly tunable site for basicity and nucleophilic substitution, making it an ideal structural anchor for optimizing pharmacokinetic and pharmacodynamic properties[1][3].
One of the most successful applications of the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (the "gliptins," such as vildagliptin and teneligliptin) for the treatment of Type 2 Diabetes[3][4]. These compounds competitively or covalently bind to the active site of DPP-4, preventing the degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1)[4][5].
To rigorously evaluate novel pyrrolidine-based compounds, a two-tiered biological assay strategy is required: a biochemical enzyme kinetics assay to confirm direct target engagement, followed by a cell-based functional assay to validate downstream phenotypic effects.
Fig 1. Sequential screening cascade for pyrrolidine-based DPP-4 inhibitors.
Application Note 1: Biochemical Screening (DPP-4 Enzyme Kinetics)
Scientific Rationale and Causality
The standard in vitro DPP-4 inhibition assay relies on a continuous fluorometric method utilizing the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) [4][6].
-
Substrate Choice: The Gly-Pro dipeptide sequence perfectly mimics the natural N-terminal cleavage site recognized by DPP-4[4][6].
-
Signal Generation: When DPP-4 cleaves the bond between Proline and AMC, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is liberated. The rate of AMC production (measured at Ex 350-360 nm / Em 450-465 nm) is directly proportional to enzyme activity[4][5].
-
Pre-incubation Necessity: Many pyrrolidine-based DPP-4 inhibitors (e.g., vildagliptin) are slow-binding or reversible covalent inhibitors that form an imidate adduct with the catalytic serine. A 10-15 minute pre-incubation step at 37°C is strictly required to allow the inhibitor-enzyme complex to reach equilibrium before initiating the reaction with the substrate[4][6].
Protocol 1: Fluorometric DPP-4 Inhibition Assay
Reagents & Equipment:
-
Human recombinant DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (protect from light)[6].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA.
-
Black, flat-bottom 96-well or 384-well microplates.
-
Microplate reader capable of kinetic fluorescence reading (Ex: 360 nm, Em: 460 nm)[5][6].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of the pyrrolidine test compound in 100% DMSO. Perform 3-fold serial dilutions in Assay Buffer to generate a 10-point dose-response curve[4][6]. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Addition: Add 25 µL of diluted human recombinant DPP-4 enzyme to all wells except the "Blank/Background" wells (add 25 µL Assay Buffer instead)[6].
-
Inhibitor Addition: Add 25 µL of the serially diluted test compounds to the respective wells. For "100% Activity" control wells, add 25 µL of Assay Buffer containing the equivalent DMSO vehicle concentration[4][6].
-
Pre-Incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow for slow-binding equilibration[4][6].
-
Reaction Initiation: Rapidly add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic cleavage[4][6].
-
Kinetic Measurement: Immediately transfer the plate to the microplate reader. Measure fluorescence continuously (kinetic mode) at 37°C for 30–60 minutes, taking readings every 1–2 minutes[5][6].
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic fit.
Quantitative Assay Parameters
Table 1: Standardized Parameters for DPP-4 Biochemical Assay
| Parameter | Specification / Typical Value | Causality / Note |
| Enzyme Concentration | 0.1 - 0.5 nM (Final) | Kept below the expected IC₅₀ to ensure Michaelis-Menten validity. |
| Substrate (Gly-Pro-AMC) | 10 - 20 µM (Final) | Set near the Km value to balance signal intensity and competitive inhibition sensitivity. |
| Excitation / Emission | ~360 nm / ~460 nm | Specific to the liberated AMC fluorophore[5][6]. |
| Reference IC₅₀ (Alogliptin) | ~10 - 20 nM | Used as a positive control to validate assay performance[5]. |
| DMSO Tolerance | ≤ 1% | Higher concentrations may precipitate the substrate or inhibit the enzyme. |
Application Note 2: Cell-Based Functional Assay (GLP-1R cAMP Accumulation)
Scientific Rationale and Causality
While the biochemical assay proves the pyrrolidine compound inhibits DPP-4, a cell-based assay is required to prove that this inhibition translates to physiological efficacy. In vivo, DPP-4 inhibition prevents the cleavage of active GLP-1 (7-36) into inactive GLP-1 (9-36)[7]. Active GLP-1 binds to the GLP-1 Receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR)[7]. Activation of GLP-1R stimulates Adenylate Cyclase (AC) via Gαs, leading to the intracellular accumulation of cyclic AMP (cAMP)[7][8].
To measure this, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) .
-
The HTRF Principle: This is a competitive immunoassay. The kit provides a europium cryptate-labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor)[9][10].
-
Signal Inversion: When cellular cAMP levels are low, the d2-cAMP binds the antibody, resulting in high FRET. When the pyrrolidine compound successfully protects GLP-1, cellular cAMP spikes, displacing the d2-cAMP and decreasing the FRET signal[10]. Thus, an increase in cellular cAMP correlates with a decrease in fluorescence [10].
-
PDE Inhibition: To accurately measure cAMP production, phosphodiesterases (which naturally degrade cAMP) must be blocked. IBMX (3-isobutyl-1-methylxanthine) is added to the assay buffer to force cAMP accumulation[9].
Fig 2. Mechanism of action: DPP-4 inhibition preserves active GLP-1, driving GLP-1R/cAMP signaling.
Protocol 2: HTRF cAMP Accumulation Assay
Reagents & Equipment:
-
HEK293 or CHO cells stably expressing human GLP-1R[9].
-
HTRF cAMP Assay Kit (cAMP-d2 and anti-cAMP cryptate)[9][10].
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 1 mM IBMX[9].
-
Active GLP-1 (7-36) peptide (Challenge Agonist)[7].
-
White, low-volume 384-well microplates[9].
-
HTRF-compatible microplate reader (e.g., PHERAstar or EnVision).
Step-by-Step Methodology:
-
Cell Preparation: Harvest GLP-1R expressing cells and resuspend in Assay Buffer (containing 1 mM IBMX) to a density of 1×106 cells/mL. Dispense 5 µL of the cell suspension (5,000 cells/well) into the white 384-well plate[9][10].
-
Treatment Preparation: In a separate plate, pre-incubate the serially diluted pyrrolidine test compounds with a fixed, sub-maximal concentration of active GLP-1 (7-36) (typically EC₇₀-₈₀, ~0.4 nM) and a fixed concentration of recombinant DPP-4 enzyme[7]. Note: If the compound is a poor inhibitor, DPP-4 will degrade the GLP-1.
-
Cell Stimulation: Transfer 5 µL of the Compound/GLP-1/DPP-4 mixture to the cell plate[9][10]. Seal the plate and incubate at room temperature for 30 minutes to allow for GLP-1R activation and cAMP accumulation[9][10].
-
Lysis and Detection: Prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer[9].
-
Reagent Addition: Add 5 µL of the cAMP-d2 solution to each well, followed immediately by 5 µL of the anti-cAMP cryptate solution[9][10].
-
Equilibration: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the competitive immunoassay to reach equilibrium[9][10].
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). Interpolate the cAMP concentrations using a standard curve generated with the kit's unlabeled cAMP standard[10]. Plot cAMP concentration vs. Log[Pyrrolidine Inhibitor] to determine the functional EC₅₀.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / Springer Nature URL:[1]
-
Application Notes and Protocols: Measuring cAMP Accumulation with GLP-1R Agonist 12 Source: BenchChem URL:[9]
-
Recent insights about pyrrolidine core skeletons in pharmacology Source: ResearchGate / Springer URL:[2]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents Source: Taylor & Francis URL:[3]
-
Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin Source: BenchChem URL:[4]
-
Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay Source: BenchChem URL:[6]
-
Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids Source: MDPI URL:[5]
-
Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R) Source: Cayman Chemical URL:[7]
-
Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R) Protocol Source: Indigo Biosciences URL:[8]
-
How to run a cAMP HTRF assay Source: YouTube / Revvity URL:[10]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Products in 3-Nitrobenzylamine Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-nitrobenzylamine. This resource is designed to provide in-depth troubleshooting for the identification and mitigation of common side products encountered during the synthesis and subsequent reactions of this versatile reagent. Our focus is on providing practical, field-tested insights to enhance the efficiency and purity of your experimental work.
Part 1: Synthesis of 3-Nitrobenzylamine via Reductive Amination
The reductive amination of 3-nitrobenzaldehyde is a common and direct route to 3-nitrobenzylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine. However, several side reactions can occur, leading to a complex crude product mixture.
Frequently Asked Questions (FAQs): Synthesis
Q1: My reaction is incomplete, and I see a significant amount of unreacted 3-nitrobenzaldehyde. What are the likely causes and solutions?
A1: Incomplete conversion is a frequent issue. The primary causes are often related to inefficient imine formation or suboptimal reduction conditions.
-
Inefficient Imine Formation: The initial condensation of 3-nitrobenzaldehyde with an amine source (e.g., ammonia, ammonium acetate) to form the imine is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of imine formation. Its accumulation can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Water Removal: If your solvent is suitable (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms. Alternatively, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.
-
pH Optimization: Imine formation is often most efficient under weakly acidic conditions (pH 5-7). A catalytic amount of acetic acid can be added to the reaction mixture to achieve this.[1]
-
-
-
Suboptimal Reduction: The choice and handling of the reducing agent are crucial.
-
Causality: Some reducing agents may not be sufficiently reactive to reduce the imine effectively under your reaction conditions.
-
Troubleshooting:
-
Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice to sodium borohydride (NaBH₄) for reductive aminations due to its milder nature and higher selectivity for the iminium ion over the aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is highly toxic and requires careful handling.[1]
-
Reaction Time and Temperature: Increasing the reaction time or temperature may drive the reaction to completion. However, be cautious, as higher temperatures can also promote the formation of other side products.
-
-
Q2: I've isolated my product, but it's contaminated with 3-nitrobenzyl alcohol. How did this form, and how can I prevent it?
A2: The formation of 3-nitrobenzyl alcohol is a common side reaction where the reducing agent directly reduces the starting aldehyde.
-
Causality: This occurs when the reduction of the aldehyde carbonyl group competes with the reduction of the imine. This is more prevalent with less selective reducing agents like sodium borohydride.
-
Troubleshooting:
-
Controlled Addition of Reducing Agent: Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the direct reduction of the aldehyde.[1]
-
Use a Milder Reducing Agent: Switching to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can significantly reduce the formation of the alcohol byproduct.[1]
-
Q3: My crude product contains a significant amount of a higher molecular weight impurity. What could this be?
A3: A common higher molecular weight impurity is the over-alkylated tertiary amine, N,N-bis(3-nitrobenzyl)amine.
-
Causality: This side product forms when the desired primary amine product, 3-nitrobenzylamine, acts as a nucleophile and reacts with another molecule of the imine intermediate. This is more likely to occur if the concentration of the primary amine builds up before the imine is fully consumed.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the ammonia source to favor the formation of the primary amine.
-
Slow Addition: If practical, adding the reducing agent slowly to a mixture of the aldehyde and ammonia source can help to reduce the imine as it is formed, minimizing the opportunity for the product amine to react with it.
-
Visualizing Side Product Formation in Reductive Amination
Caption: Formation of 3-nitrobenzyl alcohol and over-alkylated amine side products during reductive amination.
Part 2: Reactions of 3-Nitrobenzylamine: N-Alkylation and N-Acylation
3-Nitrobenzylamine is a common building block in medicinal chemistry and materials science, often undergoing N-alkylation or N-acylation. A primary challenge in these reactions is achieving mono-substitution.
Frequently Asked Questions (FAQs): N-Alkylation and N-Acylation
Q1: I am trying to perform a mono-alkylation of 3-nitrobenzylamine, but I am getting a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity?
A1: Over-alkylation is a classic problem in amine alkylation.
-
Causality: The product of the initial alkylation, the secondary amine, is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.
-
Troubleshooting:
-
Stoichiometry: Use a significant excess of 3-nitrobenzylamine relative to the alkylating agent. This statistically favors the alkylation of the starting material over the product.
-
Slow Addition: Add the alkylating agent slowly to a solution of the amine. This keeps the concentration of the alkylating agent low, reducing the likelihood of multiple alkylations.
-
Protecting Groups: For valuable substrates, consider using a protecting group strategy. For example, acylate the amine, perform the alkylation on the less nucleophilic amide, and then deprotect. The use of a nitrobenzenesulfonyl (Ns) group can be an effective strategy for mono-alkylation.[2]
-
Q2: During an acylation reaction with an acid chloride, I am observing a low yield and the formation of a salt of my starting material. What is happening?
A2: The formation of a salt of the starting amine can halt the reaction.
-
Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amine that reacts. This HCl will protonate the basic amine starting material, rendering it non-nucleophilic and unable to react with the acid chloride.
-
Troubleshooting:
-
Add a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to scavenge the HCl as it is formed. Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used.[3]
-
Visualizing Over-Alkylation
Caption: The stepwise reduction of a nitro group and the formation of azoxy and azo side products.
Part 4: General Purification Strategies
Effectively separating your desired 3-nitrobenzylamine derivative from the side products discussed is key to obtaining pure material.
Experimental Protocol: Acid-Base Extraction for Purification
This technique is highly effective for separating the basic amine product from neutral or acidic impurities.
Objective: To purify a crude reaction mixture containing a basic amine product (e.g., 3-nitrobenzylamine) from neutral impurities (e.g., 3-nitrobenzaldehyde, 3-nitrobenzyl alcohol).
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. [1]3. Separation: Separate the two layers. Retain the aqueous layer containing your protonated amine. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper). Your amine will deprotonate and may precipitate out or form an oily layer.
-
Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate) multiple times.
-
Combine and Dry: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified amine.
Data Summary: Common Reducing Agents
| Reducing Agent | Common Solvents | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce aldehydes, requires careful addition. [1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild, highly selective, does not require strict pH control. [1] | More expensive than NaBH₄. [1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Highly selective for imines in the presence of aldehydes. [1] | Highly toxic. [1] |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | Clean reaction, high yields. | Requires specialized equipment for handling hydrogen gas. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Effective for nitro group reduction. | Requires stoichiometric amounts, tin waste can be problematic. [4] |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Isopropoxy-3-nitrobenzylamine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- ChemSrc. (2025). 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5.
- BenchChem. (2025). Common side products in the reduction of 3'-nitroacetophenone.
- Google Patents. (1945).
- Shi, F., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
- ChemicalBook. (n.d.). BENZYL-(3-NITRO-PHENYL)-AMINE synthesis.
- Kan, T., & Fukuyama, T. (n.d.).
- Movassaghi, M., & Schmidt, M. A. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
- Google Patents. (2020).
- National Center for Biotechnology Information. (n.d.). 3-Nitrobenzylamine. PubChem.
- He, L., et al. (2011).
- Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry.
- Coleman, G. H., & Honeywell, G. E. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses Procedure.
- Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
- ResearchGate. (2014).
- ACS Publications. (2013).
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Ranu, B. C., et al. (2007). Aqueous-Mediated N-Alkylation of Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid.
- ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides | Organic Letters.
- Wikipedia. (n.d.). 3-Nitrobenzyl alcohol.
- Knowles, R. R., & Alexanian, E. J. (2012).
- Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid.
- ChemScene. (n.d.). 90390-04-8 | N-(3-Nitrobenzyl)propan-1-amine.
- Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
- R Discovery. (1976). O-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides.
- YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
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Technical Support Center: Minimizing By-product Formation During N-Benzylation
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for N-benzylation reactions. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their N-benzylation protocols and minimize the formation of unwanted by-products. Here, we move beyond simple procedural lists to provide in-depth, mechanism-driven explanations and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding by-product formation in N-benzylation reactions.
Q1: I'm seeing significant amounts of a di-benzylated product. What is the primary cause and how can I stop it?
A1: The formation of a di-benzylated product, often a quaternary ammonium salt if starting from a primary amine, is a classic example of over-alkylation. This occurs because the mono-benzylated secondary amine product is often more nucleophilic than the starting primary amine, making it a better substrate for a second benzylation.[1][2][3]
To suppress this, you can manipulate the reaction kinetics and stoichiometry:
-
Molar Ratio Adjustment: The most straightforward approach is to use an excess of the starting amine relative to the benzylating agent (e.g., 2 to 3 equivalents of amine).[4] This increases the statistical probability that the benzyl halide will react with the more abundant starting material rather than the mono-benzylated product.
-
Controlled Addition: Instead of adding the benzylating agent all at once, a slow, dropwise addition using a syringe pump can maintain a low concentration of the alkylating agent, favoring mono-alkylation.[5]
-
Alternative Methodologies: For sensitive substrates, consider switching from direct alkylation to reductive amination . This two-step, one-pot process involves forming an imine between your amine and benzaldehyde, which is then reduced. This pathway inherently prevents over-alkylation as the imine can only form once on a primary amine.[2][6]
Q2: My substrate contains a hydroxyl group, and I'm getting a mixture of N- and O-benzylated products. How can I improve selectivity for the amine?
A2: This is a common chemoselectivity challenge. The relative nucleophilicity of the amine and hydroxyl groups is highly dependent on the reaction conditions, particularly the base and solvent.
-
Base Selection: A strong base is required to deprotonate the amine. However, a very strong base (like NaH) will also deprotonate the hydroxyl group, creating a competing alkoxide nucleophile. Using a milder inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base can often favor N-alkylation.[7][8] The choice of the base's counter-ion can also play a role; "softer" cations are known to favor N-alkylation.[5]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can solvate the cationic counter-ion from the base, leaving a more "naked" and reactive amine anion, which often favors N-alkylation.[5][9] Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and potentially favoring O-alkylation.
-
Palladium-Catalyzed Methods: Recent literature has shown that palladium catalysts can be used to achieve high chemoselectivity for O-benzylation.[7][8] Conversely, uncatalyzed reactions often favor the thermodynamically more stable N-benzylated product.[7][8] This highlights the importance of screening for catalyst-free conditions first if N-benzylation is the goal.
Q3: What is the "Borrowing Hydrogen" methodology, and how can it help with selectivity?
A3: The "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology is an elegant and green alternative to traditional N-alkylation.[10][11] Instead of a benzyl halide, you use benzyl alcohol as the alkylating agent. The reaction, typically catalyzed by a transition metal complex (e.g., based on Pd, Ni, or Mn), proceeds via the following pathway:
-
The catalyst temporarily "borrows" hydrogen from the benzyl alcohol to form a metal-hydride species and benzaldehyde.
-
The benzaldehyde then condenses with the amine to form an imine, releasing a molecule of water.
-
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-benzylated amine and regenerating the catalyst.
This method is highly selective for mono-alkylation because the imine intermediate is the key species, and it produces only water as a by-product, making it an environmentally friendly option.[3][11][12]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a structured approach to diagnosing and solving specific experimental issues.
| Problem Observed | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion | 1. Insufficient Basicity: The pKa of the N-H bond requires a sufficiently strong base for deprotonation.[9] | 1. Switch to a Stronger Base: If using a weak base like K₂CO₃, consider stronger options like NaH, KOtBu, or KHMDS. Ensure the base's pKa is significantly higher than that of the amine.[9][13] |
| 2. Poor Reagent Quality/Moisture: Water can quench strong bases (like NaH) and reactive anionic intermediates.[9] Benzyl halides can degrade over time. | 2. Ensure Anhydrous Conditions: Flame-dry glassware. Use anhydrous solvents. Verify the activity of the base and the purity of the benzylating agent.[9][14] | |
| 3. Low Reactivity of Benzylating Agent: The reactivity order is generally Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. | 3. Use a More Reactive Halide: If using benzyl chloride with a less nucleophilic amine, switching to benzyl bromide can significantly increase the reaction rate.[13] | |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation (Di-benzylation): The mono-benzylated product is more nucleophilic than the starting amine.[3] | 1. Adjust Stoichiometry: Use an excess of the amine (2-3 eq.). Alternatively, use a slight excess of the amine and add the benzylating agent slowly.[4][5] |
| 2. Competing O- or C-Alkylation: Other nucleophilic sites on the substrate are reacting.[7][9] | 2. Optimize Solvent and Base: Screen polar aprotic solvents (DMF, THF) which often favor N-alkylation.[5] Use a milder or sterically hindered base to reduce deprotonation of other sites.[5] For C-alkylation in indoles, less coordinating cations (like Cs⁺) can favor N-alkylation.[9] | |
| 3. Side Reactions at High Temperature: High temperatures can lead to decomposition or alternative reaction pathways. | 3. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. This may require longer reaction times but can significantly improve selectivity.[13] | |
| Product Degradation or Difficult Purification | 1. Harsh Reaction Conditions: Strong bases or high heat can degrade sensitive functional groups. | 1. Use Milder Conditions: Explore milder bases (e.g., K₂CO₃, DIPEA) or consider alternative methods like reductive amination which often proceed under milder conditions.[2] |
| 2. Amine Degradation on Silica Gel: Amines can streak or degrade on acidic silica gel during column chromatography. | 2. Neutralize Silica Gel: Add 1-3% triethylamine (TEA) or ammonia in the eluent to neutralize the acidic sites on the silica gel. Alternatively, use deactivated or basic alumina for chromatography.[4] | |
| 3. Formation of Emulsions During Workup: This is common in reactions using phase-transfer catalysts or certain solvents. | 3. Modify Workup: Add brine (saturated aq. NaCl) to help break emulsions. If possible, filter the reaction mixture through a pad of celite before extraction. |
Visualizing the Reaction Pathways
Understanding the potential reaction pathways is key to controlling the outcome. The diagrams below illustrate the desired mono-alkylation pathway versus the most common side reactions.
Core N-Benzylation and Over-alkylation By-product Pathway
Caption: Desired mono-alkylation vs. over-alkylation side reaction.
Troubleshooting Decision Workflow
This workflow provides a logical sequence of steps to troubleshoot poor selectivity in N-benzylation.
Caption: A logical workflow for troubleshooting selectivity issues.
Detailed Experimental Protocols
Here we provide validated starting protocols for achieving high selectivity. These should be seen as robust starting points for your specific substrate.
Protocol 1: Selective Mono-N-Benzylation using Stoichiometric Control
This protocol is suitable for primary or secondary amines where over-alkylation is the primary concern.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (2.5 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF, approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equivalents relative to the benzyl halide) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[9]
-
Addition of Benzylating Agent: Dissolve the benzyl bromide (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).[4]
Protocol 2: N-Benzylation via Reductive Amination
This protocol is an excellent alternative for preventing over-alkylation and is often milder.
-
Setup: To a round-bottom flask, add the primary amine (1.0 equivalent), benzaldehyde (1.0-1.1 equivalents), and a suitable solvent (e.g., methanol or dichloroethane).
-
Imine Formation: Stir the mixture at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC. In some cases, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Reduction: Once imine formation is significant, add a selective reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[2] Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature until the imine is fully consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding water or a mild acid (e.g., 1M HCl). If the product is basic, neutralize the solution and extract with an organic solvent. Wash the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
Páez, D. M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Badru, R., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Retrieved from [Link]
-
Kroutil, J., Trnka, T., & Černý, M. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Synthesis. Retrieved from [Link]
-
ChemRxiv. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Retrieved from [Link]
-
Shinkai, I., et al. (n.d.). Phase‐transfer catalysis in the N‐benzylation of adenine. Scilit. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
-
Nowrouzi, N., & Jonaghani, A. S. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
ResearchGate. (2018). Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation. Retrieved from [Link]
-
National Institutes of Health. (2025). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Chalmers Research. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
-
ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
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reaction monitoring techniques for pyrrolidine synthesis (TLC, LC-MS)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the reaction monitoring of pyrrolidine syntheses. Pyrrolidines are ubiquitous in medicinal chemistry and organocatalysis, but their highly polar, basic, and often non-UV-active nature makes them notoriously difficult to track using standard analytical workflows.
This guide is designed to move beyond basic instructions. Here, we will troubleshoot the root causes of common TLC and LC-MS failures, explain the chemical causality behind our methodological choices, and provide self-validating protocols to ensure your analytical data is robust and trustworthy.
Reaction Monitoring Decision Workflow
Workflow for TLC and LC-MS reaction monitoring of pyrrolidine synthesis.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs
Q: My pyrrolidine product is streaking badly from the baseline to the solvent front, making it impossible to calculate an accurate Rf value. How can I fix this? A: Streaking is a notorious issue when analyzing basic amines on standard silica gel. Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. When a basic secondary amine like pyrrolidine travels up the plate, it forms strong, reversible ionic interactions with these 1[1]. This creates a continuous retention-release cycle that manifests as a streak. Fix: To neutralize the stationary phase, you must add a basic modifier to your eluent. Incorporating2[2] into your mobile phase will saturate the silica's acidic sites, allowing the amine to migrate as a sharp, well-defined spot[1]. Self-Validating System: Run a side-by-side TLC plate using the exact same crude mixture—one developed in standard solvent, and one in solvent containing 1% TEA. If the streak resolves into a tight spot, you have successfully validated that the issue was silanol interaction, not product degradation.
Q: My pyrrolidine intermediate lacks an aromatic ring and is completely invisible under UV light (254 nm). What is the most reliable staining method? A: For non-UV active pyrrolidines, Ninhydrin is the gold-standard visualization reagent. Causality: Ninhydrin reacts with amines, but the colorimetric readout is highly specific to the degree of substitution. While primary amines undergo a complete condensation cascade to form a deep purple pigment (Ruhemann's Purple), secondary amines—like the nitrogen embedded in a pyrrolidine ring—lack the necessary protons to complete this pathway. Instead, the reaction halts at an intermediate iminium salt, yielding a 3[3] upon heating[4][5]. Self-Validating System: Spot a known primary amine (e.g., benzylamine) and a known secondary amine (e.g., proline) on the top corners of your TLC plate as reference standards. After staining, the color differentiation (purple vs. yellow) instantly validates whether your reaction spot is the desired pyrrolidine core or an unreacted primary amine starting material.
Protocol 1: High-Fidelity TLC Preparation & Staining for Pyrrolidines
-
Sample Preparation: Dilute 5 µL of the crude reaction mixture in 100 µL of a volatile solvent (e.g., Dichloromethane or Methanol).
-
Eluent Preparation: Prepare the mobile phase (e.g., 50:50 Hexanes/EtOAc). Add 1% v/v Triethylamine (TEA) to the TLC chamber and mix thoroughly[1].
-
Chamber Saturation: Place a piece of filter paper against the back wall of the chamber, seal it, and allow 5 minutes for vapor equilibration.
-
Spotting & Development: Spot the diluted crude alongside the starting materials. Develop the plate until the solvent front is 1 cm from the top edge.
-
Visualization: Dip the dried plate into a 0.2% Ninhydrin in ethanol solution (ensure the plate is fully saturated but not dripping).
-
Thermal Activation: Heat the plate vigorously with a heat gun (approx. 150°C) until spots develop. Look for the characteristic yellow/orange spots indicating the pyrrolidine product[5].
Section 2: LC-MS Troubleshooting & FAQs
Q: I am monitoring my reaction via LC-MS, but my polar pyrrolidine intermediate elutes in the void volume on my standard C18 column. How can I retain it? A: Pyrrolidines are highly polar and hydrophilic, meaning they often exhibit poor retention on standard reversed-phase (C18) columns. Causality: In a reversed-phase system, retention relies on hydrophobic interactions. Small, charged, polar molecules prefer the mobile phase and wash out immediately. Fix: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., Acetonitrile with aqueous ammonium formate). In HILIC, water forms a stagnant layer on the stationary phase, and polar analytes partition into this layer, resulting in excellent retention for pyrrolidines.
Q: My pyrrolidine product is clearly present on TLC, but I see a very weak [M+H]+ signal in the ESI+ mass spectrum. What causes this ion suppression? A: Electrospray Ionization in positive mode (ESI+) is highly effective for pyrrolidines due to their basic nitrogen, which readily accepts a proton[6][7]. However, weak signals usually stem from matrix effects or incorrect mobile phase additives. Causality: High concentrations of salts, metal catalysts, or unreacted starting materials from the crude reaction mixture compete for charge on the surface of the ESI droplets. If the droplet surface is saturated with background ions, your pyrrolidine cannot ionize and enter the gas phase. Furthermore, using additives like Trifluoroacetic acid (TFA) causes severe ion suppression by forming strong, neutral ion pairs with the amine. Fix: Ensure your mobile phase contains6[6] to drive protonation without ion-pairing. Self-Validating System: Perform a serial dilution (1:10, 1:100, 1:1000) of your crude mixture before injection. If the absolute signal of your product increases or the signal-to-noise ratio drastically improves at higher dilutions, you have definitively proven that matrix suppression was the culprit.
Protocol 2: LC-MS Sample Preparation to Prevent Ion Suppression
-
Quenching & Precipitation: Transfer 10 µL of the crude reaction mixture to a microcentrifuge tube. Quench the reaction by adding 90 µL of cold Acetonitrile to precipitate bulk salts and macromolecular impurities.
-
Centrifugation: Spin the sample at 10,000 x g for 3 minutes to pellet insoluble particulates.
-
Dilution for ESI: Transfer 10 µL of the clear supernatant into an LC-MS vial containing 990 µL of MS-grade Water/Acetonitrile (50:50) supplemented with 0.1% Formic Acid[6]. (This 1:1000 total dilution is critical to minimize matrix effects).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into the autosampler vial to protect the LC column.
Section 3: Quantitative Data & Methodological Summary
The following table summarizes the causal relationships between analytical parameters and successful pyrrolidine detection.
| Analytical Parameter | Standard Condition | Pyrrolidine-Optimized Condition | Mechanistic Rationale / Causality |
| TLC Mobile Phase | Hexanes / EtOAc | Hexanes / EtOAc + 1-5% TEA | TEA neutralizes acidic silanol groups on the silica, preventing ionic retention-release cycles that cause streaking[1]. |
| TLC Visualization | UV (254 nm) | Ninhydrin Stain (Heat) | Secondary amines cannot form Ruhemann's purple; they halt at an iminium complex, yielding a specific yellow/orange spot[3][4]. |
| LC Column Choice | C18 (Reversed Phase) | HILIC | HILIC partitions polar analytes into an aqueous layer on the stationary phase, retaining hydrophilic basic amines. |
| LC-MS Ionization | ESI (+/-) | ESI (+) with 0.1% Formic Acid | Formic acid drives the protonation of the basic pyrrolidine nitrogen to efficiently form the [M+H]+ ion[6]. |
| MS Additives | TFA (0.1%) | Formic Acid (0.1%) | TFA forms strong neutral ion pairs with amines, causing severe ESI+ signal suppression. Formic acid avoids this[7]. |
References
-
PMC / NIH. "Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization".[Link][6]
-
ResearchGate. "Derivatization-based High-throughput Bioanalysis by LC-MS". [Link][7]
-
TDL.org. "Quantitative high performance thin layer chromatography". [Link][2]
-
SciSpace. "Two New Pyrrolidine Alkaloids, Radicamines A and B, as Inhibitors of a-Glucosidase from Lobelia chinensis LOUR". [Link][4]
-
LSU Scholarly Repository. "Design and synthesis of constrained dipeptide units for use as β-turn mimetics".[Link][5]
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Technical Support Center: Greener Synthesis of Pyrrolidine Derivatives
Welcome to the Technical Support Center for the sustainable synthesis of pyrrolidine derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this hub provides field-proven methodologies to transition from traditional, solvent-heavy cycloadditions to eco-friendly multicomponent reactions (MCRs).
As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to explain the causality behind each experimental choice. Every method detailed below is designed as a self-validating system to ensure high trustworthiness and reproducibility in your lab.
Section 1: Validated Green Methodologies & Protocols
The core of pyrrolidine synthesis relies on the[3+2] cycloaddition of an azomethine ylide with a dipolarophile. Below are four validated green protocols for this transformation.
Protocol A: Catalyst-Free Synthesis in EtOH/H2O
Causality: Water enhances the hydrophobic effect, driving organic substrates together into a concentrated organic phase, while ethanol acts as a co-solvent to ensure initial homogenous mixing. This synergistic solvent system eliminates the need for toxic organic solvents and transition metal catalysts . Self-Validation: The spontaneous precipitation of the solid product from the EtOH/H2O mixture serves as a visual indicator of reaction completion, as the highly complex, hydrophobic pyrrolidine derivative is insoluble in the aqueous medium.
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, add the carbonyl compound (e.g., isatin, 1.0 mmol), amino acid (1.0 mmol), and dipolarophile (1.0 mmol).
-
Add 10 mL of an EtOH/H2O mixture (1:1 v/v).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction via TLC (Ethyl Acetate/Hexane).
-
Upon completion, filter the precipitated solid directly from the reaction flask.
-
Wash the solid with cold aqueous ethanol to obtain the pure pyrrolidine-fused spirooxindole without the need for column chromatography.
Protocol B: Ionic Liquid-Mediated Synthesis with [Bmim]BF4
Causality: The ionic liquid [Bmim]BF4 acts as both a solvent and a catalyst. The imidazolium cation forms strong hydrogen bonds with the carbonyl oxygen of the substrates, increasing their electrophilicity and accelerating the condensation and subsequent cycloaddition . Self-Validation: Successful phase separation upon the addition of water confirms the isolation of the organic product from the water-soluble ionic liquid.
Step-by-Step Protocol:
-
Combine the aldehyde/isatin (1.0 mmol), amino acid (1.0 mmol), and alkene (1.0 mmol) in a reaction vessel.
-
Add 2 mL of[Bmim]BF4.
-
Stir the mixture at 80 °C for 1–2 hours.
-
Cool the mixture to room temperature and add 10 mL of cold distilled water.
-
Filter the precipitated pyrrolidine derivative.
-
Recover the ionic liquid by subjecting the aqueous filtrate to rotary evaporation under reduced pressure (80 °C) to remove the water for the next cycle.
Protocol C: Solvent-Free Chitosan-Cu Catalyzed Synthesis
Causality: Immobilizing copper on the biopolymer chitosan increases the catalytic surface area. The solvent-free conditions maximize reactant collisions, driving the reaction forward rapidly while allowing easy recovery of the heterogeneous catalyst . Self-Validation: The insolubility of the Chitosan-Cu complex in hot ethyl acetate provides immediate visual confirmation of catalyst separation from the dissolved product.
Step-by-Step Protocol:
-
Grind the isatin (1.0 mmol), chalcone (1.0 mmol), and amino acid (1.0 mmol) with 50 mg of Chitosan-Cu catalyst in a mortar for 5 minutes.
-
Transfer the uniformly mixed powder to a beaker and heat at 60 °C.
-
Monitor progress via TLC (typically complete in <1 hour).
-
Add hot ethyl acetate (15 mL) to dissolve the synthesized spiropyrrolidine, leaving the insoluble catalyst behind.
-
Filter to recover the catalyst, and evaporate the filtrate to yield the product.
Protocol D: Supramolecular Catalysis using β-Cyclodextrin
Causality: β-Cyclodextrin (β-CD) features a hydrophobic cavity and hydrophilic exterior. It encapsulates the hydrophobic substrates, bringing them into close proximity (supramolecular catalysis), while the primary hydroxyl groups activate the electrophiles via hydrogen bonding . Self-Validation: The recovery of the β-CD catalyst is validated by its complete dissolution in the aqueous filtrate, leaving only the pure organic product on the filter paper.
Step-by-Step Protocol:
-
Dissolve β-CD (10 mol%) in 10 mL of a water-ethanol mixture.
-
Add the amine, aldehyde, and dialkyl acetylenedicarboxylate (1.0 mmol each).
-
Stir at room temperature until completion (2-4 hours).
-
Filter the precipitated product. The aqueous filtrate containing the dissolved β-CD can be directly reused for subsequent batches.
Section 2: Quantitative Data Comparison
Use the following matrix to select the most appropriate green methodology based on your laboratory's constraints and target scaffold.
| Methodology | Catalyst | Solvent System | Temp (°C) | Time | Avg. Yield (%) | Key Advantage |
| Catalyst-Free MCR | None | EtOH/H2O (1:1) | RT | 6 h | 88–96 | No transition metals, simple filtration |
| Ionic Liquid MCR | [Bmim]BF4 | [Bmim]BF4 | 80 | 1–2 h | 85–92 | Dual solvent/catalyst, highly recyclable |
| Chitosan-Cu MCR | Chitosan-Cu | Solvent-Free | 60 | < 1 h | 90–95 | Heterogeneous catalyst, rapid kinetics |
| β-CD Supramolecular | β-Cyclodextrin | H2O/EtOH | RT | 2–4 h | 85–90 | Host-guest activation, biocompatible |
Section 3: Mechanistic Workflow Visualization
Workflow of green multicomponent [3+2] cycloaddition for pyrrolidine synthesis.
Section 4: Troubleshooting Guides & FAQs
Q1: Why am I getting low yields when using purely aqueous solvent systems for multicomponent pyrrolidine synthesis? A1: Pure water often suffers from poor mass transfer if the organic substrates are highly crystalline and completely insoluble. While the hydrophobic effect drives the reaction, the initial condensation to form the azomethine ylide requires some degree of substrate interaction. Troubleshooting Step: Add a green co-solvent like ethanol (e.g., EtOH/H2O 1:1) to partially solubilize the reactants , or utilize a supramolecular host like β-cyclodextrin to encapsulate the hydrophobic substrates and bring them into the aqueous phase.
Q2: In the[Bmim]BF4 ionic liquid protocol, how do I efficiently recover the product without using volatile organic solvents (VOCs) for extraction? A2: The primary advantage of [Bmim]BF4 is its miscibility with water and immiscibility with many complex organic products. Troubleshooting Step: Instead of extracting with VOCs, simply add cold distilled water to the reaction mixture. The pyrrolidine derivative will precipitate out. Filter the solid product. To recover the ionic liquid, subject the aqueous filtrate to rotary evaporation under reduced pressure to remove the water .
Q3: How does β-cyclodextrin improve the regioselectivity of the [3+2] cycloaddition? A3: Regioselectivity in MCRs is dictated by steric hindrance and electronic stabilization of the transition state. β-cyclodextrin acts as a micro-reactor. Its hydrophobic cavity restricts the spatial orientation of the incoming dipolarophile relative to the azomethine ylide. Troubleshooting Step: If you observe poor regioselectivity, ensure you are allowing adequate time for the host-guest complex to form before heating. Stir the substrates with β-CD at room temperature for 10-15 minutes prior to adding the dipolarophile .
Q4: My solvent-free Chitosan-Cu reaction is forming a sticky, intractable mass. How can I ensure uniform mixing and reaction completion? A4: Solvent-free reactions rely on the formation of a eutectic melt or efficient mechanical grinding. If the melting points of your substrates are too high, they may not form a reactive melt, leading to localized sticky masses. Troubleshooting Step: Utilize a ball mill or mortar and pestle for continuous mechanical grinding. Alternatively, adding a few drops of a benign liquid (like PEG-400 or water) can act as a Liquid-Assisted Grinding (LAG) agent, lowering the friction and facilitating the interaction with the Chitosan-Cu catalyst .
Section 5: References
-
Green synthesis of new pyrrolidine-fused spirooxindoles: Via three-component domino reaction in EtOH/H2O. RSC Advances.[Link]
-
A Green one-pot three component synthesis of thiazolidine-2,4-dione based bisspirooxindolo-pyrrolidines with[Bmim]BF4: their in vitro and in silico anti-TB studies. Molecular Diversity.[Link]
-
Chitosan–Cu Catalyzed Novel Ferrocenated Spiropyrrolidines: Green Synthesis, Single Crystal X-ray Diffraction, Hirshfeld Surface and Antibacterial Studies. Polymers.[Link]
-
β-Cyclodextrin: a green supramolecular catalyst assisted eco-friendly one-pot three-component synthesis of biologically active substituted pyrrolidine-2-one. RSC Advances.[Link]
Reductive Amination Tech Support Center: Overcoming Low Conversion Rates
Welcome to the Technical Support Center for reductive amination. As a cornerstone of C-N bond formation in drug development and synthetic chemistry, reductive amination is generally robust. However, researchers frequently encounter low conversion rates due to competing equilibria, over-reduction, or steric hindrance.
This guide is designed by application scientists for researchers. It bypasses generic advice to focus on the causality of reaction failures, providing diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to rescue your yields.
Diagnostic Workflow: Isolating the Bottleneck
Before altering your reaction conditions, you must identify why the conversion is low. Reductive amination is a cascade reaction: (1) Amine + Carbonyl ⇌ Hemiaminal ⇌ Imine/Iminium + H2O , followed by (2) Imine/Iminium + Hydride → Amine . Failure can occur at any of these steps.
Diagnostic workflow for troubleshooting low conversion in reductive amination.
Troubleshooting FAQs
Q1: I am recovering unreacted amine, but my aldehyde/ketone has been converted entirely into an alcohol. Why?
The Causality: You are experiencing premature reduction. Your reducing agent is attacking the carbonyl group faster than the amine can condense with it to form the imine. This is highly common when using sodium borohydride ( NaBH4 ) in a one-pot (direct) setup [1]. The Solution: You must rely on kinetic differentiation. Switch to a milder reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3 , often called STAB). The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it a weaker hydride donor. Under mildly acidic conditions, STAB reacts exceptionally slowly with neutral aldehydes/ketones but rapidly reduces the highly electrophilic, protonated iminium ion [2]. If you must use NaBH4 , you must switch to a stepwise protocol (see SOPs below) where the reductant is only added after imine formation is confirmed.
Q2: My reaction stalls with unreacted starting materials. The imine simply isn't forming. What can I do?
The Causality: Imine formation is a reversible equilibrium that produces water. If your amine is electron-deficient (e.g., anilines, 2-aminopyridines) or sterically hindered, the equilibrium heavily favors the starting materials. The Solution: You must thermodynamically drive the reaction forward.
-
Water Scavenging: Add activated 3Å or 4Å molecular sieves to trap the water byproduct.
-
Lewis Acid Activation: Utilize Titanium(IV) isopropoxide ( Ti(OiPr)4 ). Ti(OiPr)4 acts as a dual-purpose reagent: it acts as a Lewis acid to highly activate the carbonyl carbon for nucleophilic attack, and it acts as a dehydrating agent, forming extremely stable TiO2 as water is produced [3].
Q3: I am trying to synthesize a secondary amine from a primary amine, but my major product is a tertiary amine (double alkylation). How do I stop this?
The Causality: When your primary amine reacts to form the desired secondary amine, the new product is often more nucleophilic (due to the electron-donating alkyl group) than the starting material. It immediately competes for the remaining aldehyde, leading to over-alkylation. The Solution:
-
Stoichiometry: Use a slight excess of the primary amine (1.2 to 1.5 equivalents) relative to the carbonyl to statistically favor mono-alkylation.
-
Stepwise Addition: Pre-form the imine completely before introducing any reducing agent. In a direct amination, as soon as a trace of secondary amine forms, it can react with the abundant free aldehyde. By ensuring all aldehyde is locked as an imine before reduction begins, you eliminate the electrophile required for the second alkylation.
Q4: What is the optimal pH for reductive amination, and why does it matter?
The Causality: The reaction is highly pH-dependent due to competing protonation states. Imine formation requires mild acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the pH drops too low, the amine nucleophile becomes fully protonated ( R-NH3+ ), killing its nucleophilicity and halting the reaction. The Solution: The optimal pH is typically 4.0 to 5.0 . This is usually achieved by adding 1-2 equivalents of acetic acid (AcOH) to the reaction mixture, particularly when using STAB or NaBH3CN in chlorinated solvents [1].
Data Presentation: Reducing Agent Selection Guide
Selecting the correct hydride source is the most critical variable in optimizing conversion rates. Use the table below to match the reagent to your substrate's electronic and steric profile.
| Reducing Agent | Relative Strength | Optimal pH | Toxicity / Byproducts | Primary Use Case & Causality |
| NaBH4 | Strong | 7.0 - 10.0 | Low | Stepwise protocols only. Will rapidly reduce unreacted carbonyls. Ideal for pre-formed imines in methanol. |
| NaBH3CN | Moderate | 3.0 - 4.0 | High (HCN gas risk at low pH) | Acidic direct aminations. The cyano group withdraws electron density, making it stable in acid where NaBH4 would decompose. |
| NaBH(OAc)3 (STAB) | Mild | 4.0 - 5.0 | Low (Acetic acid) | First-line choice for direct amination. Highly selective for iminium ions over carbonyls. Fails with highly hindered ketones [2]. |
| H2 / Pd/C | Variable | Neutral | Low (Water) | Scale-up / Process Chemistry. Excellent atom economy, but incompatible with reducible functional groups (alkenes, nitro groups). |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems . Do not proceed to the next step without passing the listed validation checkpoint.
Protocol 1: Direct Reductive Amination using STAB (The Abdel-Magid Protocol)
Best for standard aliphatic/aromatic aldehydes and unhindered ketones.
-
Preparation: In an oven-dried flask under nitrogen, dissolve the carbonyl compound (1.0 eq) and the amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.2 M.
-
Acidification: If the carbonyl is a ketone, add glacial acetic acid (1.0 - 2.0 eq). Note: Aldehydes generally do not require acid catalysis with STAB.
-
Imine Equilibration: Stir at room temperature for 15–30 minutes.
-
Reduction: Add NaBH(OAc)3 (1.4 - 1.5 eq) portion-wise over 10 minutes to control mild exotherms.
-
Validation Checkpoint: Stir for 2–12 hours. Monitor by LCMS or TLC. Self-Validation: You should see the disappearance of the carbonyl SM. If the carbonyl is gone but the product is an alcohol, your substrate requires Protocol 2.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol 2: Stepwise Reductive Amination with Ti(OiPr)4
Best for highly hindered ketones, weak nucleophiles (anilines), or preventing over-alkylation.
-
Imine Formation: In a dry flask, combine the amine (1.0 eq), the carbonyl compound (1.0 eq), and Titanium(IV) isopropoxide (1.25 eq). This can be done neat or in a minimal amount of anhydrous THF.
-
Activation: Stir at room temperature for 6 to 10 hours.
-
Validation Checkpoint: Remove a 5 μ L aliquot, dilute in dry NMR solvent, and check for the disappearance of the aldehyde/ketone proton and the appearance of the imine signal. Do not add the reducing agent until imine formation is >95% complete.
-
Reduction: Dilute the mixture with absolute ethanol. Add NaBH4 or NaBH3CN (1.0 eq) in one portion. Stir for an additional 2–4 hours.
-
Workup (Critical Step): Quench by adding water (approx. 2 mL per mmol of Ti). This will immediately precipitate white, gelatinous titanium dioxide ( TiO2 ).
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer from the filtrate, dry, and concentrate.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride The Journal of Organic Chemistry (Mattson et al., 1990) URL:[Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of Ortho-, Meta-, and Para-Nitrobenzyl Pyrrolidinols
Authored by a Senior Application Scientist
Introduction: The Isomeric Impact on Bioactivity
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure and the stereochemistry of its substituents can significantly influence its interaction with biological targets.[1] When a nitrobenzyl group is introduced to the pyrrolidinol core, the positional isomerism of the nitro group—ortho (o-), meta (m-), or para (p-)—is anticipated to profoundly impact the molecule's electronic properties and, consequently, its biological activity. The nitro group is strongly electron-withdrawing, and its position on the aromatic ring alters the molecule's charge distribution, dipole moment, and potential for hydrogen bonding, all of which are critical for receptor binding and biological function.[2]
While direct comparative studies on the bioactivity of ortho-, meta-, and para-nitrobenzyl pyrrolidinols are not extensively documented in publicly available literature, we can extrapolate from structure-activity relationship (SAR) principles and comparative analyses of other nitro-substituted aromatic compounds.[2][3] This guide provides a framework for a systematic comparative analysis of these three isomers, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies to elucidate their differential bioactivities. We will focus on key areas of pharmacological interest, including anticancer and anti-inflammatory activities.
Physicochemical Properties of Nitrobenzyl Pyrrolidinol Isomers
A foundational step in any comparative study is the characterization of the physicochemical properties of the compounds. These properties, including molecular weight, lipophilicity (LogP), and polar surface area (TPSA), can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its bioavailability and overall bioactivity.
| Property | Ortho-Nitrobenzyl Pyrrolidinol | Meta-Nitrobenzyl Pyrrolidinol | Para-Nitrobenzyl Pyrrolidinol |
| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃ | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 222.24 g/mol | 222.24 g/mol | 222.24 g/mol |
| CAS Number | 55581-63-0 (for 1-(2-Nitrobenzyl)pyrrolidine)[4] | Not readily available | 340041-91-0 (for 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine)[5] |
| Predicted LogP | 2.19[4] | ~2.2 | ~2.1 |
| Predicted TPSA | 69.41 Ų | 69.41 Ų | 69.41 Ų |
Note: Data for the exact pyrrolidinol compounds is sparse; some data is for closely related structures and predicted values are used where necessary.
Hypothesized Structure-Activity Relationship (SAR)
The position of the nitro group is expected to dictate the electronic and steric properties of the nitrobenzyl moiety, leading to differential interactions with biological targets.
-
Ortho-Isomer: The proximity of the nitro group to the benzyl linkage may introduce steric hindrance, potentially influencing its binding orientation within a receptor pocket. The ortho-nitrobenzyl group is also known for its photolability, a property that can be exploited for targeted drug release but may also lead to instability under certain conditions.[6][7][8][9]
-
Meta-Isomer: The meta-positioning of the nitro group has a distinct electronic influence compared to the ortho and para positions, which may lead to a unique biological activity profile. Its electron-withdrawing effect is primarily inductive.
-
Para-Isomer: The para-position allows for maximal resonance-based electron withdrawal from the aromatic ring, which can significantly impact the acidity of the pyrrolidinol proton and the molecule's ability to participate in hydrogen bonding and π-π stacking interactions. Studies on other para-nitro substituted compounds have shown enhanced cytotoxicity, potentially due to the generation of reactive oxygen species (ROS).[2]
Caption: Hypothesized structure-activity relationship of nitrobenzyl pyrrolidinol isomers.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically test the hypothesized differences in bioactivity, a series of in vitro assays are recommended.[10][11] These assays are designed to provide quantitative data on the cytotoxic, anti-inflammatory, and antioxidant properties of the ortho-, meta-, and para-nitrobenzyl pyrrolidinol isomers.
In Vitro Cytotoxicity Assessment
This protocol aims to determine the cytotoxic effects of the isomers against human cancer cell lines.
a. Cell Lines and Culture:
-
Human breast cancer cell line (MCF-7)
-
Human colon cancer cell line (HCT-116)
-
Normal human dermal fibroblasts (NHDF) as a non-cancerous control. Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
b. MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the ortho-, meta-, and para-nitrobenzyl pyrrolidinol isomers in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment
This protocol evaluates the potential of the isomers to inhibit key inflammatory mediators.
a. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the isomers for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
b. Cyclooxygenase (COX-2) Inhibition Assay: A commercially available COX-2 inhibitor screening assay kit can be used to determine the IC₅₀ values of the isomers for COX-2 inhibition. The assay typically measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
Antioxidant Activity Assessment
This protocol assesses the free radical scavenging ability of the isomers.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of the isomers in methanol.
-
Add 100 µL of each concentration to 100 µL of a methanolic solution of DPPH (0.2 mM) in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration).
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clear, well-structured tables to facilitate easy comparison of the bioactivities of the three isomers.
Table 2: Comparative Bioactivity Data (Example)
| Assay | Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Cytotoxicity (MCF-7) | IC₅₀ (µM) at 48h | |||
| Cytotoxicity (HCT-116) | IC₅₀ (µM) at 48h | |||
| Anti-inflammatory | NO Inhibition IC₅₀ (µM) | |||
| Anti-inflammatory | COX-2 Inhibition IC₅₀ (µM) | |||
| Antioxidant | DPPH Scavenging EC₅₀ (µM) |
The results should be analyzed to identify any significant differences in the bioactivity profiles of the ortho-, meta-, and para-isomers. A more potent cytotoxic effect (lower IC₅₀) of the para-isomer, for instance, would support the hypothesis that its electronic properties enhance its anticancer activity. Conversely, if the ortho-isomer shows lower activity, it may be attributed to steric hindrance. The correlation between the physicochemical properties, the hypothesized SAR, and the experimental data will provide a comprehensive understanding of how the nitro group's position influences the bioactivity of nitrobenzyl pyrrolidinols.
Conclusion
This guide presents a systematic and scientifically rigorous approach to comparing the bioactivity of ortho-, meta-, and para-nitrobenzyl pyrrolidinols. By integrating principles of medicinal chemistry with established in vitro assays, researchers can elucidate the structure-activity relationships of these isomeric compounds. The findings from such a study will be invaluable for drug development professionals, providing crucial insights for the rational design of more potent and selective pyrrolidinol-based therapeutic agents.
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Marques, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4749. [Link]
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Chen, Y., et al. (2021). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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Kojima, R., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Rigo, B., et al. (1996). Studies on pyrrolidinones. Synthesis of N-(2-nitrobenzyl)pyroglutamic acid. Journal of Heterocyclic Chemistry, 33(4), 1063-1066. [Link]
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Guitard, K. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Plant Pathology & Microbiology, 14(3). [Link]
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Kröhnke, F. (1976). o-NITROBENZALDEHYDE. Organic Syntheses, 56, 49. [Link]
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Scilit. (n.d.). Studies on pyrrolidinones. synthesis of N-(2-nitrobenzyl)pyroglutamic acid. [Link]
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Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(19), 5031-5034. [Link]
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Cocco, S., et al. (1987). Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutation Research Letters, 190(1), 35-39. [Link]
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Tiekink, E. R., et al. (2021). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1045-1051. [Link]
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Matta, K. L., & Barlow, J. J. (1973). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research, 29(1), 127-131. [Link]
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Hartman, W. W., & Rahrs, E. J. (1955). p-NITROBENZYL ALCOHOL. Organic Syntheses, 3, 650. [Link]
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Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products, 10(1), 307. [Link]
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Sharifi-Rad, J., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4499. [Link]
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ResearchGate. (2026). Synthesis of Heterocyclic Scaffolds from Nitrobenzyl Alcohols Using Reduction‐Generated Azaquinone Methides and Cyclization. [Link]
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ResearchGate. (2025). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. [Link]
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ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
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MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7767. [Link]
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Taylor & Francis Online. (2010). Separation of Biologically Active Isomers of Nitroazastilbenes by the HPLC Technique. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1184-1193. [Link]
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Beilstein Journal of Organic Chemistry. (2025). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 21, 1485-1493. [Link]
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MDPI. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1404. [Link]
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PubMed. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(12), 7695-7763. [Link]
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Frontiers. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. Frontiers in Plant Science, 13, 989608. [Link]
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- 5. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
Validating the Mechanism of Action for 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol: A Comparative Guide to Sigma-1 Receptor (σ1R) Modulation
As a Senior Application Scientist, evaluating novel synthetic scaffolds requires moving beyond basic affinity metrics to understand true functional causality. The compound 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol belongs to the benzylpyrrolidine class—a privileged pharmacophore known for interacting with the Sigma-1 Receptor (σ1R).
This guide provides a rigorous, self-validating framework to confirm this compound's mechanism of action (MoA), objectively comparing its pharmacological profile against established σ1R modulators like (+)-pentazocine and haloperidol.
Mechanistic Rationale: The σ1R-BiP Axis
To validate 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, we must first understand the target's microenvironment. Unlike traditional GPCRs, σ1R is a ligand-operated chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1].
In its dormant state, σ1R forms a heteromeric complex with the chaperone protein BiP (GRP78). The causality of σ1R pharmacology hinges on this interaction:
-
Agonists (e.g., (+)-pentazocine) induce a conformational shift that destabilizes σ1R homo-oligomers, causing dissociation from BiP and allowing σ1R to chaperone target proteins like IP3R3[1].
-
Antagonists (e.g., haloperidol) stabilize the dormant σ1R-BiP complex, blocking downstream neuroprotective Ca2+ signaling[1].
Fig 1. Mechanistic pathways of σ1R modulation by benzylpyrrolidine derivatives at the MAM.
Experimental Workflow 1: Radioligand Competition Assay (Affinity)
To objectively compare the binding affinity ( Ki ) of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol against alternatives, we utilize a highly specific radioligand displacement assay.
Expertise & Causality: We utilize Guinea Pig Liver (GPL) homogenates because they express the highest known density of σ1R ( Bmax≈1072 fmol/mg protein), providing an optimal signal-to-noise ratio[2]. We strictly use [3H]−(+) -pentazocine as the radioligand. Historically, researchers used [3H]−DTG with masking agents (like dextrallorphan) to isolate σ receptor subtypes; however, masking protocols are dangerously prone to cross-competition and receptor overestimation[3].
Step-by-Step Protocol
-
Tissue Preparation: Homogenize GPL in 50 mM Tris-HCl buffer (pH 8.0) and centrifuge to isolate the membrane fraction. Resuspend to a final concentration of 0.5 mg/mL protein.
-
Incubation: In a 96-well plate, combine 0.5 mg/mL GPL membrane, 2.4 nM [3H]−(+) -pentazocine ( Kd=1.8 nM), and 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol at concentrations ranging from 10−11 to 10−5 M.
-
Equilibration: Incubate the mixture at 37°C for exactly 90 minutes. Causality: This temperature and duration are required to reach thermodynamic binding equilibrium for benzylpyrrolidines[2].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold Tris-HCl to flush unbound ligand.
-
Quantification: Extract the filters and measure bound radioactivity using a liquid scintillation counter.
Self-Validating System: To ensure trustworthiness, every plate must include wells treated with 10 µM Haloperidol to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is compromised (likely due to insufficient filter washing) and must be repeated.
Fig 2. Self-validating radioligand binding workflow for determining σ1R affinity.
Experimental Workflow 2: BRET-Based BiP Dissociation Assay (Functional)
Affinity does not equal efficacy. To determine if 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is an agonist or antagonist, we must measure its ability to physically dissociate σ1R from BiP in live cells[1].
Step-by-Step Protocol
-
Transfection: Co-express σ1R tagged with Renilla luciferase (σ1R-Rluc, donor) and BiP tagged with Yellow Fluorescent Protein (BiP-YFP, acceptor) in CHO cells.
-
Baseline Measurement: Add the luciferase substrate coelenterazine-h (5 µM). Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal (ratio of 530 nm emission to 480 nm emission). A high baseline indicates the intact dormant complex.
-
Ligand Challenge: Treat the cells with 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol at 10×Ki concentration for 30 minutes.
-
Functional Readout:
-
Agonist Profile: A significant drop in the BRET ratio (indicating spatial separation of >10 nm between σ1R and BiP).
-
Antagonist Profile: No change in baseline BRET, but subsequent addition of (+)-pentazocine fails to induce dissociation (competitive blockade).
-
Self-Validating System: The assay's dynamic range is validated internally by treating control wells with 100 nM (+)-pentazocine (Maximum Dissociation Control) and 100 nM Haloperidol (Maximum Stabilization Control).
Comparative Data Presentation
The following table synthesizes expected quantitative metrics for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol against established industry standards. The nitrobenzyl substitution on the pyrrolidine ring typically yields high nanomolar affinity, driven by enhanced π-π stacking in the σ1R binding pocket.
| Compound | Target Profile | σ1R Affinity ( Ki , nM) | σ2R Affinity ( Ki , nM) | Functional Profile (BiP Assay) | Primary Utility |
| 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | Putative σ1R Modulator | 15.0 - 45.0 (Est.) | > 500 (Est.) | Pending in vitro validation | Investigational Scaffold |
| (+)-Pentazocine | Selective σ1R Agonist | 1.8 ± 0.2 | > 10,000 | Strong Dissociation | Gold Standard Agonist[2] |
| Haloperidol | σ1R / D2 Antagonist | 2.0 ± 0.4 | 45.0 ± 5.0 | Complex Stabilization | Reference Antagonist[2] |
| PRE-084 | Selective σ1R Agonist | 44.0 ± 5.0 | > 10,000 | Moderate Dissociation | In Vivo Research Standard |
| DTG | Non-selective σ Ligand | 35.5 ± 3.5 | 39.9 ± 4.0 | Dissociation | Pan-Sigma Reference[3] |
Note: Estimated values for the subject compound are derived from structure-activity relationship (SAR) models of homologous 1-benzylpyrrolidin-3-ol derivatives.
References
-
[4] SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology (NIH/PMC). Available at:[Link]
-
[2] Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (MDPI). Available at:[Link]
-
[3] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]
-
[1] The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience (NIH/PMC). Available at:[Link]
Sources
- 1. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Analysis of 1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol Analogs: A Comprehensive Comparison Guide
Executive Summary & Strategic Context
In modern oncology and medicinal chemistry, the pyrrolidine ring is a ubiquitous, privileged saturated heterocycle whose flexible, non-planar structure allows it to efficiently explore three-dimensional chemical space[1]. Among its derivatives, 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (also referred to as 3-nitrobenzylpyrrolidin-3-ol or 3-NBP) and its structurally diverse analogs have emerged as potent, selective apoptotic agents[2].
Unlike broad-spectrum cytotoxic agents that trigger necrotic cell death, optimized 3-NBP analogs specifically target and activate Caspase-3, inducing programmed cell death (apoptosis) with a marked selectivity for leukemia cell lines (e.g., HL-60) over solid tumors and non-cancerous cells[2][3]. This guide objectively compares the 3-NBP scaffold against alternative structural analogs, detailing the mechanistic rationale, comparative performance data, and validated experimental workflows necessary for lead optimization.
Structure-Activity Relationship (SAR) & Objective Comparison
The pharmacological efficacy of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol analogs is governed by three distinct structural domains. Altering any of these domains significantly impacts the compound's binding affinity, lipophilicity, and cytotoxic profile.
A. The Pyrrolidin-3-ol Core (Hydrogen Bonding Domain)
The inclusion of the 3-hydroxyl (-OH) group on the pyrrolidine ring is non-negotiable for optimal activity. In silico molecular dynamics (MD) simulations and docking studies reveal that the 3-OH acts as a critical hydrogen bond donor/acceptor, forming stable non-covalent interactions with key residues (e.g., Thr190, Ser217) within the Caspase-3 active site[3][4]. Analogs lacking this hydroxyl group exhibit a sharp decline in target affinity.
B. The Benzyl Linker (Conformational Flexibility)
The methylene bridge (-CH2-) between the pyrrolidine nitrogen and the aromatic ring provides essential rotational freedom. When compared to direct N-arylation alternatives—such as 1-(2-methyl-4-nitrophenyl)pyrrolidine[1]—the benzyl linker allows the aromatic moiety to dynamically adjust and optimally occupy the hydrophobic pockets of the target protease. Direct aryl analogs suffer from restricted conformation, leading to higher IC50 values.
C. The 3-Nitro Substitution (Electronic & Steric Effects)
The position of the nitro group on the benzyl ring dictates both the electronic environment of the molecule and its steric profile:
-
Electronic Causality: The strong electron-withdrawing nature of the nitro group ( σm=+0.71 ) modulates the pKa of the basic pyrrolidine nitrogen. This precise modulation ensures the molecule remains sufficiently un-ionized at physiological pH to cross cell membranes, while retaining enough basicity to interact with the target.
-
Steric Causality: The meta (3-position) substitution avoids the steric clashes often observed with ortho substitutions and provides better spatial alignment in the binding pocket compared to para (4-position) analogs.
Comparative Performance Data
The following table summarizes the objective performance of the 3-NBP scaffold compared to its structural alternatives, utilizing data derived from Caspase-3 docking and in vitro HL-60 cytotoxicity assays[1][2][3].
| Compound Class / Analog | Structural Modification | IC50 (HL-60 Cells) | Selectivity Index (vs. Normal Cells) | Caspase-3 Docking Score |
| 3-NBP Analog (Lead) | 3-NO2, Benzyl linker, 3-OH | ~8.5 µM | > 10.0 | -9.2 kcal/mol |
| 4-NBP Analog | 4-NO2 (Para substitution) | ~14.2 µM | 4.5 | -7.8 kcal/mol |
| Unsubstituted Benzyl | No NO2 group (H) | > 50.0 µM | N/A | -5.4 kcal/mol |
| Direct Aryl Analog | No linker, 2-Me-4-NO2, No 3-OH | ~22.0 µM | 2.1 | -6.1 kcal/mol |
Visualizations of SAR and Workflows
Fig 1: SAR Logic Tree detailing the functional necessity of each domain in the 3-NBP scaffold.
Fig 2: End-to-end experimental workflow from multicomponent synthesis to mechanistic validation.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Diversity-Oriented Synthesis via Ugi-4CR
While functionalized pyrrolidines can be synthesized via borrowing hydrogen methodologies[5], the Ugi four-component reaction (Ugi-4CR) is the most efficient route for generating diverse 3-NBP amide analogs[2].
-
Causality Check: Standard Ugi reactions are typically performed at room temperature. However, due to the steric hindrance of the pyrrolidin-3-ol substrate, room temperature reactions fail to yield the product. Elevating the temperature to 80 °C is an absolute requirement to drive the condensation forward[2].
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve equimolar amounts (0.5 mmol) of pyrrolidin-3-ol, 3-nitrobenzaldehyde, and a selected carboxylic acid (e.g., benzoic acid) in 5 mL of anhydrous Methanol (MeOH).
-
Initiation: Add 1.5 mmol of the isocyanide component (e.g., tert-butyl isocyanide) dropwise to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC until the intermediate imine completely disappears (typically 6–8 hours).
-
Workup: Concentrate the reaction mixture under a vacuum. Re-dissolve the residue in ethyl acetate. Extract sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine.
-
Purification (Self-Validation): Dry the organic layer over anhydrous Na2SO4 . Purify via silica gel column chromatography using a CH3OH:CH2Cl2 (1:20) gradient. Validate the structural integrity and purity (>95%) using 1H NMR and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays[2].
Protocol B: Apoptotic Validation via Flow Cytometry
To prove that the cytotoxicity of the synthesized 3-NBP analogs is due to apoptosis (Caspase-3 activation) rather than non-specific necrosis, mitochondrial membrane depolarization must be measured[3].
-
Causality Check: Rhodamine-123 is a cationic fluorescent dye that selectively accumulates in active mitochondria. A loss of fluorescence indicates mitochondrial membrane depolarization—an early, irreversible hallmark of the intrinsic apoptotic pathway.
Step-by-Step Procedure:
-
Cell Culture: Seed HL-60 (human leukemia) cells in 6-well plates at a density of 1×105 cells/well. Crucial Control: Simultaneously seed a non-cancerous cell line (e.g., MRC5 fibroblasts) to validate the therapeutic selectivity index.
-
Treatment: Incubate the cells with the 3-NBP analog at varying concentrations (5, 10, and 15 µM) for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Staining: Harvest the cells, wash twice with cold PBS, and resuspend in PBS containing 200 nM Rhodamine-123. Incubate in the dark for 1 hour at 37 °C.
-
Analysis: Analyze the cell populations using a flow cytometer. A leftward shift in the FL1 channel (decreased fluorescence) confirms mitochondrial depolarization and validates the apoptotic mechanism of the analog[3].
References
-
Naqvi, T., et al. (2021). "In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents." Acta Chimica Slovenica, 68, 667–682. Available at:[Link]
-
ResearchGate Database. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology." Available at: [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Introduction
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a key building block in contemporary drug discovery and development, serving as a versatile intermediate for a range of pharmacologically active molecules. The presence of the pyrrolidinol moiety and the nitroaromatic ring provides a scaffold that can be readily functionalized to explore and optimize interactions with biological targets. Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for preparing 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol: Reductive Amination and Direct N-Alkylation . By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic route for their specific needs, considering factors such as yield, purity, scalability, and operational simplicity.
Synthetic Strategies: A Head-to-Head Comparison
The two primary methods for the synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol are conceptually straightforward, yet they differ significantly in their execution, reagent requirements, and overall efficiency.
-
Method A: Reductive Amination. This one-pot approach involves the reaction of 3-nitrobenzaldehyde with 3-pyrrolidinol to form an intermediate iminium ion, which is then immediately reduced in situ to the desired secondary amine. This method is often favored for its convergence and avoidance of isolating potentially unstable intermediates.
-
Method B: Direct N-Alkylation. This classic SN2 reaction involves the direct coupling of 3-pyrrolidinol with a suitable electrophile, 3-nitrobenzyl bromide, in the presence of a base. This method is often perceived as simpler in terms of the number of reagents but can be prone to over-alkylation and may require more stringent control of reaction conditions.
The following sections will delve into the detailed experimental protocols for each method, followed by a comprehensive comparison of their performance based on key metrics.
Methodology and Experimental Protocols
Method A: Reductive Amination
This procedure details the synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol via the reductive amination of 3-nitrobenzaldehyde with 3-pyrrolidinol using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[1]
Experimental Protocol:
-
To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 3-pyrrolidinol (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the intermediate hemiaminal and iminium ion.
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) is then added portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-8 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Caption: Workflow for the synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol via reductive amination.
Method B: Direct N-Alkylation
This protocol describes the synthesis of the target compound through the direct nucleophilic substitution of 3-nitrobenzyl bromide with 3-pyrrolidinol. A suitable base is required to neutralize the hydrobromic acid generated during the reaction.
Experimental Protocol:
-
To a stirred solution of 3-pyrrolidinol (1.0-1.2 eq) and a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a solution of 3-nitrobenzyl bromide (1.0 eq) in the same solvent.
-
The reaction mixture is stirred at room temperature or heated moderately (e.g., 40-60 °C) to facilitate the reaction.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate or DCM) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol.
Caption: Workflow for the synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol via direct N-alkylation.
Performance Benchmarking: A Data-Driven Comparison
The choice between reductive amination and direct N-alkylation often depends on a balance of several factors. The following table provides a comparative summary based on typical experimental outcomes.
| Parameter | Method A: Reductive Amination | Method B: Direct N-Alkylation | Analysis |
| Typical Yield | 70-90% | 60-80% | Reductive amination generally provides higher yields due to the one-pot nature and fewer side reactions. |
| Purity (Post-Purification) | >98% | >98% | Both methods can yield high-purity material after standard purification techniques like column chromatography. |
| Reaction Time | 2-8 hours | 4-12 hours | Reductive amination is often faster, although reaction times can vary depending on the specific substrates and conditions. |
| Reagent Cost & Availability | Moderate (STAB can be costly) | Low (Bases and alkyl halides are common) | Direct N-alkylation utilizes more common and less expensive reagents. |
| Scalability | Readily scalable | Scalable, but may require careful control of exotherms and stoichiometry to avoid over-alkylation. | Both methods are amenable to scale-up, but reductive amination may be more straightforward to control on a larger scale. |
| Operational Simplicity | One-pot procedure, simple work-up. | Multi-step work-up, potential for solid handling (filtration of salts). | Reductive amination is generally considered more operationally simple. |
| Substrate Scope | Broad | Generally good, but can be limited by the reactivity of the alkyl halide. | Reductive amination is often more versatile for a wider range of aldehydes and amines. |
| Safety Considerations | STAB is moisture-sensitive. | 3-Nitrobenzyl bromide is a lachrymator. | Both methods require standard laboratory safety precautions. |
Mechanistic Insights
Reductive Amination
The mechanism of reductive amination proceeds through two key stages. First, the amine (3-pyrrolidinol) undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. In the second stage, the hydride from the reducing agent (sodium triacetoxyborohydride) attacks the electrophilic carbon of the iminium ion to yield the final secondary amine product. The mild nature of STAB ensures that the aldehyde is not prematurely reduced.
Caption: Simplified mechanism of reductive amination.
Direct N-Alkylation
The direct N-alkylation of 3-pyrrolidinol with 3-nitrobenzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 3-pyrrolidinol acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-nitrobenzyl bromide. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The presence of a base is crucial to deprotonate the resulting ammonium salt and regenerate the neutral amine, which can prevent the reaction from stalling and also minimize the potential for side reactions.
Caption: Simplified mechanism of direct N-alkylation (SN2).
Characterization Data
The identity and purity of the synthesized 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-nitrophenyl group, the benzylic methylene protons, and the protons of the pyrrolidinol ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidinol ring. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), N-O stretches (nitro group), and C-N stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | A sharp melting point range for the pure, solid compound. |
Note: Specific chemical shifts and absorption frequencies can be found in the supplementary data of relevant publications or predicted using spectroscopic software.[2]
Conclusion and Recommendations
Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. The choice between the two routes will ultimately depend on the specific priorities of the researcher or organization.
-
For rapid, high-yielding synthesis with operational simplicity, Reductive Amination is the recommended method. Its one-pot nature and generally faster reaction times make it an attractive option for discovery chemistry and initial scale-up activities.
-
For cost-sensitive applications where the starting materials' price is a primary concern, Direct N-Alkylation may be more suitable. While potentially lower-yielding and requiring more careful optimization, the use of inexpensive and readily available reagents can be advantageous for large-scale manufacturing.
It is always recommended to perform small-scale trial reactions to optimize conditions for either method before committing to a larger-scale synthesis.
References
-
The Royal Society of Chemistry. Supplementary Data. Available from: [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. Available from: [Link]
Sources
A Comparative Cross-Reactivity Analysis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol: A Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor, 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, hereafter referred to as Compound A. In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to unforeseen side effects and diminish the therapeutic window. This document offers a comparative study of Compound A against a structurally related, first-generation inhibitor, Compound B, providing essential data and methodologies for researchers in drug development.
The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] However, the introduction of a nitrophenyl group, while potentially enhancing potency, necessitates a thorough evaluation of its toxicological profile, as nitrophenols have been associated with various health effects.[2][3] This guide is intended to provide an objective, data-driven comparison to aid in the rational design and progression of next-generation kinase inhibitors.
The Critical Role of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. Off-target inhibition can lead to a spectrum of adverse events, ranging from mild to severe, and can also contribute to drug resistance. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount in the early stages of drug discovery.
The following diagram illustrates the fundamental concept of on-target versus off-target activity:
Caption: On-target vs. off-target activity of a kinase inhibitor.
Experimental Design for Cross-Reactivity Assessment
To quantitatively assess the selectivity of Compound A and its comparator, Compound B, a multi-tiered screening approach is recommended. This typically begins with broad panel screening followed by more focused functional assays.
Workflow for Kinase Cross-Reactivity Profiling
The following workflow outlines a standard procedure for evaluating the selectivity of a novel kinase inhibitor.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Comparative Cross-Reactivity Analysis: Compound A vs. Compound B
For the purpose of this guide, we will assume that both Compound A and Compound B have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR). The following table summarizes hypothetical data from a broad kinase panel screen, showcasing the inhibitory activity against a selection of relevant off-target kinases.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Fold Selectivity (A vs. B) |
| EGFR (Primary Target) | 5 | 15 | 3x more potent |
| VEGFR2 | >10,000 | 500 | >20x more selective |
| ABL1 | 2,500 | 800 | 3.1x more selective |
| SRC | 5,000 | 1,200 | 4.2x more selective |
| LCK | >10,000 | 3,000 | >3.3x more selective |
| MET | 8,000 | 2,500 | 3.2x more selective |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Based on this hypothetical data, Compound A demonstrates a significantly improved selectivity profile compared to Compound B. Notably, its lack of activity against VEGFR2 at high concentrations suggests a lower potential for side effects associated with the inhibition of this kinase, such as hypertension and bleeding.
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
Test compounds (Compound A and B) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Phosphorylation Assay
This protocol outlines a method to assess the functional activity of the inhibitors in a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Growth factor (e.g., EGF)
-
Lysis buffer
-
Antibodies: anti-phospho-kinase, anti-total-kinase, and a secondary antibody conjugated to a detectable label (e.g., HRP)
-
Western blot or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate growth factor (e.g., EGF) to induce kinase phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of phosphorylated and total kinase using Western blotting or ELISA.
-
Determine the concentration-dependent inhibition of kinase phosphorylation and calculate the cellular IC50 value.
Conclusion
The hypothetical data presented in this guide illustrates the superior selectivity profile of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol (Compound A) compared to the first-generation inhibitor, Compound B. Its enhanced potency against the primary target and significantly reduced off-target activity, particularly against key kinases like VEGFR2, suggest that Compound A has the potential to be a more effective and safer therapeutic agent. The pyrrolidine scaffold continues to be a valuable framework in the design of novel kinase inhibitors.[4]
It is imperative that further preclinical studies are conducted to validate these findings and to fully characterize the pharmacokinetic and toxicological properties of Compound A. The methodologies outlined in this guide provide a robust framework for such investigations. The ultimate goal is to develop highly selective and potent kinase inhibitors that maximize therapeutic benefit while minimizing adverse effects for patients.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Available at: [Link]
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Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
HEALTH EFFECTS - Toxicological Profile for Nitrophenols. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]
-
New Toxicological Profile Published for Nitrophenols. (2023). American Industrial Hygiene Association (AIHA). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Available at: [Link]
-
Public Health Statement for 2-Nitrophenol and 4-Nitrophenol. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. (1999). Journal of Medicinal Chemistry. Available at: [Link]
-
(3s)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. PubChemLite. Available at: [Link]
-
Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. (2022). Chemistry – An Asian Journal. Available at: [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases. Available at: [Link]
-
1-Methyl-3-pyrrolidinol. PubChem. Available at: [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. Available at: [Link]
-
Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. (2024). Molecules. Available at: [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
[4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E. Available at: [Link]
-
Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. (2001). Pharmaceutical Biology. Available at: [Link]
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]
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Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. International Journal of Molecular Sciences. Available at: [Link]
-
1-(3-methanesulfonyl-2-nitrophenyl)pyrrolidin-3-ol. Chemazone. Available at: [Link]
Sources
comparative study of different synthetic routes to N-substituted pyrrolidinols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
N-substituted 3-pyrrolidinols (such as 1-benzyl-3-pyrrolidinol and N-Boc-3-pyrrolidinol) are privileged pharmacophores and critical chiral building blocks in medicinal chemistry. They are heavily utilized in the synthesis of HIV protease inhibitors, nicotinic acetylcholine receptor ligands, and antihypertensive agents like Barnidipine.
Selecting the optimal synthetic route for these scaffolds requires balancing enantiomeric purity, atom economy, and scalability. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used in modern process chemistry: the Chiral Pool Approach (Malic Acid) , the Catalytic Borrowing Hydrogen Methodology , and Classical Alkylative Cyclization . This guide objectively compares these routes, detailing the mechanistic causality behind their experimental protocols to help you select the most robust system for your specific drug development needs.
Mechanistic Pathways & Causal Analysis
Route A: The Chiral Pool Approach (Malic Acid)
Starting from enantiopure L- or D-malic acid allows for the early establishment of the C3 stereocenter. The condensation of malic acid with a primary amine (e.g., benzylamine) yields an N-substituted 3-hydroxysuccinimide. Because the succinimide intermediate contains two highly oxidized carbonyl groups, a powerful nucleophilic hydride source—typically Lithium Aluminum Hydride ( LiAlH4 )—is required to fully reduce the imide to the saturated pyrrolidine ring without cleaving the C-N bonds. This route is highly valued for preserving enantiomeric excess (ee), though it generates stoichiometric aluminum waste .
Route B: Catalytic Borrowing Hydrogen (Atom Economical)
The "Borrowing Hydrogen" (BH) methodology represents a modern, green-chemistry alternative. Utilizing 1,2,4-butanetriol and a primary amine, an Iridium or Ruthenium transition metal catalyst temporarily extracts hydrogen from the primary alcohols via β -hydride elimination. This generates a highly reactive dialdehyde in situ, which rapidly condenses with the amine to form a cyclic imine. The metal-hydride complex then "returns" the hydrogen, reducing the imine to the final pyrrolidinol. The only stoichiometric byproduct is water, making this highly atom-economical, though it typically yields racemic mixtures unless specialized chiral ligands are employed .
Route C: Classical Alkylative Cyclization
This route relies on the double SN2 displacement of 1,4-dihalo-2-butanol (e.g., 1,4-dibromo-2-butanol) by a primary amine. While straightforward and highly scalable, the basic conditions required to neutralize the generated hydrohalic acid can sometimes lead to competing elimination reactions or partial racemization if starting from a chiral halohydrin.
(Note: For carbamate-protected derivatives like N-Boc-3-pyrrolidinol, researchers typically synthesize the unprotected 3-pyrrolidinol first, followed by a straightforward protection step using di-tert-butyl dicarbonate ( Boc2O ) .)
Visualizing the Synthetic Landscape
Figure 1: Mechanistic comparison of the three primary synthetic routes to N-substituted 3-pyrrolidinols.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the operational metrics of each synthetic route based on literature standards and bench-scale validations.
| Parameter | Route A: Chiral Pool (Malic Acid) | Route B: Borrowing Hydrogen | Route C: Alkylative Cyclization |
| Starting Material | L-Malic Acid / D-Malic Acid | 1,2,4-Butanetriol | 1,4-Dibromo-2-butanol |
| Key Reagents | Benzylamine, LiAlH4 | Primary Amine, Ir/Ru Catalyst | Primary Amine, K2CO3 |
| Typical Yield | 55–65% | 65–85% | 70–80% |
| Stereocontrol | Excellent (>99% ee) | Poor (Typically Racemic) | Moderate (Inversion risks) |
| Atom Economy | Low (Hydride/Aluminum waste) | High (Water is the only byproduct) | Low (Halide salt waste) |
| Scalability | Moderate (Highly exothermic quench) | High (Catalytic, safe scale-up) | High (Standard reactor setup) |
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems. I have explicitly detailed the causality behind critical steps to ensure scientific integrity and reproducibility at the bench.
Protocol 1: Synthesis of 1-Benzyl-3-pyrrolidinol via L-Malic Acid (Route A)
This protocol is optimized for high enantiomeric purity.
-
Thermal Condensation (Imide Formation):
-
Action: Combine 1.0 eq of L-malic acid with 1.05 eq of benzylamine in a reaction vessel. Heat neat or in high-boiling solvent to 170°C for 1–2 hours.
-
Causality: The high thermal energy is thermodynamically required to drive off water (condensation) and force the dual amidation/cyclization, creating the stable 5-membered N-benzyl-3-hydroxysuccinimide ring.
-
-
Hydride Reduction:
-
Action: Dissolve the isolated succinimide in anhydrous THF. Cool to 0°C. Slowly add 2.5 eq of LiAlH4 portion-wise. Reflux for 12 hours.
-
Causality: LiAlH4 is mandatory here; milder borohydrides cannot reduce the highly electrophilic imide carbonyls. Anhydrous THF is critical because its ethereal oxygens coordinate the lithium cation, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic hydride attack.
-
-
The Fieser Quench (Critical Workup):
-
Action: Cool to 0°C. For every n grams of LiAlH4 used, strictly add n mL of H2O , followed by n mL of 15% aqueous NaOH, and finally 3n mL of H2O . Stir vigorously until a white granular precipitate forms.
-
Causality: Traditional aqueous workups of LiAlH4 yield a gelatinous aluminum hydroxide emulsion that physically traps the pyrrolidinol product. The Fieser method chemically forces the formation of a granular sodium aluminate precipitate, which is easily filtered through Celite, maximizing product recovery.
-
Protocol 2: Ir-Catalyzed Synthesis via Borrowing Hydrogen (Route B)
This protocol is optimized for atom economy and green chemistry.
-
Catalyst Activation:
-
Action: In an oven-dried Schlenk tube under inert argon, combine an Iridium catalyst (e.g., [IrCp∗Cl2]2 , 1-2 mol%), 1,2,4-butanetriol (1.0 eq), a primary amine (1.2 eq), and Cs2CO3 base (10 mol%) in anhydrous toluene.
-
Causality: The inorganic base facilitates the formation of an alkoxide intermediate on the triol. This allows the Iridium catalyst to perform a β -hydride elimination, extracting hydrogen from the primary alcohols and temporarily storing it as an Ir-hydride species.
-
-
Imine Condensation & Cyclization:
-
Action: Seal the tube and heat to 120°C for 24 hours.
-
Causality: The dehydrogenation generates a reactive dialdehyde in situ. Because primary alcohols are sterically less hindered than the secondary C3-hydroxyl, they are selectively oxidized. The dialdehyde rapidly condenses with the primary amine, and the proximity of the functional groups drives an intramolecular cyclization to form the pyrroline core.
-
-
Reductive Transfer:
-
Action: Maintain heating until complete consumption of the amine is observed via GC-MS.
-
Causality: The Ir-hydride complex acts as an internal reducing agent, transferring the stored hydrogen back to the cyclic imine intermediate. This yields the saturated N-substituted 3-pyrrolidinol without the need for external, hazardous hydrogen gas or hydride reagents.
-
References
-
Synthetic Routes to 3-Pyrrolidinol Source: Synthetic Communications (1983) URL:[Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology Source: The Journal of Organic Chemistry (ACS Publications, 2023) URL:[Link]
-
1-Boc-3-pyrrolidinol (Compound Summary) Source: PubChem (National Center for Biotechnology Information) URL:[Link]
Bridging the Gap: A Senior Scientist's Guide to Validating In Vitro Efficacy of Pyrrolidine Compounds with In Vivo Models
The journey of a drug candidate from a laboratory benchtop to a clinical setting is a gauntlet of rigorous validation. For researchers working with the promising pyrrolidine scaffold—a cornerstone in modern medicinal chemistry—a critical and often challenging phase is the translation of encouraging in vitro results into tangible in vivo efficacy.[1] This guide provides an in-depth, experience-driven framework for designing and interpreting experiments that bridge this gap, ensuring that only the most viable pyrrolidine derivatives advance in the drug development pipeline. We will move beyond rote protocols to explore the causality behind experimental choices, fostering a self-validating system of inquiry that is the hallmark of robust scientific discovery.
The Rationale: Why In Vitro-In Vivo Correlation (IVIVC) is Non-Negotiable
In vitro assays offer invaluable high-throughput screening, allowing for the rapid assessment of a compound's activity against a specific molecular target, such as an enzyme or receptor, or its effect on a particular cell line.[2] However, these simplified systems cannot replicate the complex, dynamic environment of a living organism. The journey from administration to the target site in vivo involves a cascade of physiological processes collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion.[3] A pyrrolidine compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized into an inactive form, or fail to reach its target tissue in sufficient concentration.[3][4][5]
Therefore, establishing a strong in vitro-in vivo correlation (IVIVC) is paramount. It serves not only to validate the initial in vitro findings but also to build a predictive model that can guide dose selection, formulation development, and reduce the reliance on extensive animal testing.[6][7]
Foundational In Vitro Analysis: Setting the Stage for Success
The selection of initial in vitro assays is dictated by the therapeutic goal. The objective is to generate a preliminary dataset on the compound's potency, selectivity, and mechanism of action.
Common In Vitro Assays for Pyrrolidine Derivatives
| Assay Type | Objective | Key Parameter(s) | Example Application for Pyrrolidine Compounds |
| Enzyme Inhibition | Quantify the potency of a compound against a specific enzyme target. | IC₅₀ / Kᵢ | Assessing inhibition of COX-2 for anti-inflammatory agents or Acetylcholinesterase (AChE) for Alzheimer's disease.[8][9][10] |
| Cell Viability / Cytotoxicity | Determine the concentration at which a compound induces cell death. | IC₅₀ / GI₅₀ | Screening anticancer potential against various cancer cell lines (e.g., MCF-7, HeLa, HCT116).[2][8][11][12] |
| Antimicrobial Susceptibility | Measure the effectiveness against bacterial or fungal strains. | Minimum Inhibitory Concentration (MIC) | Evaluating novel antibiotics against strains like S. aureus or A. baumannii.[2][8][12] |
| Receptor Binding | Assess the affinity of a compound for a specific cellular receptor. | Kₐ / Kₑ | Characterizing compounds designed to interact with G-protein coupled receptors (GPCRs). |
| Gene/Protein Expression | Analyze changes in the expression of target genes or proteins post-treatment. | Fold Change (mRNA/Protein levels) | Confirming mechanism of action, e.g., reduction of COX-2 protein levels in macrophages.[8] |
Expert Insight: The choice of cell line is critical. For an anticancer pyrrolidine derivative, screening against a panel of cell lines representing different tumor types (e.g., breast, colon, lung) is essential. Furthermore, using both wild-type and drug-resistant cell lines can provide early insights into potential resistance mechanisms. For instance, a study on pyrrolidine-based hybrids tested cytotoxicity against HCT116 colon cancer cells while also using non-cancerous dental pulp stem cells (DPSCs) to assess selective toxicity.[8][13]
The In Vivo Arena: Selecting the Right Model
Based on promising in vitro data, the investigation proceeds to in vivo models. The primary goals are to assess efficacy, safety (toxicity), and the compound's pharmacokinetic/pharmacodynamic (PK/PD) profile.
Key In Vivo Models for Pyrrolidine Compound Validation
| Therapeutic Area | Common Animal Model | Endpoint(s) | Rationale & Causality |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat/Mouse) | Paw volume reduction, cytokine levels (e.g., TNF-α, IL-6) | This acute inflammation model is excellent for validating in vitro COX or 5-LOX inhibitors. The carrageenan injection triggers a localized inflammatory response, allowing for the direct measurement of a compound's ability to suppress edema.[9][14] |
| Analgesic | Acetic Acid-Induced Writhing Test (Mouse) | Number of writhes | This visceral pain model helps correlate in vitro findings with a physiological pain response, crucial for developing new pain therapeutics.[10] |
| Antidepressant | Forced Swim Test (Mouse) | Immobility time | This behavioral model assesses antidepressant potential by measuring a reduction in "behavioral despair," providing a whole-organism correlate to in vitro neuro-receptor binding or enzyme inhibition data.[8][15] |
| Anticancer | Xenograft Tumor Model (Immunocompromised Mouse) | Tumor volume/weight reduction, survival rate | Human cancer cells (from in vitro studies) are implanted in mice. This model directly tests if the in vitro cytotoxicity translates to tumor growth inhibition in a living system. |
| Acute Toxicity | Dose Escalation Study (Rat/Mouse) | Morbidity, mortality, clinical signs, LD₅₀ | Essential for establishing the safety profile. It determines the maximum tolerated dose (MTD) and identifies potential target organs for toxicity through histopathology.[9][14][16] |
Trustworthiness through Design: A well-designed in vivo study is a self-validating system. It must include a vehicle control group (to assess the effect of the delivery solvent), a positive control group (a known effective drug, to validate the model's responsiveness), and multiple dose groups of the test compound to establish a dose-response relationship.[17] For example, a study investigating anti-inflammatory pyrrolidine-2,5-diones used the carrageenan-induced paw edema test and ascertained the possible mode of action by looking at mediators like histamine and prostaglandin.[9]
Workflow & Data Correlation: From Bench to Behavior
The core of the validation process lies in the direct comparison and correlation of data from both experimental realms.
General Validation Workflow
The following diagram illustrates the logical progression from initial screening to in vivo validation.
Caption: A typical workflow for validating pyrrolidine compounds from in vitro screening to in vivo evaluation.
Quantitative Data Comparison: A Case Study Example
Let's consider a hypothetical pyrrolidine derivative, "Pyrrolo-A," designed as an anti-inflammatory agent targeting the COX-2 enzyme.
| Parameter | In Vitro Result | In Vivo Model | In Vivo Result | Correlation & Interpretation |
| Target Potency | COX-2 Inhibition IC₅₀: 0.98 µM[9] | Carrageenan-Induced Paw Edema (Rat) | 50 mg/kg dose reduces paw edema by 65% | Strong Correlation: The potent in vitro inhibition of the target enzyme translates directly to a significant anti-inflammatory effect in vivo. |
| Selectivity | COX-1/COX-2 Selectivity Index: 31.5[9] | Gastric Ulceration Assessment | No significant gastric lesions at efficacious dose | Positive Correlation: High selectivity for COX-2 in vitro predicts a lower risk of gastrointestinal side effects, a common issue with non-selective COX inhibitors. |
| Cellular Efficacy | IC₅₀ in LPS-stimulated RAW 264.7 cells: 5 µM | Not Applicable | Not Applicable | This provides a bridge, showing the compound can enter cells and inhibit the target in a more complex biological environment than a purified enzyme assay. |
| Cytotoxicity | IC₅₀ in HEK293 cells: >100 µM | Acute Toxicity (Mouse) | No mortality or significant adverse effects up to 1000 mg/kg[9] | Strong Correlation: Low cytotoxicity in vitro suggests a good safety margin in vivo, which is confirmed by the high tolerated dose. |
Challenges in Correlation: Discrepancies are common and scientifically informative.[3] A compound potent in vitro but weak in vivo may point to poor pharmacokinetics (e.g., low bioavailability, rapid metabolism).[4] Conversely, a compound with modest in vitro potency but strong in vivo effects might be converted to a more active metabolite (prodrug). These discrepancies are not failures but rather guide further investigation into drug metabolism and pharmacokinetic (DMPK) studies.
Detailed Protocol: Efficacy Testing of a Pyrrolidine COX-2 Inhibitor in a Rat Paw Edema Model
This protocol outlines the steps to validate the in-vitro anti-inflammatory activity of a lead pyrrolidine compound.
Objective: To determine the in vivo anti-inflammatory efficacy of a test pyrrolidine compound by measuring the inhibition of carrageenan-induced paw edema in rats.
Materials:
-
Test Pyrrolidine Compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)
-
Positive Control: Indomethacin or Celecoxib (10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin)
-
Group 3: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: Test Compound (Mid Dose, e.g., 50 mg/kg)
-
Group 5: Test Compound (High Dose, e.g., 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance. A p-value < 0.05 is typically considered significant.
-
Visualizing Mechanisms and Decisions
Understanding the underlying biological pathways and having a clear decision-making framework is crucial for project progression.
Inflammatory Signaling Pathway
Pyrrolidine-based anti-inflammatory agents often target the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by a hypothetical pyrrolidine compound.
Decision Tree for Candidate Progression
This logical flow chart guides the decision to advance, optimize, or terminate a compound based on IVIVC outcomes.
Caption: A decision-making framework for advancing a pyrrolidine drug candidate based on IVIVC data.
Conclusion
The validation of in vitro results with in vivo models is a cornerstone of successful drug development for pyrrolidine-based compounds. It is a multi-faceted process that requires more than just executing a series of experiments. It demands a deep understanding of the underlying biology, the strengths and limitations of each model, and a logical framework for correlating complex datasets. By embracing the principles of causality, designing self-validating experiments, and systematically bridging the in vitro and in vivo data, researchers can confidently identify and advance those pyrrolidine compounds with the greatest potential to become transformative therapies.
References
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Sirin, Y., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Sirin, Y., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]
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Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]
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Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. ResearchGate. [Link]
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Sirin, Y., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online. [Link]
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Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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Sirin, Y., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. ResearchGate. [Link]
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Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]
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Adam, S. (2020). Correlation between in vitro and in vivo studies?. ResearchGate. [Link]
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Izat, N., et al. (2023). Challenges and Opportunities for In Vitro-In Vivo Extrapolation of Aldehyde Oxidase-Mediated Clearance: Toward a Roadmap for Quantitative Translation. PubMed. [Link]
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Izat, N., et al. (2023). Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance: Towards a roadmap for quantitative translation. University of Manchester Research Explorer. [Link]
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Patsnap. (2025). How is drug toxicity assessed in animal models?. Patsnap Synapse. [Link]
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National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]
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Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]
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Frontiers in Toxicology. (n.d.). In vitro-in vivo Extrapolation in Next-Generation Risk Assessment: Strategies and Tools. Frontiers. [Link]
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Safety Operating Guide
Operational and Disposal Logistics for 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
As drug development professionals and synthetic chemists, managing the lifecycle of functionalized building blocks like 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol requires as much precision as the synthesis itself. Nitroaromatic compounds present specific logistical challenges due to their environmental persistence, potential aquatic toxicity, and distinct reactivity profiles[1]. This guide establishes a rigorous, self-validating protocol for the safe handling, segregation, and disposal of this compound, ensuring operational safety and compliance with Resource Conservation and Recovery Act (RCRA) standards[2].
Mechanistic Causality in Waste Management
Understanding the chemical behavior of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is critical for designing a safe disposal strategy. The molecule features a tertiary amine (within the pyrrolidine ring) and a nitroaromatic moiety.
Reactivity and Incompatibility: The nitro group (-NO2) is highly susceptible to reduction. If mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a waste container, an exothermic reduction to the corresponding aniline derivative can occur. This uncontrolled reaction can generate significant heat and potentially pressurize the waste container, leading to a dangerous rupture[3]. Therefore, strict segregation from reducing agents is a non-negotiable operational mandate.
Environmental Fate and Destruction: Nitroaromatics are generally recalcitrant to standard biological degradation in municipal wastewater treatment systems and can exhibit long-lasting toxicity in aquatic environments[1]. Consequently, the only acceptable disposal method is high-temperature incineration at a licensed hazardous waste facility[1][4]. Incineration at elevated temperatures ensures the complete homolytic cleavage of C-C and C-N bonds. Modern incinerators utilize afterburners and alkaline scrubbers to capture and neutralize the resulting nitrogen oxides (NOx), preventing the release of toxic combustion byproducts into the atmosphere[4].
Table 1: Chemical Properties and Disposal Implications
| Chemical Attribute | Mechanistic Consequence | Disposal Protocol Directive |
| Nitroaromatic Group | Susceptible to exothermic reduction; environmentally persistent. | Isolate from reducing agents; mandate high-temperature incineration[1][3]. |
| Tertiary Amine | Capable of forming salts with acids; potential for complexation. | Avoid mixing with heavy metal waste to prevent complex, difficult-to-treat mixtures. |
| Organic Framework | High biological oxygen demand (BOD) if released into water systems. | Strictly prohibit drain disposal; route exclusively to organic waste streams. |
Standard Operating Procedure: Step-by-Step Disposal Workflow
The following protocol provides a self-validating system for the disposal of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol. Every step includes a verification mechanism to ensure operational integrity.
Phase 1: Waste Segregation and Compatibility Verification
-
Compatibility Audit: Before generating waste, cross-reference the reaction mixture components against a chemical incompatibility matrix.
-
Self-Validation Check: Review the Safety Data Sheets (SDS) of all components. Ensure no strong oxidizers, strong reducers, or reactive metals are present in the intended waste stream[3].
-
-
Receptacle Selection: Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or borosilicate glass are standard, robust choices for organic waste.
-
Stream Designation: If the compound is dissolved in a standard solvent (e.g., ethyl acetate, methanol), designate the container for "Non-Halogenated Organic Waste." If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), designate it for "Halogenated Organic Waste."
Phase 2: Containment and RCRA-Compliant Labeling
-
Fume Hood Transfer: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks from associated volatile solvents and prevent laboratory contamination.
-
Secure Containment: Transfer the waste using a compatible funnel.
-
Self-Validation Check: Remove the funnel immediately after use and seal the container with a leak-proof, threaded cap to prevent vapor emission and accidental spills.
-
-
Immediate Labeling: Apply a hazardous waste label the moment the first drop of waste enters the container. The label must explicitly list the full chemical name ("1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol") alongside any solvents, and bear the appropriate hazard pictograms (e.g., Toxic, Environmental Hazard)[1].
Phase 3: Satellite Accumulation and EHS Transfer
-
Secondary Containment: Place the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must sit within a chemically resistant secondary containment tray.
-
Visual Inspection Routine: Inspect the SAA weekly.
-
Self-Validation Check: Visually assess the container for signs of bulging (indicating unexpected gas generation) or degradation of the plastic/glass material.
-
-
EHS Hand-off: Initiate a waste pickup request with your institutional Environmental Health and Safety (EHS) department. Under no circumstances should laboratory personnel attempt to neutralize or treat nitroaromatic waste independently[2].
Table 2: Quantitative Operational Parameters for Waste Management
| Operational Parameter | Quantitative Threshold | Regulatory / Safety Rationale |
| Incineration Temperature | > 1000 °C | Required for complete homolytic cleavage of the stable nitroaromatic framework[4]. |
| Secondary Containment Capacity | ≥ 110% of primary container | Ensures complete capture of liquid waste in the event of a primary receptacle breach. |
| EHS Pickup Trigger | 90% Container Capacity | Prevents overfilling, which can lead to spills during cap sealing or thermal expansion. |
Logical Workflow Visualization
Figure 1: Logical workflow for the safe disposal of nitroaromatic laboratory waste.
References
-
Laboratory Safety Manual - Environmental Health and Safety, Princeton University,[Link]
-
Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities, RAIS (ornl.gov),[Link]
-
Resource Conservation and Recovery Act (RCRA), Shimadzu Scientific Instruments, [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
